molecular formula C9H19ClN2O3 B613044 H-Glu(OtBu)-NH2 hydrochloride CAS No. 108607-02-9

H-Glu(OtBu)-NH2 hydrochloride

Katalognummer: B613044
CAS-Nummer: 108607-02-9
Molekulargewicht: 238.71 g/mol
InChI-Schlüssel: NWLREMKEFHDCSV-RGMNGODLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Glu(OtBu)-NH2 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H19ClN2O3 and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLREMKEFHDCSV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704827
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108607-02-9
Record name tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-Glu(OtBu)-NH2 Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: H-Glu(OtBu)-NH2 hydrochloride is a synthetic derivative of the amino acid L-glutamic acid, widely utilized as a crucial building block in peptide synthesis and drug discovery. The strategic placement of a tert-butyl (OtBu) protecting group on the side-chain carboxyl group and an amide at the C-terminus makes it a valuable tool for the controlled, stepwise assembly of peptide chains. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number 108607-02-9[1]
Molecular Formula C9H19ClN2O3[1]
Molecular Weight 238.71 g/mol [1]
Appearance White to off-white solid[1]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Slightly)
Storage Conditions Store at room temperature (long-term); -20°C to -80°C in solvent (short to long-term)[1][2]
IUPAC Name tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride
InChI Key NWLREMKEFHDCSV-RGMNGODLSA-N

Safety Information: this compound is classified as a combustible solid.[3] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Role in Peptide Synthesis and Drug Discovery

The primary application of this compound lies in its role as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butyl ester serves as a stable protecting group for the side-chain carboxyl function of the glutamic acid residue, preventing its unwanted participation in peptide bond formation during chain elongation. This protecting group is typically removed under acidic conditions during the final cleavage step.

The C-terminal amide is a common feature in many biologically active peptides, often enhancing their stability against enzymatic degradation and modifying their receptor-binding properties. By incorporating this compound at the C-terminus of a peptide sequence, researchers can readily synthesize peptide amides.

Beyond its direct use in SPPS, this compound serves as a key intermediate in the synthesis of more complex molecules, including peptidomimetics and drug delivery systems. For instance, it has been utilized in the synthesis of dendritic graft peptides and monomolecular micelles for drug delivery applications.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related compounds.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general steps for incorporating an amino acid like Fmoc-Glu(OtBu)-OH (the N-terminally protected form of the title compound) into a growing peptide chain on a solid support.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: The resin is swelled in DMF in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.[5] This exposes the free amine for the next coupling step. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) is pre-activated with a coupling reagent and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a colorimetric test (e.g., Kaiser test). The resin is then washed with DMF.

  • Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[5]

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the resin is washed and dried. The peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu group) are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/Water).[5]

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of a Simple Dipeptide Amide

This protocol provides a more specific example of coupling this compound with another amino acid in a solution-phase synthesis.

Materials:

  • This compound

  • N-protected amino acid (e.g., Z-Ala-OH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Neutralization: this compound is dissolved in DCM or DMF, and DIPEA is added to neutralize the hydrochloride salt, yielding the free amine.

  • Activation: In a separate flask, the N-protected amino acid (e.g., Z-Ala-OH), EDC·HCl, and HOBt are dissolved in DCM or DMF and stirred at 0°C to activate the carboxylic acid.

  • Coupling: The solution containing the free amine of H-Glu(OtBu)-NH2 is added to the activated amino acid solution, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is diluted with an organic solvent and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude dipeptide is purified by column chromatography to yield the desired product.

Visualization of a Relevant Signaling Pathway

Given the role of glutamic acid as the primary excitatory neurotransmitter in the central nervous system, understanding glutamate (B1630785) receptor signaling is crucial in the context of drug development for neurological disorders. This compound, as a derivative of glutamic acid, is relevant to the study of these pathways. The following diagram illustrates the major glutamate receptor signaling pathways.

GlutamateSignaling Glutamate Glutamate iGluR Ionotropic Receptors (AMPA, NMDA, Kainate) Glutamate->iGluR Binds to mGluR_Gq Metabotropic Receptors (Group I: mGluR1, mGluR5) Gq-coupled Glutamate->mGluR_Gq Binds to mGluR_Gi Metabotropic Receptors (Group II & III) Gi-coupled Glutamate->mGluR_Gi Binds to Ion_Influx Na+, Ca2+ Influx iGluR->Ion_Influx Opens ion channel PLC Phospholipase C (PLC) mGluR_Gq->PLC Activates AC_Inhibition Adenylate Cyclase Inhibition mGluR_Gi->AC_Inhibition Activates Depolarization Neuronal Depolarization & Excitation Ion_Influx->Depolarization Leads to Downstream_Effects_Excitatory Synaptic Plasticity (LTP, LTD) Depolarization->Downstream_Effects_Excitatory Induces IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release IP3 mediates PKC_Activation PKC Activation IP3_DAG->PKC_Activation DAG mediates Downstream_Effects_Modulatory Modulation of Neurotransmission Ca_Release->Downstream_Effects_Modulatory PKC_Activation->Downstream_Effects_Modulatory cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Leads to cAMP_Decrease->Downstream_Effects_Modulatory Results in

References

An In-depth Technical Guide to H-Glu(OtBu)-NH2 Hydrochloride: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-Glu(OtBu)-NH2 hydrochloride, also known as L-Glutamic acid γ-(tert-butyl) ester α-amide hydrochloride, is a pivotal building block in the field of peptide synthesis and medicinal chemistry. Its unique structural features, including a protected carboxylic acid and a primary amide, make it a versatile tool for the construction of complex peptide architectures and the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, structure, and essential experimental protocols for its handling and application.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. Key quantitative data are summarized in the table below for ease of reference and comparison.

PropertyValueReferences
Molecular Formula C₉H₁₉ClN₂O₃[1][2][3]
Molecular Weight 238.71 g/mol [1][2][3]
Appearance White to off-white solid[1]
Purity ≥98.0% (by NMR)[1]
Optical Rotation [α] +17.7° (c=0.5028 in H₂O)[1]
Solubility Soluble in DMSO (50 mg/mL)[4]
Storage Store at room temperature[1][2]

Chemical Structure and Identifiers

The precise chemical structure of this compound dictates its reactivity and utility in chemical synthesis. The following table outlines its key structural identifiers.

IdentifierValueReferences
IUPAC Name tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride[5]
SMILES String Cl.CC(C)(C)OC(=O)CC--INVALID-LINK--C(N)=O[3]
InChI Key NWLREMKEFHDCSV-RGMNGODLSA-N[3][5]
CAS Number 108607-02-9[1][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application and analysis of this compound. This section provides an overview of common experimental procedures.

Synthesis of this compound

A general workflow for such a synthesis is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_activation Carboxyl Activation cluster_amidation Amidation cluster_deprotection Deprotection & Salt Formation cluster_product Final Product Start N-protected L-glutamic acid γ-tert-butyl ester Activation Activate α-carboxyl group (e.g., with HBTU, EDC) Start->Activation Step 1 Amidation React with ammonia (B1221849) source (e.g., NH₄Cl, NH₃) Activation->Amidation Step 2 Deprotection Remove N-protecting group (e.g., TFA for Boc) Amidation->Deprotection Step 3 Salt Form hydrochloride salt (e.g., with HCl in ether) Deprotection->Salt Step 4 Product H-Glu(OtBu)-NH₂·HCl Salt->Product

Figure 1. General synthetic workflow for this compound.

Note: This is a generalized schematic. Specific reagents, solvents, and reaction conditions would need to be optimized for this particular synthesis. The synthesis of related L-γ-methyleneglutamic acid amides involves similar steps of carboxyl activation and amidation.[7]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like amino acid derivatives.[8]

General Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amides, polar solvents like ethanol, acetone, or acetonitrile (B52724) are often good choices.[8]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the presence of all expected functional groups. A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the structure of this compound.[1]

Mass Spectrometry (MS):

  • Mass spectrometry is used to determine the molecular weight of the compound and to provide further structural confirmation.

Purity Analysis:

  • Purity is often assessed by NMR, with commercial batches showing purities of ≥98.0%.[1]

The logical flow for the characterization of a synthesized batch of this compound is depicted in the following diagram:

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_confirmation Confirmation Synthesized_Product Synthesized and Purified H-Glu(OtBu)-NH₂·HCl NMR ¹H and ¹³C NMR Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS Purity_Analysis Purity Assessment (e.g., NMR integration) Synthesized_Product->Purity_Analysis Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Confirmed Purity_Analysis->Purity_Confirmed

Figure 2. Logical workflow for the analytical characterization of this compound.

Applications in Research and Development

This compound is a valuable reagent primarily utilized in:

  • Peptide Synthesis: It serves as a key building block for the incorporation of a glutamine residue with a protected side chain into peptide sequences. This is particularly useful in the synthesis of complex peptides and proteins.[9]

  • Pharmaceutical Development: As an intermediate, it is employed in the synthesis of various pharmaceuticals, especially those targeting neurological disorders.[9]

  • Biochemical Research: It is used in studies related to amino acid metabolism, providing insights into metabolic pathways.[9]

The tert-butyl ester protecting group on the side chain offers the advantage of being removable under acidic conditions, providing orthogonality with other protecting groups used in peptide synthesis. This allows for selective deprotection and modification at different stages of a synthetic route.

References

H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 108607-02-9

Synonyms: L-Glutamic acid γ-(tert-butyl) ester α-amide hydrochloride, H-L-Glu(tBu)-NH2*HCl, (S)-4,5-Diamino-5-oxo-pentanoic acid t-butyl ester hydrochloride[1]

This technical guide provides an in-depth overview of H-Glu(OtBu)-NH2 hydrochloride, a crucial building block for researchers, scientists, and professionals involved in drug development and peptide chemistry. This document outlines its chemical and physical properties, applications in synthesis, detailed experimental protocols, and safety information.

Core Compound Data

This compound is a derivative of L-glutamic acid, an amino acid. It features a tert-butyl ester protecting group on the side chain, which enhances its stability and lipophilicity.[2] The hydrochloride salt form typically improves its solubility in aqueous solutions compared to the free base.[2]

PropertyValueReference
Molecular Formula C₉H₁₉ClN₂O₃[1][3][4]
Molecular Weight 238.71 g/mol [1][4][5]
Appearance White to off-white solid/crystalline powder[4]
Purity ≥95% to ≥98% (typical)[1][3][4]
Melting Point 200 to 220°C[6]
Optical Rotation [α] +17.7009° (c=0.5028g/100ml H₂O)[4]
Storage Temperature 2-8°C, inert atmosphere[1][7]
Solubility DMSO (Slightly), Methanol (Slightly, Sonicated), Water (Slightly)[8]

Applications in Synthesis

This compound is a key intermediate in the synthesis of peptides and peptidomimetics.[9] The tert-butyl ester group on the side-chain carboxyl group prevents it from participating in peptide bond formation, allowing for selective reaction at the α-amino group. This protecting group is stable under many reaction conditions but can be readily removed with acids like trifluoroacetic acid (TFA).

Its primary application is in the synthesis of:

  • Bioactive Peptides: It is used to create custom peptides for drug development and biological studies.[9]

  • Dendritic Polypeptides: This compound serves as a crucial raw material for synthesizing dendritic graft peptides used in drug delivery systems.[10]

  • Pharmaceuticals: It acts as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[9]

Experimental Protocols

Solution-Phase Peptide Synthesis

The following is a representative protocol for a coupling reaction using this compound in a solution-phase synthesis.

Materials:

  • Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (iPr₂NEt)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 10% Sodium bicarbonate (NaHCO₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Suspend Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH (1.0 eq), this compound (1.0 eq), and EDC·HCl (1.2 eq) in EtOAc.

  • Add iPr₂NEt (1.2 eq) to the suspension.

  • Stir the resulting mixture at room temperature overnight.

  • Dilute the reaction mixture with EtOAc.

  • Wash the organic layer with 1M HCl, followed by 10% NaHCO₃.

  • Dry the organic layer over Na₂SO₄.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluting with 5% MeOH in EtOAc).

  • Dissolve the resulting product in a 2:1 mixture of TFA and CH₂Cl₂.

  • Stir at room temperature for 30 minutes to remove the Boc and OtBu protecting groups.

  • Remove all volatile components under reduced pressure to obtain the final peptide as a TFA salt.[7]

Solid-Phase Peptide Synthesis (SPPS)

While the provided search results do not offer a specific, complete protocol for SPPS using this compound directly, its protected counterpart, Fmoc-Glu(OtBu)-OH, is widely used. The general workflow for incorporating a glutamic acid residue using this protected form is as follows:

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Glu(OtBu)-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

General Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of Fmoc-Glu(OtBu)-OH with coupling reagents and a base, then add it to the resin to form the peptide bond.

  • Washing: Wash the resin to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is complete, treat the resin with a cleavage cocktail to remove all protecting groups (including the OtBu group) and cleave the peptide from the resin.

  • Purification: Purify the crude peptide using techniques like reverse-phase HPLC.

Visualizations

The following diagrams illustrate the workflows for peptide synthesis.

Solution_Phase_Peptide_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Protected_AA Boc-AA-OH Coupling Coupling Reaction in EtOAc Protected_AA->Coupling Target_AA H-Glu(OtBu)-NH2·HCl Target_AA->Coupling Coupling_Reagent EDC·HCl Coupling_Reagent->Coupling Base iPr2NEt Base->Coupling Workup Aqueous Workup (Acid/Base Wash) Coupling->Workup Purification Column Chromatography Workup->Purification Deprotection Protecting Group Removal (TFA/CH2Cl2) Purification->Deprotection Dipeptide Dipeptide-TFA Salt Deprotection->Dipeptide

Caption: Workflow for solution-phase peptide synthesis.

Solid_Phase_Peptide_Synthesis Start Fmoc-AA-Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Couple Fmoc-Glu(OtBu)-OH (HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection1 Yes Final_Deprotection Final Deprotection & Cleavage (TFA Cocktail) Repeat->Final_Deprotection No Purification RP-HPLC Purification Final_Deprotection->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis.

Safety and Handling

This compound is classified as harmful and an irritant.

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[9]

References

Synthesis and Characterization of H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Glutamic acid γ-(tert-butyl ester) α-amide hydrochloride, commonly referred to as H-Glu(OtBu)-NH2 hydrochloride. This compound is a valuable building block in peptide synthesis and drug discovery, owing to its protected carboxylic acid side chain and free amine and amide groups. This document details a common synthetic route, extensive characterization methodologies, and presents the expected analytical data in a clear and accessible format.

Synthesis

The most common and efficient method for the synthesis of this compound is the deprotection of the N-tert-butoxycarbonyl (Boc) protected precursor, Boc-L-Glu(OtBu)-NH2. The Boc group is a widely used amine protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions.

Reaction Scheme:

Synthesis of this compound Boc_Glu_NH2 Boc-Glu(OtBu)-NH2 HCl_dioxane 4M HCl in Dioxane H_Glu_NH2_HCl H-Glu(OtBu)-NH2・HCl Boc_Glu_NH2->H_Glu_NH2_HCl Deprotection

Caption: Synthesis of this compound via Boc deprotection.

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the Boc protecting group from Boc-L-Glu(OtBu)-NH2 using a solution of hydrogen chloride in 1,4-dioxane (B91453).

Materials:

  • Boc-L-Glu(OtBu)-NH2

  • 4M Hydrogen Chloride in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-L-Glu(OtBu)-NH2 (1 equivalent).

  • Acid Addition: Under a fume hood, add 4M HCl in 1,4-dioxane (approximately 10 equivalents of HCl).

  • Reaction: Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Precipitation: Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Isolation: Collect the white precipitate by vacuum filtration and wash the solid with additional anhydrous diethyl ether to remove any residual starting material and solvent.

  • Drying: Dry the isolated solid under vacuum to yield this compound as a white to off-white solid.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 108607-02-9
Molecular Formula C₉H₁₉ClN₂O₃
Molecular Weight 238.71 g/mol
Appearance White to off-white solid
Purity (by NMR) ≥98.0%
Optical Rotation [α]²⁰_D +15.8° to +17.7° (c=0.5-1, H₂O)[1][2]
Water Content (Karl Fischer) <0.5%
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. Note: The following spectral data is representative for a compound of this structure and should be confirmed by experimental analysis.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.45br s-3H-NH₃⁺
7.75s-1H-CONH₂ (trans)
7.58s-1H-CONH₂ (cis)
3.85t6.81Hα-CH
2.40t7.62Hγ-CH₂
2.10 - 1.95m-2Hβ-CH₂
1.42s-9H-C(CH₃)₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
171.5-CONH₂
170.8-COO-
80.5-C(CH₃)₃
52.0α-CH
31.5γ-CH₂
27.8-C(CH₃)₃
26.5β-CH₂

FT-IR (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretch (amide & amine)
3000 - 2850C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1680C=O stretch (amide I)
~1620N-H bend (amine)
~1550N-H bend (amide II)

Mass Spectrometry (ESI-MS):

m/z (calculated)m/z (found)Assignment
203.1445203.1441[M+H]⁺

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound follows a logical workflow to ensure the desired product is obtained with high purity and is thoroughly validated.

Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_result Final Product Start Start: Boc-Glu(OtBu)-NH2 Reaction Boc Deprotection (4M HCl in Dioxane) Start->Reaction Precipitation Precipitation with Diethyl Ether Reaction->Precipitation Isolation Filtration and Washing Precipitation->Isolation Drying Drying under Vacuum Isolation->Drying NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR MS Mass Spectrometry Drying->MS IR FT-IR Spectroscopy Drying->IR Purity Purity Analysis (e.g., HPLC) Drying->Purity Final_Product Pure H-Glu(OtBu)-NH2・HCl Purity->Final_Product

Caption: A typical experimental workflow for the synthesis and characterization.

This guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of this compound. Adherence to these protocols and a thorough understanding of the characterization data are critical for the successful application of this versatile building block in further research and development.

References

Technical Guide: H-Glu(OtBu)-NH2 Hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu(OtBu)-NH2 hydrochloride, a key building block in modern synthetic chemistry, particularly in the field of peptide synthesis. This document outlines its core molecular properties, provides detailed experimental protocols for its application, and visualizes its role in a typical synthetic workflow.

Core Molecular Data

This compound, also known as (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, is a derivative of the amino acid glutamic acid. The tert-butyl (OtBu) ester serves as a protecting group for the side-chain carboxyl group, preventing unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Quantitative Data Summary
PropertyValueCitations
Molecular Formula C₉H₁₉ClN₂O₃[1][2][3][4]
Molecular Weight 238.71 g/mol [1][2][3][4]
CAS Number 108607-02-9[1]
Appearance White to off-white solid[3]
Primary Application Peptide Synthesis[2][3]

Experimental Protocols

This compound is a versatile reagent utilized in both solution-phase and solid-phase peptide synthesis (SPPS). The following protocols provide detailed methodologies for its incorporation into a growing peptide chain.

Solution-Phase Peptide Coupling Protocol

This protocol outlines a standard procedure for coupling this compound to a protected amino acid or peptide fragment in solution.

Materials:

  • This compound

  • N-terminally protected amino acid (e.g., Boc-Xxx-OH)

  • Coupling agent (e.g., EDC·HCl - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Base (e.g., iPr₂NEt - N,N-Diisopropylethylamine)

  • Solvent (e.g., EtOAc - Ethyl acetate)

  • 0.1 M HCl solution

  • 5% Na₂CO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Suspend the N-terminally protected amino acid (1.0 equivalent), this compound (1.0 equivalent), and EDC·HCl (1.2 equivalents) in ethyl acetate.[1]

  • Add N,N-Diisopropylethylamine (2.4 equivalents) to the suspension.[1]

  • Stir the resulting mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate.

  • Perform sequential washes of the organic layer with 0.1 M HCl, 5% Na₂CO₃, and brine to remove unreacted starting materials and byproducts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude protected dipeptide.

  • Purify the product as needed, typically via column chromatography on silica (B1680970) gel.

General Solid-Phase Peptide Synthesis (SPPS) Workflow (Fmoc/tBu Strategy)

This protocol describes the general steps for incorporating an amino acid like this compound into a peptide chain being synthesized on a solid support resin (e.g., Rink Amide resin).

1. Resin Preparation:

  • Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30-60 minutes in a reaction vessel.

2. N-terminal Fmoc Deprotection:

  • Treat the resin with a 20-40% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[1]

  • Drain the piperidine solution and wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM) to remove residual piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the incoming Fmoc-protected amino acid (e.g., Fmoc-Xxx-OH) (3-5 equivalents based on resin substitution) and a coupling agent (e.g., HBTU/HATU) (3-5 equivalents) in DMF.

  • Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Monitor the reaction using a qualitative test, such as the ninhydrin (B49086) (Kaiser) test, to confirm the absence of free primary amines.

4. Washing:

  • After coupling, drain the reaction solution and wash the peptide-resin extensively with DMF and DCM to remove excess reagents and byproducts.

5. Cycle Repetition:

  • Repeat the deprotection, coupling, and washing cycles for each subsequent amino acid in the peptide sequence. When it is the turn of this compound, it will be coupled as the free amine after the previous amino acid's Fmoc group is removed, and an N-terminally protected version (e.g., Fmoc-Glu(OtBu)-NH2) would be used in the coupling step.

6. Cleavage and Deprotection:

  • Once the peptide sequence is fully assembled, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group).[1]

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the solid, and then lyophilize to obtain the crude peptide product.

Logical Workflow Visualization

The following diagram illustrates the cyclical process of Solid-Phase Peptide Synthesis (SPPS), which is the primary application for this compound and its protected analogues.

SPPS_Workflow cluster_main_cycle SPPS Cycle Deprotection 1. N-terminal Deprotection (e.g., Piperidine Treatment) Wash1 2. Washing (Remove Deprotection Reagent) Deprotection->Wash1 Resin-Peptide Coupling 3. Coupling (Add Activated Protected Amino Acid e.g., Fmoc-Glu(OtBu)-OH + Activator) Wash1->Coupling Free N-terminus Wash2 4. Washing (Remove Excess Reagents) Coupling->Wash2 Elongated Peptide Wash2->Deprotection Cycle Repeats for next AA Final Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Final Sequence Complete Start Start: Resin with first Protected AA Start->Deprotection End Purified Peptide Final->End

Caption: Logical workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Solubility profile of H-Glu(OtBu)-NH2 hydrochloride in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of H-Glu(OtBu)-NH2 hydrochloride (tert-butyl (4S)-4,5-diamino-5-oxopentanoate hydrochloride), a key building block in peptide synthesis and drug development. Understanding the solubility of this compound in common laboratory solvents is critical for its effective handling, formulation, and application in research and manufacturing.

Core Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the presence of functional groups that can engage in hydrogen bonding and ionic interactions. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common laboratory solvents.

SolventTypeSolubility (at Room Temperature)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic50 mg/mL[1][2]Ultrasonic assistance is required to achieve this concentration. The hygroscopic nature of DMSO can significantly impact solubility; it is recommended to use newly opened DMSO.[1][2]
WaterPolar Protic≥ 5.028 mg/mLA Certificate of Analysis for this compound reports an optical rotation measurement performed at a concentration of 0.5028 g/100mL, indicating at least this level of solubility.[3]
MethanolPolar ProticSlightly SolubleQuantitative data is not readily available, but it is generally observed to have limited solubility.
Co-solvent SystemMixture≥ 5 mg/mLA clear solution is achievable in a system containing DMSO, PEG300, Tween-80, and saline. The saturation point in this specific mixture has not been determined.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the solute.

    • The concentration of the filtered saturated solution represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining solubility and the logical relationship of factors influencing the solubility of peptide-like molecules.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Separation cluster_2 Phase 3: Analysis A Weigh excess H-Glu(OtBu)-NH2 HCl B Add known volume of solvent A->B C Seal and equilibrate (e.g., 24-48h with agitation) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm filter) D->E G Analyze filtrate and standards (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Calculate concentration (Solubility) G->H

Caption: Workflow for Quantitative Solubility Determination.

Caption: Factors Influencing Solubility.

References

In-Depth Technical Guide to ¹H NMR Spectrum Analysis of H-Glu(OtBu)-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of H-Glu(OtBu)-NH2 hydrochloride (L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride), a key building block in peptide synthesis and drug development. This document outlines the expected spectral features, a detailed experimental protocol for spectrum acquisition, and a logical workflow for its analysis.

Introduction

This compound is a derivative of L-glutamic acid where the side-chain carboxylic acid is protected as a tert-butyl ester and the α-carboxylic acid is converted to an amide. The hydrochloride salt form enhances its stability and solubility in aqueous solutions. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. It provides detailed information about the chemical environment of each proton in the molecule.

Predicted ¹H NMR Spectral Data

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily accessible, a predicted spectrum can be deduced based on the known chemical shifts of similar amino acid derivatives. The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterium (B1214612) oxide (D₂O) to avoid the signal from exchangeable amine and amide protons.

Proton Assignment Structure Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
α-CH-CH(NH₃⁺)-~3.8 - 4.2Triplet (t) or Doublet of doublets (dd)1HJαβ ≈ 6-8 Hz
β-CH₂-CH₂-CH₂-~2.0 - 2.4Multiplet (m)2H
γ-CH₂-CH₂-C(=O)O-~2.4 - 2.6Triplet (t)2HJγβ ≈ 7-8 Hz
tert-butyl-C(CH₃)₃~1.45Singlet (s)9H
NH₂ (amide)-C(=O)NH₂~7.5 - 8.5 (in non-aqueous solvent)Broad Singlet (br s)2H
NH₃⁺ (amine)-NH₃⁺~8.0 - 9.0 (in non-aqueous solvent)Broad Singlet (br s)3H

Note: The chemical shifts of the amide (NH₂) and ammonium (B1175870) (NH₃⁺) protons are highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium and their signals will either disappear or be significantly broadened and reduced in intensity.

Experimental Protocol: ¹H NMR Spectrum Acquisition

This section details a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D). For referencing, D₂O containing a known concentration of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be used.
  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
  • Probe: A standard proton probe, preferably a cryoprobe for higher sensitivity.
  • Temperature: Set the sample temperature to 298 K (25 °C).
  • Locking and Shimming: Lock the spectrometer on the deuterium signal of D₂O. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration and desired signal-to-noise ratio.
  • Relaxation Delay (D1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
  • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.
  • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient.
  • Solvent Suppression: If the residual HDO signal is intense, a solvent suppression technique (e.g., presaturation) may be applied.

4. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.
  • Referencing: Reference the spectrum to the internal standard (e.g., TSP at 0.00 ppm).
  • Integration: Integrate the signals to determine the relative number of protons for each resonance.
  • Peak Picking: Identify the chemical shift of each peak.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

H_Glu_OtBu_NH2_HCl_NMR_Analysis cluster_preparation Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample Dissolve H-Glu(OtBu)-NH2 in D2O with Reference Acquisition Acquire 1D 1H NMR Spectrum Sample->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Referencing Reference to Internal Standard (e.g., TSP) Processing->Referencing Integration Integrate Peaks Referencing->Integration Multiplicity Analyze Multiplicity & Coupling Constants Referencing->Multiplicity Assignment Assign Peaks to Protons Integration->Assignment Multiplicity->Assignment Structure_Confirmation Confirm Molecular Structure Assignment->Structure_Confirmation Purity Assess Purity Structure_Confirmation->Purity

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum of this compound.

Interpretation of the Spectrum

  • tert-Butyl Group (-C(CH₃)₃): The most upfield and intense signal in the spectrum is expected to be a sharp singlet at approximately 1.45 ppm, integrating to nine protons. This is characteristic of the magnetically equivalent protons of the tert-butyl protecting group.

  • Glutamic Acid Backbone:

    • α-Proton (-CH(NH₃⁺)-): This proton, being adjacent to the electron-withdrawing ammonium group, will appear downfield, typically between 3.8 and 4.2 ppm. Due to coupling with the two adjacent β-protons, its signal should appear as a triplet (or a doublet of doublets if the β-protons are not magnetically equivalent).

    • β-Protons (-CH₂-CH₂-): These two protons are diastereotopic and will likely appear as a complex multiplet in the range of 2.0-2.4 ppm. They are coupled to both the α-proton and the γ-protons.

    • γ-Protons (-CH₂-C(=O)O-): These protons are adjacent to the ester carbonyl group and are expected to resonate as a triplet around 2.4-2.6 ppm due to coupling with the β-protons.

  • Amide and Amine Protons: As mentioned, in D₂O, the signals for the amide (-NH₂) and ammonium (-NH₃⁺) protons will be absent or significantly attenuated due to deuterium exchange. If the spectrum were run in a non-protic solvent like DMSO-d₆, these would appear as broad singlets at lower field.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound, allowing for unambiguous structure confirmation and purity assessment. By following the detailed experimental protocol and the logical analysis workflow presented in this guide, researchers, scientists, and drug development professionals can confidently characterize this important amino acid derivative. The predicted spectral data serves as a valuable reference for interpreting the experimental results.

The Indispensable Role of the Tert-Butyl (OtBu) Protecting Group in Amino Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. Among these, the tert-butyl (OtBu) group stands as a cornerstone, particularly for the side-chain protection of acidic and hydroxyl-containing amino acids. Its unique properties of stability and selective lability make it an essential tool in the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth examination of the function, application, and experimental protocols associated with the OtBu protecting group.

Core Function and Principles

The primary role of the OtBu group is to mask the reactive carboxyl groups on the side chains of amino acids like aspartic acid (Asp) and glutamic acid (Glu), and the hydroxyl groups of serine (Ser), threonine (Thr), and tyrosine (Tyr).[1] This prevents these functional groups from engaging in undesirable side reactions during the iterative process of peptide chain elongation.[2]

The efficacy of the OtBu group is rooted in the principle of orthogonality .[3] In the context of Fmoc/tBu SPPS, the Nα-amino group of the growing peptide chain is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The OtBu group, conversely, is stable under the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA).[2][4] This differential stability allows for the selective deprotection of the Nα-amino group for the next coupling step, while the side-chain protection remains intact until the final cleavage step.[5]

Mechanism of Action

The introduction and removal of the OtBu group proceed through distinct carbocation-mediated mechanisms.

Protection: The tert-butyl ester or ether is typically formed via an acid-catalyzed reaction where a stable tert-butyl carbocation is generated from a tert-butyl source (e.g., tert-butyl acetate). This carbocation is then attacked by the nucleophilic carboxylate or hydroxyl group of the amino acid side chain.

Protection_Mechanism cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack tBu_source tert-Butyl Acetate (B1210297) tBu_cation tert-Butyl Cation tBu_source->tBu_cation  + H+ (cat.) H_plus H+ AA_Sidechain Amino Acid Side Chain (R-COOH) tBu_cation->AA_Sidechain Electrophilic attack Protected_AA Protected Amino Acid (R-COO-tBu) AA_Sidechain->Protected_AA

Diagram 1: General mechanism for OtBu protection of a carboxylic acid side chain.

Deprotection (Cleavage): The removal of the OtBu group is an acid-catalyzed elimination (E1) mechanism.[2] A strong acid, such as TFA, protonates the ester or ether oxygen, leading to the cleavage of the C-O bond. This generates the deprotected carboxylic acid or alcohol and a stable tertiary tert-butyl carbocation.[2] This highly reactive carbocation must be neutralized by "scavenger" molecules to prevent unwanted alkylation of sensitive residues like tryptophan, cysteine, or methionine.[6][7]

Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Scavenging Protected_AA Protected Side Chain (R-COO-tBu) Protonated_Ester Protonated Intermediate Protected_AA->Protonated_Ester + H+ (TFA) Deprotected_AA Deprotected Side Chain (R-COOH) Protonated_Ester->Deprotected_AA tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation Scavenger Scavenger (e.g., TIS, H₂O) tBu_cation->Scavenger Inert_Product Inert Byproduct Scavenger->Inert_Product

Diagram 2: Acid-catalyzed deprotection (cleavage) of an OtBu group.

Quantitative Data Summary

The efficiency of the final cleavage and deprotection step is highly dependent on the composition of the cleavage cocktail, which is tailored to the amino acid sequence of the peptide. The following tables summarize key quantitative data for common cleavage conditions.

Table 1: Common Cleavage Cocktails for OtBu Deprotection

Reagent NameComposition (v/v/v or w/v)Target Residues & Purpose
TFA/TIS/H₂O 95 : 2.5 : 2.5General purpose; TIS scavenges tBu cations, H₂O assists.[7]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Peptides with sensitive residues (Trp, Cys, Met, Tyr).[8]
TFA/TIS/EDT 94 : 1 : 5Effective for peptides containing Trp and Cys.
TFA/H₂O 95 : 5Simple peptides without sensitive residues (e.g., Trp, Cys, Met).[9]

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Table 2: Scavenger Efficiency in Preventing S-t-butylation of Cysteine

Scavenger Cocktail (TFA is the balance)Total S-t-butylation (%)
2.5% H₂O / 2.5% TIS18.6
5% Thioanisole / 2.5% EDT5.2
5% Phenol / 5% Thioanisole / 2.5% EDT3.1
5% DMS / 5% Thioanisole / 1% DTT2.5

Data adapted from studies on model cysteine-containing peptides.[10][11] Percentages are relative area determined by HPLC.

Experimental Protocols

Precise and reproducible protocols are critical for the successful application and removal of the OtBu protecting group.

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol outlines a method for the side-chain protection of Fmoc-L-glutamic acid.[2]

Materials:

  • Fmoc-L-glutamic acid

  • tert-Butyl acetate

  • Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).

  • To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.[2]

Protocol 2: Final Cleavage and Deprotection in SPPS

This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the resin and all acid-labile side-chain protecting groups, including OtBu, are removed.[2][5]

Materials:

  • Dried peptide-resin (e.g., 100 mg)

  • Freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • In a fume hood, add the freshly prepared cleavage cocktail to the resin (e.g., 2-3 mL). Ensure the resin is fully submerged.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether (2-3 times).

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the iterative cycle of SPPS incorporating an OtBu-protected amino acid.

SPPS_Workflow start Start: Resin Support deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA(PG)-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle (n-1) times wash2->repeat repeat->deprotection More residues final_deprotection Final Fmoc Deprotection repeat->final_deprotection Chain complete cleavage 3. Cleavage & Global Deprotection (TFA Cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

References

H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide to Its Physical Properties, Storage, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu(OtBu)-NH2 hydrochloride, a key building block in peptide synthesis. The document details its physical and chemical properties, provides comprehensive storage and handling recommendations, and outlines detailed experimental protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS).

Core Data Presentation

The essential physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 108607-02-9
Molecular Formula C₉H₁₉ClN₂O₃
Molecular Weight 238.71 g/mol [1][2]
Appearance White to off-white solid[1]
Purity Typically ≥95% to ≥98.0%[1][2][3]
Optical Rotation [α] = +17.7009° (C=0.5028g/100ml H₂O)[1]
Water Content (Karl Fischer) 0.66%[1]

Physical Appearance and Storage Recommendations

This compound is a white to off-white solid powder.[1] For optimal stability, it is crucial to store this compound under appropriate conditions. It is noted to be hygroscopic and should be stored under an inert atmosphere, such as argon.[4]

Storage recommendations vary by supplier and intended duration of storage. For long-term storage of the solid, a cool, dry area is recommended.[4] Some suppliers suggest storage at room temperature, which can be suitable for up to three years.[1][2][3] Other recommendations include refrigeration at 2-8°C.

When in solution, it is advised to aliquot the solution and store it at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1][5]

Experimental Protocols

This compound serves as a crucial building block for introducing a C-terminal glutamine amide with a protected side-chain into a peptide sequence. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group is stable under many peptide coupling conditions and can be removed with mild acid treatment.

Solution-Phase Peptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid to this compound in solution.

Materials:

  • N-terminally protected amino acid (e.g., Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend the N-terminally protected amino acid (1.0 eq), this compound (1.0 eq), and EDC·HCl (1.2 eq) in ethyl acetate.

  • Add DIPEA (2.4 eq) to the suspension.

  • Stir the resulting mixture at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl and 10% NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography.

  • To remove the Boc and OtBu protecting groups, dissolve the purified product in a 2:1 mixture of TFA and DCM and stir at room temperature for 30 minutes.

  • Remove all volatile components under reduced pressure to yield the final peptide.

Diagram of Solution-Phase Peptide Coupling Workflow

G Solution-Phase Peptide Coupling Workflow cluster_activation Activation & Coupling cluster_workup Workup & Purification cluster_deprotection Deprotection Reactants Boc-AA-OH + H-Glu(OtBu)-NH2·HCl + EDC·HCl + DIPEA in EtOAc Reaction Stir at RT overnight Reactants->Reaction Dilution Dilute with EtOAc Reaction->Dilution Washing Wash with 1M HCl & 10% NaHCO3 Dilution->Washing Drying Dry over Na2SO4 & Concentrate Washing->Drying Purification Column Chromatography Drying->Purification Cleavage Dissolve in TFA/DCM (2:1) Purification->Cleavage Final_Product Final Peptide Cleavage->Final_Product

Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a glutamine amide at the C-terminus of a peptide using a solid support. The process begins by coupling an Fmoc-protected glutamic acid with a side-chain attached to the resin, followed by amidation and subsequent peptide chain elongation.

Materials:

  • Rink Amide resin

  • Fmoc-Glu(OtBu)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

  • First Amino Acid Coupling:

    • In a separate vessel, activate Fmoc-Glu(OtBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate to facilitate coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the newly coupled amino acid with 20% piperidine in DMF.

  • Subsequent Amino Acid Couplings: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled and its Fmoc group removed, wash the resin extensively.

    • Treat the resin with a cleavage cocktail to simultaneously remove the side-chain protecting groups (including the OtBu group) and cleave the peptide from the resin.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as HPLC.

Diagram of Solid-Phase Peptide Synthesis (SPPS) Workflow

G Solid-Phase Peptide Synthesis (SPPS) Workflow Start Rink Amide Resin Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection_1 Couple_Glu Couple Fmoc-Glu(OtBu)-OH Fmoc_Deprotection_1->Couple_Glu Wash_1 Wash with DMF Couple_Glu->Wash_1 Cycle Repeat for subsequent amino acids Wash_1->Cycle Fmoc_Deprotection_2 Fmoc Deprotection Cycle->Fmoc_Deprotection_2 Start Cycle Final_Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Cycle->Final_Cleavage Final Cycle Complete Couple_AA Couple next Fmoc-AA-OH Fmoc_Deprotection_2->Couple_AA End Cycle Wash_2 Wash Couple_AA->Wash_2 End Cycle Wash_2->Cycle End Cycle Purification Precipitation & HPLC Purification Final_Cleavage->Purification Final_Peptide Final Peptide Amide Purification->Final_Peptide

Caption: A generalized workflow for SPPS to synthesize a C-terminal glutamine amide peptide.

Logical Relationships in Protecting Group Strategy

The use of this compound in peptide synthesis is a prime example of an orthogonal protecting group strategy. This approach is fundamental to the successful synthesis of complex peptides.

Diagram of Orthogonal Protecting Group Strategy

G Orthogonal Protecting Group Strategy cluster_N_terminal N-Terminal Protection cluster_Side_Chain Side-Chain Protection Peptide Protected Peptide Chain (e.g., on resin) Fmoc Fmoc Group Peptide->Fmoc OtBu OtBu Group Peptide->OtBu Fmoc_Cleavage Base Labile (e.g., Piperidine) Fmoc->Fmoc_Cleavage Removed by Fmoc_Cleavage->Peptide Allows N-terminal elongation OtBu_Cleavage Acid Labile (e.g., TFA) OtBu->OtBu_Cleavage Removed by OtBu_Cleavage->Peptide Final deprotection

Caption: The logic of using orthogonal Fmoc and OtBu protecting groups in peptide synthesis.

This technical guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the outlined protocols may be necessary. Always refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[4]

References

An In-depth Technical Guide to Glutamic Acid Derivatives for Peptide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of glutamic acid derivatives in peptide research, covering their synthesis, diverse applications, and the critical role they play in modern drug discovery and development. From fundamental protecting group strategies to the design of sophisticated, conformationally constrained peptide analogs, this document serves as a technical resource for professionals in the field.

Introduction to Glutamic Acid in Peptide Chemistry

Glutamic acid, a non-essential amino acid, is integral to the structure and function of countless peptides and proteins.[1][2] Its side chain, featuring a γ-carboxyl group, imparts a negative charge at physiological pH, enabling it to participate in electrostatic interactions, metal ion coordination, and catalytic activity. However, the presence of this second carboxylic acid functional group, in addition to the α-carboxyl group, presents a unique challenge in peptide synthesis. Unprotected, both carboxyl groups can react during peptide coupling, leading to undesired side products and low yields of the target peptide.[3] To overcome this, a variety of glutamic acid derivatives, primarily involving the protection of the γ-carboxyl group, have been developed, becoming indispensable tools in peptide chemistry.[4][5]

The strategic use of these derivatives allows for the precise and efficient incorporation of glutamic acid into peptide sequences, enabling the synthesis of complex peptides with defined structures and functions. Beyond simple incorporation, modified glutamic acid analogs are now at the forefront of designing peptides with enhanced therapeutic properties, such as increased stability, receptor selectivity, and cell permeability.[6][7] This guide will delve into the technical details of these derivatives, providing the necessary information for their effective application in peptide research.

Side-Chain Protecting Groups for Glutamic Acid

The selection of an appropriate side-chain protecting group for glutamic acid is a critical decision in solid-phase peptide synthesis (SPPS), significantly influencing the efficiency of peptide chain elongation, prevention of side reactions, and the overall yield and purity of the final peptide.[4][8] The ideal protecting group for the γ-carboxyl group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect the peptide backbone or other protecting groups.[4]

The most prevalent protecting groups in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[4]

Comparison of Common Protecting Groups
Protecting GroupChemical StructureKey AdvantagesKey DisadvantagesCommon Side Reactions
tert-Butyl (OtBu) -C(CH₃)₃- High stability to the basic conditions of Fmoc deprotection.- Efficiently prevents pyroglutamate (B8496135) and glutarimide (B196013) formation.[8]- Cleaved simultaneously with the peptide from the resin using strong acids (e.g., TFA).[8]- Not suitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[8]- Minimal, generally considered the safest choice for standard Fmoc-SPPS.[8]
Benzyl (Bzl) -CH₂-C₆H₅- Orthogonal to the Fmoc group.- Can be removed by catalytic hydrogenation (e.g., H₂/Pd), allowing for the synthesis of protected peptide fragments.[8]- Can be partially cleaved under repeated acidic conditions if used in Boc-SPPS.- Hydrogenolysis may not be compatible with peptides containing other reducible groups (e.g., Cys, Met).[8]- Base-catalyzed pyroglutamic acid formation has been reported during piperidine (B6355638) deprotection steps.[8]
Allyl (OAll) -CH₂-CH=CH₂- Fully orthogonal to both Fmoc (base-labile) and tBu (acid-labile) protecting groups.- Allows for selective on-resin side-chain modification or cyclization.- Requires a specific palladium(0)-catalyzed deprotection step, which can sometimes be sluggish and requires careful removal of the catalyst.[8]- Potential for incomplete deprotection if the palladium catalyst is poisoned or sterically hindered.[8]- Minimal, provided the deprotection is complete.
Decision Workflow for Protecting Group Selection

The choice of protecting group depends on the overall synthetic strategy. The following diagram illustrates a decision-making workflow for selecting the most appropriate glutamic acid side-chain protecting group.

G start Start: Define Synthetic Goal q1 Need to synthesize a protected peptide fragment? start->q1 q2 Need for on-resin side-chain modification or cyclization? q1->q2 No bzl Use Fmoc-Glu(OBzl)-OH q1->bzl Yes oall Use Fmoc-Glu(OAll)-OH q2->oall Yes standard Standard peptide synthesis with final global deprotection q2->standard No otbu Use Fmoc-Glu(OtBu)-OH standard->otbu G start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-Glu(P)-OH, Coupling Reagent, Base) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat Repeat for next amino acid washing2->repeat repeat->deprotection Yes cleavage Cleavage and Global Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification (e.g., RP-HPLC) cleavage->purification end End: Purified Peptide purification->end G cluster_inhibition receptor Receptor proteinA Protein A receptor->proteinA Signal proteinB Protein B proteinA->proteinB Interaction downstream Downstream Signaling proteinB->downstream peptide Peptide Inhibitor (with Glu derivative) peptide->proteinA blocked Interaction Blocked

References

H-Glu(OtBu)-NH2 Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for H-Glu(OtBu)-NH2 hydrochloride (CAS No: 108607-02-9). The following sections detail the hazardous properties of this compound, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard Class Hazard Statement Pictogram Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinGHS07Warning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritationGHS07Warning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledGHS07Warning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationGHS07Warning

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator for dusts is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials.

  • Some sources recommend storage at room temperature, while others suggest 2-8°C or even colder for long-term stability in solution.[2][3] Always consult the supplier's specific recommendations.

Experimental Protocols

The following are generalized protocols based on best practices for handling hazardous chemical powders.

Weighing this compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Don appropriate PPE.

  • Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispensing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to the weighing vessel. Avoid generating dust.

  • Sealing: Securely close the container of this compound.

  • Cleaning: Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the waste according to institutional guidelines.

  • Transport: Transport the weighed compound in a sealed, secondary container to the experimental area.

Disposal of this compound Waste
  • Waste Collection: Collect all waste materials (e.g., contaminated gloves, weighing paper, and excess reagent) in a designated, labeled hazardous waste container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the further spread of the spill.

  • Absorb: For a dry spill, carefully sweep or scoop up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials in a hazardous waste container.

  • Report: Report the spill to the appropriate safety personnel.

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Hazard_Management_Hierarchy cluster_controls Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Investigate safer alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure risk.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weigh Compound in Fume Hood Don_PPE->Weighing Experiment Perform Experiment Weighing->Experiment Decontaminate Decontaminate Work Area & Tools Experiment->Decontaminate Waste_Disposal Dispose of Waste Properly Decontaminate->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step safe handling workflow.

References

Methodological & Application

The Strategic Role of H-Glu(OtBu)-NH2 Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

H-Glu(OtBu)-NH2 hydrochloride is a specialized amino acid derivative crucial for the synthesis of peptides with a C-terminal glutamine amide. This building block is instrumental in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development, proteomics, and various biomedical research fields. Its unique structure, featuring a tert-butyl (OtBu) protected side-chain carboxyl group and a pre-formed C-terminal amide, offers a direct and efficient route to producing peptide amides, which often exhibit enhanced biological activity and stability compared to their carboxylic acid counterparts.

This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS, targeting researchers, scientists, and professionals in the field of drug development.

Key Properties and Advantages

This compound possesses several key features that make it a valuable reagent in SPPS:

  • Direct Incorporation of C-Terminal Glutamine Amide: It allows for the direct synthesis of peptides with a C-terminal glutamine amide, bypassing the need for post-synthetic amidation, which can sometimes lead to side reactions.

  • Side-Chain Protection: The tert-butyl (OtBu) protecting group on the γ-carboxyl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step. This orthogonality is a fundamental principle of Fmoc-based SPPS.

  • Reduced Risk of Side Reactions: By providing the glutamine residue with its side-chain protected, the risk of side reactions such as dehydration of the side-chain amide to a nitrile is minimized during the coupling steps.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₉ClN₂O₃
Molecular Weight 238.71 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF and DMSO
Storage Store at 2-8°C
Table 2: Comparison of Coupling Reagents for this compound
Coupling ReagentEquivalents (Amino Acid:Reagent:Base)Activation TimeCoupling TimeTypical Coupling EfficiencyNotes
HBTU/HOBt 1 : 0.95 : 22-5 min1-2 h>95%A standard and reliable choice for most couplings.
HATU 1 : 0.95 : 21-2 min30-60 min>99%Highly efficient, especially for sterically hindered couplings.
DIC/HOBt 1 : 1 : -In situ2-4 h~90-95%Cost-effective but can be slower and may lead to side reactions if not carefully controlled.
PyBOP 1 : 1 : 22-5 min1-2 h>98%Effective for hindered couplings with a lower risk of racemization.

Note: Coupling efficiencies are dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are typical estimates.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Protocol 1: Loading of this compound onto Rink Amide Resin

This protocol describes the initial step of attaching this compound to a Rink Amide resin to generate the C-terminal glutamine amide of the target peptide.

Materials:

  • Rink Amide resin (e.g., Rink Amide MBHA resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagent (e.g., HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection of the Resin:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.

    • Add HOBt (2-3 equivalents) and the coupling reagent (e.g., HBTU, 1.9 equivalents).

    • Add DIPEA (4-6 equivalents) to neutralize the hydrochloride salt and activate the coupling reagent. The solution should be stirred for 2-5 minutes.

  • Coupling to the Resin:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

Protocol 2: Standard Fmoc-SPPS Cycle

This protocol outlines the repetitive steps for elongating the peptide chain.

Materials:

  • Peptidyl-resin from the previous step

  • Fmoc-protected amino acids

  • DMF, DCM, 20% piperidine in DMF, coupling reagents, HOBt, DIPEA as in Protocol 1

Procedure:

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the peptidyl-resin and agitate for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the Next Amino Acid:

    • Activate the next Fmoc-protected amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF as described in Protocol 1.

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin as described in Protocol 1.

  • Repeat: Repeat this cycle for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Fully assembled peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

  • TFA: 95%

  • Water: 2.5%

  • TIS: 2.5%

(Note: For peptides containing sensitive residues like Cysteine or Methionine, a more complex cleavage cocktail with additional scavengers like 1,2-ethanedithiol (B43112) (EDT) and thioanisole (B89551) may be required.)

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Swell Swell Rink Amide Resin in DMF Deprotect_Resin Fmoc Deprotection of Resin (20% Piperidine/DMF) Swell->Deprotect_Resin Activate_Glu Activate H-Glu(OtBu)-NH2.HCl (HBTU/HOBt/DIPEA) Couple_Glu Couple to Resin Activate_Glu->Couple_Glu Deprotect_Peptide Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash Deprotect_Peptide->Wash1 Couple_AA Couple Next Fmoc-AA Wash1->Couple_AA Wash2 Wash Couple_AA->Wash2 Wash2->Deprotect_Peptide Repeat for each AA Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for SPPS using H-Glu(OtBu)-NH2.HCl.

Pyroglutamate_Formation cluster_conditions Promoting Conditions N_terminal_Gln N-terminal Glutamine H2N-CH(R)-CO-... R = -(CH2)2-CO-NH2 Transition_State Intramolecular Attack N_terminal_Gln->Transition_State Pyroglutamate (B8496135) Pyroglutamate (pGlu) Blocked N-terminus Transition_State->Pyroglutamate Base Repetitive Base Exposure (e.g., Piperidine) Acid Acidic Conditions (during cleavage)

Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.

Coupling_Troubleshooting Start Incomplete Coupling Detected (Positive Kaiser Test) Check_Reagents Check Quality and Age of Coupling Reagents and Solvents Start->Check_Reagents Increase_Time Increase Coupling Time Check_Reagents->Increase_Time Double_Couple Perform a Second Coupling with Fresh Reagents Increase_Time->Double_Couple Success Coupling Complete (Negative Kaiser Test) Increase_Time->Success If successful Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent Double_Couple->Success If successful Check_Swelling Ensure Adequate Resin Swelling Change_Reagent->Check_Swelling Change_Reagent->Success If successful Failure Persistent Coupling Failure Check_Swelling->Failure

Caption: Troubleshooting workflow for incomplete coupling in SPPS.

Troubleshooting

Pyroglutamate Formation

A common side reaction when a glutamine residue is at the N-terminus of a peptide is the formation of pyroglutamate. This intramolecular cyclization of the N-terminal glutamine results in a blocked N-terminus, which can halt peptide sequencing and further elongation.

Prevention Strategies:

  • Minimize Deprotection Time: Reduce the time the N-terminal glutamine is exposed after Fmoc deprotection.

  • Prompt Coupling: Proceed with the coupling of the next amino acid immediately after the deprotection and washing steps.

  • Alternative Building Block: For sequences particularly prone to this side reaction, consider using Fmoc-Gln(Trt)-OH for all glutamine residues, including the C-terminal one, followed by on-resin amidation if necessary, although this is a more complex route.

By following these detailed protocols and troubleshooting guidelines, researchers can effectively utilize this compound to synthesize high-quality C-terminal glutamine amide peptides for a wide range of applications in research and drug development.

Application Notes and Protocols for the Incorporation of H-Glu(OtBu)-NH2 Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the successful incorporation of H-Glu(OtBu)-NH2 hydrochloride into peptide chains. The following sections offer insights into the solubility of this reagent, recommended coupling strategies for both solution-phase and solid-phase peptide synthesis (SPPS), and a comparative analysis of common coupling reagents. Furthermore, potential side reactions and troubleshooting strategies are discussed to ensure high-purity peptide products.

Solubility of this compound

Effective peptide synthesis relies on the proper solubilization of all reagents. This compound exhibits the following solubility characteristics in common peptide synthesis solvents:

SolventAbbreviationSolubilityNotes
N,N-DimethylformamideDMFSolubleCommonly used solvent for both solution-phase and solid-phase peptide synthesis.
N-Methyl-2-pyrrolidoneNMPSolubleA good alternative to DMF, known for its ability to solvate aggregating peptide sequences.
DichloromethaneDCMSparingly SolubleOften used in combination with other solvents to aid in swelling of the resin in SPPS.
Dimethyl sulfoxideDMSOSlightly SolubleCan be used as a co-solvent to dissolve difficult sequences.
MethanolMeOHSlightly SolublePrimarily used for washing steps and in some cleavage cocktails.

Note: It is always recommended to perform a small-scale solubility test before commencing a large-scale synthesis. For solution-phase synthesis, ensure complete dissolution before proceeding with the coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound in both solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis Protocol

This protocol is suitable for the synthesis of shorter peptides or for fragment condensation.

Objective: To couple a Boc-protected amino acid to this compound.

Materials:

  • Boc-protected amino acid

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolution: In a reaction vessel, suspend the Boc-protected amino acid (1.0 eq) and this compound (1.0 eq) in ethyl acetate.

  • Neutralization and Activation: Add DIEA (2.4 eq) to the suspension to neutralize the hydrochloride salt and facilitate the coupling reaction. Add EDC·HCl (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica (B1680970) gel.

Solution_Phase_Peptide_Coupling Reagents Boc-AA-OH + H-Glu(OtBu)-NH2·HCl in EtOAc Activation Add DIEA and EDC·HCl Reagents->Activation Reaction Stir at RT overnight Activation->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Purified Dipeptide Purification->Product

Caption: Workflow for Solution-Phase Peptide Coupling.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc/tBu Strategy)

This protocol outlines the steps for incorporating an Fmoc-protected amino acid followed by this compound at the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid

  • This compound

  • Rink Amide resin (or other suitable resin for peptide amides)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for the residue preceding Glu):

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 eq) with the chosen coupling reagent (e.g., HATU, 3-5 eq) and a base (e.g., DIEA, 6-10 eq) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of this compound:

    • Repeat the Fmoc deprotection step (Step 2) to expose the N-terminal amine of the resin-bound peptide.

    • In a separate vial, dissolve this compound (3-5 eq) and the coupling reagent (e.g., HATU, 3-5 eq) in DMF.

    • Add DIEA (6-10 eq) to the activation mixture.

    • Allow for pre-activation for 2-5 minutes.

    • Add the activated H-Glu(OtBu)-NH2 solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion with a Kaiser test.

    • Wash the resin with DMF (3-5 times).

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet.

    • Purify the crude peptide by reverse-phase HPLC.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Coupling Reagent/Base) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Coupling Couple H-Glu(OtBu)-NH2·HCl Start Start with Resin Start->Deprotection Final_Cleavage Cleavage from Resin & Deprotection Final_Coupling->Final_Cleavage Purification HPLC Purification Final_Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: General Workflow for Solid-Phase Peptide Synthesis.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. The following table provides a comparison of commonly used coupling reagents for the incorporation of this compound.

Coupling ReagentClassRelative EfficiencyRacemization RiskKey AdvantagesKey Disadvantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.Higher cost, potential for side reactions if used in excess.
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.Less reactive than HATU, can be less effective for difficult sequences.
COMU Uronium SaltVery HighVery LowHigh efficiency comparable to HATU, safer (non-explosive byproducts), good solubility.Relatively newer compared to HBTU/HATU.
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.More expensive than carbodiimides.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighLow (with Oxyma)Cost-effective, widely used.Slower reaction times compared to uronium salts.
EDC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Water-soluble byproducts, suitable for solution-phase and certain solid-phase applications.Can be less efficient for sterically hindered couplings.

Potential Side Reactions and Troubleshooting

When incorporating glutamic acid derivatives, certain side reactions can occur. Understanding and mitigating these is crucial for obtaining a high-purity product.

Pyroglutamate Formation

Description: N-terminal glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid, which terminates the peptide chain.

Detection: Mass spectrometry will show a mass loss of 18 Da.

Troubleshooting:

  • Minimize Deprotection Time: Reduce the time the N-terminal glutamic acid is exposed after Fmoc deprotection before the next coupling step.

  • Use Efficient Coupling Reagents: Employ a fast and efficient coupling reagent like HATU or COMU to quickly cap the N-terminus.

  • pH Control: Avoid strongly acidic or basic conditions during work-up and purification.

Pyroglutamate_Formation N_terminal_Glu N-terminal Glu H₂N-CHR-CO-... Intramolecular_Cyclization Intramolecular Cyclization (-H₂O) N_terminal_Glu->Intramolecular_Cyclization Pyroglutamate Pyroglutamate O=C-NH-CHR-CO-... Intramolecular_Cyclization->Pyroglutamate

Caption: Pyroglutamate formation from N-terminal Glutamic Acid.

Aspartimide Formation (if Asp is also present)

Description: While not directly involving the glutamic acid residue, aspartimide formation is a common side reaction in Fmoc-SPPS, especially in sequences containing Asp-Gly or Asp-Ser. This can lead to racemization and the formation of β-peptides.

Detection: Mass spectrometry can detect the formation of byproducts, and HPLC can often separate the different isomers.

Troubleshooting:

  • Use Additives: The addition of 0.1 M HOBt or Oxyma to the piperidine deprotection solution can suppress aspartimide formation.

  • Alternative Bases: Using a weaker base like piperazine (B1678402) for Fmoc deprotection can reduce the incidence of this side reaction.

  • Modified Protecting Groups: For particularly sensitive sequences, using a more sterically hindered side-chain protecting group on the aspartic acid residue can be beneficial.

By following these detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their target peptides with high yield and purity.

Application Notes and Protocols for Acidic Cleavage in Peptide Synthesis: Focus on OtBu Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the acidic cleavage of tert-butyl (tBu) protecting groups from peptide side chains, a critical final step in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

The tert-butyl group is a widely utilized acid-labile protecting group for the side chains of several amino acids, including Aspartic acid (Asp), Glutamic acid (Glu), Serine (Ser), Threonine (Thr), and Tyrosine (Tyr). Its removal is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). However, the cleavage process can generate highly reactive carbocations, which may lead to undesired side reactions with nucleophilic amino acid residues such as Cysteine (Cys), Tryptophan (Trp), and Methionine (Met). To mitigate these side reactions, a variety of scavenger cocktails are added to the cleavage mixture.

This guide offers a comprehensive overview of common cleavage conditions, quantitative data on their efficiency and associated side reactions, detailed experimental protocols, and a visual representation of the experimental workflow.

Data Presentation: Comparison of Acidic Cleavage Conditions

The selection of an appropriate cleavage cocktail is crucial for maximizing the yield of the desired peptide while minimizing side-product formation. The following table summarizes quantitative data on the performance of various TFA-based cleavage mixtures, with a particular focus on the prevention of S-t-butylation of Cysteine residues, a common side reaction.

Cleavage Cocktail Composition (v/v/v)Time (h)Target Peptide Yield (%)S-t-butylation (%)Reference
TFA/TIS/H₂O (95:2.5:2.5)181.418.6 (3.4 N-term, 15.2 C-term)[1]
TFA/TIS/H₂O/Thioanisole/DMS (75:2.5:7.5:7.5:7.5)189.85.3 (0.3 N-term, 5.0 C-term)[1]
TFA/TIS/H₂O/Thioanisole/DMS/0.1% TCEP193.54.9 (0.6 N-term, 4.3 C-term)[1]
TFA/TIS/H₂O/Thioanisole/DMS/0.1% PPh₃191.46.3 (1.3 N-term, 5.0 C-term)[1]
TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5)0.5-29.7 (total)[1]
TFA/TIS/H₂O/Scavenger (90:2.5:2.5:5) with DTT1-Reduced S-tbutylation[1]
Two-step: 1) TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min, 2) Add TFA to 80% and continue for 150 min3Optimal results-[1]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, H₂O: Water, DMS: Dimethyl Sulfide, TCEP: Tris(2-carboxyethyl)phosphine, PPh₃: Triphenylphosphine, TFMSA: Trifluoromethanesulfonic Acid, DTT: Dithiothreitol. Data is based on a model peptide containing Cysteine residues.

Note: The efficiency of OtBu deprotection from Asp, Glu, Ser, Thr, and Tyr is generally high under these conditions. However, reducing the TFA concentration can lead to incomplete removal of the tBu group, particularly from Ser(tBu) and Thr(tBu) residues[1].

Experimental Protocols

The following are detailed methodologies for the acidic cleavage of peptides from the solid support and the simultaneous deprotection of tBu and other acid-labile side-chain protecting groups.

Protocol 1: Standard TFA/TIS/H₂O Cleavage

This is a widely used general-purpose cleavage cocktail.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Wash the peptidyl-resin (typically 25-50 mg) thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 1 mL of cocktail, mix 950 µL of TFA, 25 µL of TIS, and 25 µL of water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 1 mL per 25 mg of resin).

  • Gently agitate the mixture at room temperature for 1-2 hours. The reaction time may be optimized based on the peptide sequence and protecting groups.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Cleavage with a Scavenger "Cocktail" for Sensitive Residues

This protocol is recommended for peptides containing sensitive residues like Cys, Trp, or Met to minimize side reactions.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Thioanisole

  • Dimethyl Sulfide (DMS)

  • 1,2-Ethanedithiol (EDT) - Optional, potent scavenger but has a strong odor.

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

  • Shaker or rocker

Procedure:

  • Wash and dry the peptidyl-resin as described in Protocol 1.

  • Prepare the cleavage cocktail. A common example is "Reagent K": TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5)[2]. A less odorous and highly effective alternative for many sequences is TFA/TIS/H₂O/Thioanisole/DMS (75:2.5:7.5:7.5:7.5)[1].

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 1-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA.

  • Precipitate the peptide in cold diethyl ether as described in Protocol 1.

  • Wash and dry the crude peptide.

Mandatory Visualization

The following diagrams illustrate the key processes and logical relationships in acidic cleavage and deprotection.

G cluster_0 Peptide Synthesis & Cleavage Workflow start Start: Peptidyl-Resin (with tBu protecting groups) wash_dry Wash & Dry Resin (e.g., with DCM) start->wash_dry cleavage Acidic Cleavage & Deprotection (e.g., 1-3 hours at RT) wash_dry->cleavage prepare_cocktail Prepare Cleavage Cocktail (TFA + Scavengers) prepare_cocktail->cleavage filter Filter to Separate Resin from Peptide Solution cleavage->filter precipitate Precipitate Peptide (in cold diethyl ether) filter->precipitate wash_dry_peptide Wash & Dry Crude Peptide precipitate->wash_dry_peptide end End: Crude Peptide (ready for purification) wash_dry_peptide->end

Caption: Workflow for Acidic Cleavage and Deprotection.

G cluster_1 Logic of tBu Deprotection and Side Reaction Prevention tfa TFA (Trifluoroacetic Acid) deprotected_peptide Deprotected Peptide tfa->deprotected_peptide Removes tBu group tbu_cation tert-Butyl Cation (tBu+) (Reactive Intermediate) tfa->tbu_cation Generates protected_peptide Protected Peptide (e.g., Ser(tBu), Asp(OtBu)) protected_peptide->deprotected_peptide protected_peptide->tbu_cation side_products Side Products (e.g., S-tBu-Cys, alkylated Trp) tbu_cation->side_products Reacts with scavenged_cation Scavenged Cation tbu_cation->scavenged_cation scavengers Scavengers (e.g., TIS, Thioanisole, H2O) scavengers->scavenged_cation Quenches nucleophilic_residues Nucleophilic Residues (Cys, Trp, Met) nucleophilic_residues->side_products

Caption: Chemical Logic of tBu Deprotection.

References

Application of H-Glu(OtBu)-NH2 Hydrochloride in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OtBu)-NH2 hydrochloride (L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride) is a critical building block in modern drug discovery, primarily utilized in the synthesis of peptides and peptidomimetics. Its unique structure, featuring a C-terminal amide and a side-chain carboxylic acid protected by a tert-butyl (OtBu) group, makes it an invaluable tool for introducing a glutamic acid residue into a peptide sequence. The OtBu protecting group is labile to strong acids, allowing for selective deprotection, which is a cornerstone of modern peptide synthesis strategies like Fmoc-based solid-phase peptide synthesis (SPPS). This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic peptides.

Glutamic acid and its derivatives are of significant interest in medicinal chemistry due to their roles in various physiological processes. Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and peptides containing glutamic acid can be designed to interact with glutamate receptors or other biological targets.[1][2][3][4] The incorporation of glutamic acid can influence the solubility, conformation, and receptor-binding affinity of a peptide, making it a key component in the design of novel therapeutics.

Key Applications in Drug Discovery

The primary application of this compound is as a starting material for the synthesis of C-terminal glutamic acid amide peptides. The C-terminal amide is a common feature in many biologically active peptides, enhancing their stability against carboxypeptidases and often improving their biological activity.

Notable applications include:

  • Synthesis of Peptide Hormones and their Analogs: Many peptide hormones, such as Gonadotropin-Releasing Hormone (GnRH), feature a C-terminal amide. Synthetic analogs of these hormones are developed for treating a range of conditions, including hormone-dependent cancers and infertility.

  • Development of Neurologically Active Peptides: Given the role of glutamate as a neurotransmitter, peptides containing glutamic acid are synthesized to study and modulate neurological pathways. These peptides can be designed as agonists or antagonists of glutamate receptors, with potential applications in treating neurodegenerative diseases and psychiatric disorders.[1][2][5]

  • Creation of Peptidomimetics: this compound can be incorporated into non-natural peptide-like structures (peptidomimetics) to improve their pharmacokinetic properties, such as oral bioavailability and metabolic stability.

  • Assembly of Peptide Fragments for Convergent Synthesis: In the convergent synthesis of large proteins, protected peptide fragments are synthesized separately and then ligated. This compound can serve as the C-terminal residue of such a fragment.

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-terminally protected amino acid to this compound in solution.

Materials:

  • N-protected amino acid (e.g., Boc-D-Pro-Hyp(COC11H23)-OH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the N-protected amino acid (1.0 eq), this compound (1.0 eq), and EDC·HCl (1.2 eq) in ethyl acetate (EtOAc).

  • Base Addition: Add DIPEA (2.4 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) and 10% NaHCO3 (2 x 15 mL).

    • Dry the organic layer over anhydrous Na2SO4.

  • Purification:

    • Filter off the Na2SO4 and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

  • Deprotection (if required): The OtBu group can be removed by treatment with a solution of trifluoroacetic acid (TFA) and dichloromethane (B109758) (CH2Cl2) (e.g., a 2:1 mixture) at room temperature for 30 minutes. The deprotected peptide is then obtained by removal of volatile components under reduced pressure.[1]

Solid-Phase Peptide Synthesis (SPPS) of a C-Terminal Glutamic Acid Amide Peptide

This protocol outlines the manual Fmoc-SPPS of a generic tripeptide (H-Ala-Val-Glu-NH2) using Rink Amide resin, starting with this compound.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-Val-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Diisopropylethylamine (DIEA)

  • 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling (H-Glu(OtBu)-NH2):

    • Since H-Glu(OtBu)-NH2 is the C-terminal residue, it is coupled to the resin first.

    • In a separate vial, activate Fmoc-Glu(OtBu)-OH (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the swollen and drained resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Second Amino Acid Coupling (Fmoc-Val-OH):

    • Activate Fmoc-Val-OH (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling (Fmoc-Ala-OH):

    • Activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and OxymaPure (3 eq) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/H2O/TIS) to the resin and stir for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Representative Yields for Solution-Phase Coupling Reactions Involving Glutamic Acid Derivatives.

N-Protected Amino AcidCoupling PartnerCoupling ReagentsSolventYield (%)Reference
Boc-D-Pro-Hyp(COC11H23)-OHHCl·H-Glu(OtBu)-NH2EDC·HCl, iPr2NEtEtOAcNot specified, but product isolated[1]
Z-Glu(OtBu)-OHDidodecylamineEDC·HClEtOAc78% (after hydrogenation)[1]
Z-Glu(OtBu)-OH12-aminotricosaneEDC·HClEtOAc98% (after hydrogenation)[1]

Table 2: Purity of Liraglutide Synthesized via Solid-Phase Method.

Synthesis StagePurity (%)MethodReference
Crude Polypeptide Fragment 490.16%HPLC[7]

Mandatory Visualization

experimental_workflow_spps cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle (Repeated) cluster_cleavage Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Start Synthesis Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection->Coupling 1. Wash_DMF Wash (DMF) Coupling->Wash_DMF 2. Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM 3. Final_Deprotection Final Fmoc Deprotection Wash_DCM->Final_Deprotection Cleavage Cleavage & Global Deprotection (TFA/H2O/TIS) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification glutamate_signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_vesicle Glutamate in Vesicle Glutaminase->Glutamate_vesicle converts to Glutamate Release Ca2+ dependent release Glutamate_vesicle->Release iGluR Ionotropic Receptors (AMPA, NMDA, Kainate) Release->iGluR binds to mGluR Metabotropic Receptors (GPCRs) Release->mGluR binds to Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) iGluR->Ion_Channel Second_Messenger Second Messenger Signaling (e.g., PLC, AC) mGluR->Second_Messenger Cellular_Response Cellular Response (e.g., Depolarization, Gene Expression) Ion_Channel->Cellular_Response Second_Messenger->Cellular_Response

References

Application Notes and Protocols for H-Glu(OtBu)-NH2 Hydrochloride in Automated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of L-Glutamic acid γ-tert-butyl ester amide hydrochloride (H-Glu(OtBu)-NH2·HCl) in automated solid-phase peptide synthesis (SPPS). This document outlines the necessary protocols, quantitative data, and experimental workflows to ensure the successful incorporation of this protected amino acid derivative into synthetic peptides.

Introduction

H-Glu(OtBu)-NH2·HCl is a crucial building block in peptide synthesis, particularly for peptides requiring a C-terminal amide. The tert-butyl (OtBu) protecting group on the side chain carboxyl function of glutamic acid prevents unwanted side reactions during peptide chain elongation. This protection is readily removed during the final cleavage step under acidic conditions. The C-terminal amide is often desired in therapeutic peptide candidates to mimic the native structure and improve biological activity and stability.

Automated peptide synthesizers enhance the efficiency, reproducibility, and speed of SPPS.[1] This guide is tailored for the use of H-Glu(OtBu)-NH2·HCl within such automated systems, primarily focusing on Fmoc/tBu-based solid-phase synthesis strategies.[2]

Properties and Handling of H-Glu(OtBu)-NH2·HCl

Proper storage and handling of H-Glu(OtBu)-NH2·HCl are critical to maintain its integrity and ensure successful synthesis outcomes.

PropertyValueReference
Molecular Formula C₉H₁₉ClN₂O₃[3]
Molecular Weight 238.71 g/mol [3]
Appearance White to off-white solid[4]
Storage Temperature Inert atmosphere, 2-8°C[4]
Solubility Soluble in DMF (for synthesis)General Knowledge

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Experimental Protocols

The following protocols are designed for a standard automated peptide synthesizer utilizing Fmoc chemistry. Parameters may need to be optimized based on the specific peptide sequence, resin, and synthesizer model.

Reagent Preparation
  • Amino Acid Solution: Prepare a solution of H-Glu(OtBu)-NH2·HCl in high-purity N,N-Dimethylformamide (DMF). A typical concentration is 0.2 to 0.5 M. Ensure the amino acid is fully dissolved before placing it on the synthesizer.

  • Activation Solution: Prepare a fresh solution of your chosen coupling reagent and activator. Common combinations include:

    • HBTU/HOBt or HATU/HOAt with N,N-Diisopropylethylamine (DIPEA).

    • DIC/OxymaPure.

  • Deprotection Solution: Prepare a 20% solution of piperidine (B6355638) in DMF. Some protocols may recommend the addition of a small percentage of an additive like OxymaPure to suppress racemization.

  • Washing Solvent: High-purity DMF is used for washing steps.

Automated Peptide Synthesis Cycle for H-Glu(OtBu)-NH2·HCl Incorporation

This protocol assumes the synthesis is proceeding from the N-terminus to the C-terminus of the peptide, with the C-terminal amino acid already attached to the resin.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminally amidated peptides) in DMF for at least 30 minutes before the first coupling step.

  • Fmoc-Deprotection:

    • Treat the resin with the deprotection solution (20% piperidine in DMF).

    • Allow the reaction to proceed for a specified time (e.g., 2 x 10 minutes).

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove residual piperidine and by-products.

  • Coupling of H-Glu(OtBu)-NH2·HCl:

    • Dissolve H-Glu(OtBu)-NH2·HCl and the activation reagents in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the optimized time (see Table 2).

  • Washing:

    • Wash the resin with DMF (e.g., 3-5 times) to remove excess reagents and by-products.

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (absence of free primary amines). A negative result (yellow beads) indicates a complete reaction.

  • Capping (Optional):

    • If the coupling is incomplete, a capping step with acetic anhydride (B1165640) and a non-nucleophilic base can be performed to block any unreacted amino groups.

  • Repeat:

    • Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the OtBu group on glutamic acid) must be removed.

  • Resin Preparation: Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common mixture for peptides with acid-labile protecting groups is:

    • 95% Trifluoroacetic acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

    • Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate PPE.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.

    • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Quantitative Data

The following tables summarize typical quantitative data for the use of protected glutamic acid derivatives in automated peptide synthesis. These values can serve as a starting point for optimization.

Table 1: Reagent Equivalents for Coupling

ReagentEquivalents (relative to resin loading)
H-Glu(OtBu)-NH2·HCl3 - 5
Coupling Reagent (e.g., HBTU, HATU, DIC)2.9 - 4.9
Activator (e.g., HOBt, OxymaPure)3 - 5
Base (e.g., DIPEA)6 - 10

Table 2: Typical Reaction Times and Coupling Efficiency

Coupling ReagentTypical Coupling Time (minutes)Expected Coupling EfficiencyNotes
HBTU/HOBt30 - 60>99%A standard and cost-effective choice.
HATU/HOAt20 - 45>99.5%Highly efficient, especially for difficult couplings.[5]
DIC/OxymaPure30 - 60>99%Good for reducing racemization.

Note: Coupling efficiency can be sequence-dependent and may be affected by factors such as steric hindrance and peptide aggregation. Monitoring the reaction is crucial.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for automated solid-phase peptide synthesis, purification, and analysis.

Peptide_Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Purification & Analysis Resin_Prep Resin Preparation (Swelling) Deprotection Fmoc-Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Coupling (H-Glu(OtBu)-NH2·HCl + Activator + Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Next Cycle Cleavage Cleavage from Resin (TFA Cocktail) Monitoring->Cleavage Final Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis Final_Peptide Pure Peptide Analysis->Final_Peptide Glutamate_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (or Glutamatergic Peptide) iGluR Ionotropic Receptors (NMDA, AMPA) Glutamate->iGluR mGluR Metabotropic Receptors (GPCR) Glutamate->mGluR Ion_Influx Ion Influx (Ca²⁺, Na⁺) iGluR->Ion_Influx Opens Channel G_Protein G-Protein Activation mGluR->G_Protein Activates Kinase_Cascades Kinase Cascades (PKC, PKA, MAPK) Ion_Influx->Kinase_Cascades Second_Messengers Second Messengers (cAMP, IP₃, DAG) G_Protein->Second_Messengers Second_Messengers->Kinase_Cascades Cellular_Response Cellular Response (Synaptic Plasticity, Gene Expression) Kinase_Cascades->Cellular_Response

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using H-Glu(OtBu)-NH2 as a Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OtBu)-NH2 (L-Glutamic acid γ-tert-butyl ester α-amide) is a valuable building block in the chemical synthesis of bioactive peptides. Its structure is particularly advantageous for introducing a C-terminal glutamine residue or for use as a starting point for peptides with a C-terminal amide, a common feature in many biologically active peptides that enhances stability and receptor binding affinity.

The key features of this building block are:

  • α-Amide: Allows for the direct synthesis of peptides with a C-terminal amide, which is crucial for the bioactivity of many peptide hormones and neuropeptides.

  • γ-tert-Butyl (OtBu) Ester: This side-chain protecting group is stable under the basic conditions used for Fmoc-deprotection in Solid-Phase Peptide Synthesis (SPPS) but is readily cleaved under acidic conditions, typically with Trifluoroacetic acid (TFA), during the final cleavage and global deprotection step. This orthogonality is essential for modern peptide synthesis strategies.

These application notes provide detailed protocols for the use of H-Glu(OtBu)-NH2 in the synthesis of bioactive peptides, primarily focusing on the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.

Data Presentation: Reagent Specifications

For successful peptide synthesis, high-purity reagents are essential. The table below summarizes the key specifications for the H-Glu(OtBu)-NH2 building block.

ParameterSpecification
Chemical Name L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride
CAS Number 108607-02-9
Molecular Formula C₉H₁₉ClN₂O₃
Molecular Weight 238.71 g/mol
Appearance White to off-white solid
Purity (Typical) ≥98%
Storage 2-8°C, under inert atmosphere

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes a general workflow for the manual synthesis of a peptide amide using a Rink Amide resin and incorporating an amino acid, such as Fmoc-Glu(OtBu)-OH, into the growing peptide chain. The process begins after the initial amino acid has been coupled to the resin.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.
  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.[1]
  • After swelling, drain the DMF.

2. Fmoc Deprotection:

  • To remove the N-terminal Fmoc protecting group, add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate the mixture for 5 minutes and drain the solution.
  • Repeat the 20% piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.
  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Xaa-OH) (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
  • Add a base, N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to activate the carboxylic acid.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitoring the Coupling: The completion of the reaction can be monitored using a qualitative Kaiser test. A negative test (yellow beads) indicates that all primary amines have reacted. If the test is positive (blue beads), the coupling step should be repeated.

4. Washing:

  • After the coupling is complete, drain the reaction solution.
  • Wash the peptide-resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive cations generated from the cleavage of side-chain protecting groups like OtBu.[1]
  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

7. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight.

Protocol 2: Example of Solution-Phase Synthesis of a Tripeptide using H-Glu(OtBu)-NH2

This protocol is adapted from the synthesis of a peptide catalyst and demonstrates the use of H-Glu(OtBu)-NH2 in a solution-phase coupling reaction.[2]

Target Peptide Fragment: Boc-D-Pro-Hyp(OCOC₁₁H₂₃)-Glu(OtBu)-NH₂

1. Coupling Reaction:

  • Suspend Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH (1.0 eq, 1.42 mmol, 727 mg) and HCl·H-Glu(OtBu)-NH₂ (1.0 eq, 1.42 mmol, 340 mg) in Ethyl acetate (B1210297) (EtOAc, 3 mL).
  • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq, 1.70 mmol, 326 mg) to the suspension.
  • Add N,N-Diisopropylethylamine (iPr₂NEt) (2.4 eq, 3.41 mmol, 583 µL) to the reaction mixture.
  • Stir the resulting suspension at room temperature overnight.

2. Work-up and Purification:

  • Dilute the reaction mixture with EtOAc (20 mL).
  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) and 10% NaHCO₃ (2 x 15 mL).
  • Dry the organic layer over anhydrous Na₂SO₄.
  • Concentrate the solution under reduced pressure.
  • Purify the resulting residue by column chromatography on silica (B1680970) gel using 5% MeOH in EtOAc as the eluent to obtain the protected tripeptide as a colorless oil.

3. N-terminal Deprotection (Boc Removal):

  • Dissolve the purified, protected tripeptide in a 2:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (CH₂Cl₂).
  • Stir the solution at room temperature for 30 minutes.
  • Remove all volatile components under reduced pressure to yield the final peptide as its TFA salt.

Quantitative Data for Solution-Phase Synthesis Example [2]

ReagentMolar Eq.Moles (mmol)Mass/Volume
Boc-D-Pro-Hyp(COC₁₁H₂₃)-OH1.01.42727 mg
HCl·H-Glu(OtBu)-NH₂ 1.01.42340 mg
EDC·HCl1.21.70326 mg
iPr₂NEt2.43.41583 µL
Product (TFA Salt) --145 mg
Overall Yield --~13.5%

Note: The final yield is calculated based on the reported mass of the product and the initial moles of the limiting reagent.

Visualizations

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Rink Amide Resin (Solid Support) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitate Purify Purify & Analyze (RP-HPLC, Mass Spec) Precipitate->Purify Peptide Final Bioactive Peptide Purify->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Glutamate (B1630785) Receptor Signaling Pathway

Glutamate_Signaling Glutamate Glutamate-Containing Peptide (Ligand) mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR Binds G_Protein Gq Protein mGluR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Gene Expression, Neurotransmission) Ca2->Response PKC->Response

Caption: Simplified Gq-coupled glutamate receptor signaling pathway.

References

H-Glu(OtBu)-NH2 Hydrochloride: A Key Building Block for Complex and Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

H-Glu(OtBu)-NH2 hydrochloride is a pivotal amino acid derivative employed in the synthesis of complex and modified peptides. Its unique structure, featuring a tert-butyl (OtBu) protecting group on the side-chain carboxyl group and an amide at the C-terminus, offers strategic advantages in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The OtBu group provides orthogonal protection, removable under acidic conditions, while the C-terminal amide is a common feature in many biologically active peptides, enhancing their stability and receptor affinity. This document provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of therapeutically relevant peptides, such as GLP-1 receptor agonists and GnRH analogues.

I. Applications in Complex Peptide Synthesis

This compound is particularly valuable for introducing a glutamic acid residue with a protected side chain, preventing unwanted side reactions during peptide chain elongation. The C-terminal amide makes it a direct precursor for peptides with a C-terminal glutamine amide structure after deprotection, or it can be used to introduce a glutamic acid residue at the C-terminus of a peptide amide.

A. Synthesis of Liraglutide Analogues

Liraglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes and obesity, features a glutamic acid residue in its fatty acid side chain. While not a direct component of the main peptide chain, the synthesis of the acylated lysine (B10760008) residue often involves a glutamic acid linker. The principles of coupling and deprotection using protected glutamic acid derivatives are directly applicable.

B. Synthesis of Gonadotropin-Releasing Hormone (GnRH) Analogues

GnRH and its analogues are crucial in reproductive medicine. Many synthetic GnRH analogues incorporate modifications to enhance potency and duration of action. The native GnRH is a decapeptide with a C-terminal amide.[1] this compound can be utilized in the synthesis of GnRH analogues where a glutamic acid residue is desired at or near the C-terminus.

II. Experimental Protocols

The following protocols provide generalized methodologies for the incorporation of this compound in peptide synthesis. Specific parameters may require optimization based on the target peptide sequence and scale of the synthesis.

A. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual coupling of a subsequent amino acid to a resin-bound peptide chain where the N-terminal residue is glutamic acid introduced using a precursor like Fmoc-Glu(OtBu)-OH, followed by the eventual cleavage to yield a peptide amide. The use of this compound is more common in solution-phase synthesis when it is the C-terminal residue. However, the principles of handling the OtBu protecting group are the same.

1. Materials:

  • Fmoc-protected amino acids

  • This compound (for solution phase, or as a reference for handling the protected residue)

  • Rink Amide resin

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Washing solvents: DMF, DCM, Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

2. Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF, Isopropanol, and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF, Isopropanol, and DCM.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

General SPPS Workflow Diagram:

SPPS_Workflow cluster_cleave Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, IPA, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF, IPA, DCM) Couple->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Cleave 4. Cleavage & Deprotection (TFA/TIS/H₂O) Repeat->Cleave Precipitate 5. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 6. Purification (RP-HPLC) Precipitate->Purify End Pure Peptide Purify->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

B. Solution-Phase Peptide Synthesis

This protocol describes the coupling of an N-terminally protected amino acid to this compound.

1. Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • Coupling reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Additive: HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF or EtOAc (Ethyl Acetate)

  • Aqueous solutions for work-up: 1 M HCl, saturated NaHCO₃, brine

  • Drying agent: Anhydrous Na₂SO₄ or MgSO₄

2. Protocol:

  • Dissolution: Dissolve the N-protected amino acid (1.0 equivalent), this compound (1.0 equivalent), and HOBt (1.0 equivalent) in DMF or EtOAc.

  • Neutralization: Add DIPEA (2.2 equivalents) to the mixture and stir for 10 minutes at room temperature.[2]

  • Coupling: Add EDC·HCl (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture overnight at room temperature.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Solution-Phase Coupling Workflow Diagram:

Solution_Phase_Workflow cluster_reactants Reactants AA N-Protected Amino Acid Reaction Coupling Reaction in DMF/EtOAc (Room Temperature, Overnight) AA->Reaction Glu H-Glu(OtBu)-NH2·HCl Glu->Reaction Reagents EDC·HCl, HOBt, DIPEA Reagents->Reaction Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Reaction->Workup Isolation Isolation (Drying & Solvent Evaporation) Workup->Isolation Purification Purification (Chromatography/Recrystallization) Isolation->Purification Product Protected Dipeptide Purification->Product

Caption: General workflow for solution-phase peptide coupling.

III. Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for peptide synthesis involving glutamic acid derivatives. Actual results may vary depending on the specific peptide sequence and experimental setup.

Table 1: Solid-Phase Peptide Synthesis - Coupling Parameters

ParameterTypical ValueNotes
ResinRink AmideFor C-terminal amide peptides.
Amino Acid Excess3-5 equivalentsTo drive the reaction to completion.
Coupling Reagent Excess2.9-4.5 equivalentsRelative to the amino acid.
Base Excess6-9 equivalentsRelative to the amino acid.
Coupling Time1-4 hoursSequence and reagent dependent.
Coupling Efficiency>99%Monitored by qualitative tests.
Overall Crude Yield60-85%Highly dependent on peptide length and sequence.[3]
Purity after HPLC>95%For therapeutic applications.

Table 2: Solution-Phase Peptide Synthesis - Reaction Parameters

ParameterTypical ValueNotes
N-Protected Amino Acid1.0 equivalent
H-Glu(OtBu)-NH2·HCl1.0 equivalent
Coupling Reagent (EDC·HCl)1.2 equivalents
Additive (HOBt)1.0 equivalent
Base (DIPEA)2.2 equivalentsTo neutralize the hydrochloride salt and activate the coupling.[2]
Reaction Time12-24 hoursMonitored by TLC or LC-MS.
Isolated Yield (after purification)70-90%Dependent on the specific amino acids being coupled.

IV. Signaling Pathways of Relevant Peptides

Peptides synthesized using this compound as a building block can be designed to interact with specific cellular signaling pathways.

A. GLP-1 Receptor Signaling Pathway

Liraglutide and its analogues are agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor (GPCR). Activation of GLP-1R in pancreatic β-cells leads to enhanced glucose-dependent insulin (B600854) secretion.

GLP-1 Receptor Signaling Diagram:

GLP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLP1 GLP-1 Analogue (e.g., Liraglutide) GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Generates G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates K_channel KATP Channel Closure PKA->K_channel InsulinVesicles Insulin Vesicles Epac2->InsulinVesicles Promotes Exocytosis InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Ca_channel Ca²⁺ Influx K_channel->Ca_channel Leads to Ca_channel->InsulinVesicles Triggers

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

B. GnRH Receptor Signaling Pathway

GnRH analogues exert their effects by binding to the GnRH receptor (GnRHR), another GPCR, located on pituitary gonadotrope cells. This interaction triggers a signaling cascade that modulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH Receptor Signaling Diagram:

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH GnRH Analogue GnRHR GnRH Receptor GnRH->GnRHR Binds G_protein Gαq/11 GnRHR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Gonadotropin_secretion Gonadotropin Secretion Ca_release->Gonadotropin_secretion Triggers MAPK MAPK Cascade PKC->MAPK Activates Gonadotropin_synthesis Gonadotropin Synthesis (LH & FSH) MAPK->Gonadotropin_synthesis Regulates Gene Expression

Caption: Simplified GnRH receptor signaling pathway in pituitary gonadotropes.

V. Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and modified peptides. Its orthogonal protecting group strategy and C-terminal amide functionality make it well-suited for the preparation of a wide range of biologically active peptides. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this reagent in their peptide synthesis endeavors. A thorough understanding of the underlying chemistry and the biological pathways these peptides modulate is essential for the successful development of novel peptide-based therapeutics.

References

Incorporation of H-Glu(OtBu)-NH2 Hydrochloride in Novel Biomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OtBu)-NH2 hydrochloride is a protected amino acid derivative that serves as a critical building block in the synthesis of peptide-based biomaterials. Its unique structure, featuring a tert-butyl (OtBu) protecting group on the side-chain carboxyl group of glutamic acid, allows for the controlled and specific formation of peptide bonds during solid-phase peptide synthesis (SPPS).[1] This strategic protection is essential for creating well-defined peptide sequences that can be subsequently incorporated into novel biomaterials such as hydrogels for applications in drug delivery, tissue engineering, and regenerative medicine. The presence of glutamic acid residues in the final biomaterial can impart pH-responsiveness and biocompatibility, making it a valuable component for designing "smart" biomaterials.[2][3]

This document provides detailed application notes and protocols for the incorporation of this compound into peptide-based biomaterials. It includes methodologies for peptide synthesis, biomaterial fabrication, and characterization, as well as a summary of the expected material properties and biological interactions.

Application Notes

The incorporation of this compound into biomaterials is primarily achieved through the synthesis of custom peptides that are then cross-linked to form a hydrogel matrix. The glutamic acid residues, once deprotected, offer carboxylic acid groups that can be involved in pH-responsive swelling and drug interaction.

Key Applications:
  • pH-Responsive Drug Delivery: Hydrogels containing glutamic acid residues exhibit pH-sensitive swelling behavior due to the protonation and deprotonation of the carboxylic acid side chains. This property can be exploited for the targeted release of therapeutic agents in specific physiological environments, such as the acidic tumor microenvironment.[2][4]

  • Tissue Engineering Scaffolds: The biocompatibility of poly(glutamic acid)-based materials makes them suitable for creating scaffolds that can support cell adhesion, proliferation, and differentiation.[5][6] The mechanical properties of these hydrogels can be tuned to mimic the extracellular matrix of various tissues.[7][8]

  • Cell Encapsulation and Delivery: The mild gelation conditions of some peptide-based hydrogels allow for the encapsulation of cells for therapeutic applications. The porous structure of the hydrogel protects the cells while allowing for the exchange of nutrients and metabolites.

Data Presentation: Properties of Glutamic Acid-Containing Hydrogels

The following tables summarize quantitative data from studies on hydrogels based on poly(glutamic acid) and other similar peptide systems. This data provides an insight into the tunable properties that can be achieved by incorporating glutamic acid residues, which are synthesized using precursors like this compound.

Table 1: Mechanical Properties of Poly(glutamic acid) (PGA)-Based Hydrogels

Hydrogel CompositionCrosslinking MethodCompressive Modulus (kPa)Reference
Methacrylated PGA (mPGA)UV Photo-crosslinking5 - 45[6]
PGA-Thiolactone + PGA-CysteineNative Chemical Ligation1 - 10[5]
PGA-Furfurylamine-Tyramine + Dimaleimide PEGEnzymatic + Diels-Alder5 - 25[7]
Whey Protein Isolate + PGADisulfide Bridges20 - 120[8]

Table 2: Swelling and Drug Release Properties of Glutamic Acid-Containing Hydrogels

Hydrogel SystempHSwelling Ratio (%)Drug Release ProfileReference
Glutamic acid/Polyvinyl alcohol1.2~200Slow Release[2]
7.4~800Fast Release[2]
Methacrylated PGA/PEGDA3.0~1500-[3]
7.4~2500pH-dependent[3]
PEG-peptide conjugate (with Arginine)7.4-t1/2 = 3.32 days (BSA)[9]
PEG-peptide conjugate (with Aspartic Acid)7.4-t1/2 = 32.1 days (BSA)[9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glutamic Acid-Containing Peptide

This protocol outlines the manual synthesis of a custom peptide incorporating a glutamic acid residue using Fmoc/tBu chemistry. This compound would be used in its Fmoc-protected form (Fmoc-Glu(OtBu)-OH) for incorporation into the peptide chain.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-Glu(OtBu)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH), DIC, and Oxyma in DMF.

    • Add the activation solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence, using Fmoc-Glu(OtBu)-OH at the appropriate position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the glutamic acid residue.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Fabrication of a Peptide-Based Hydrogel

This protocol describes the formation of a hydrogel from the synthesized peptide.

Materials:

  • Purified glutamic acid-containing peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cross-linking agent (e.g., a multi-arm PEG-maleimide if the peptide contains cysteine residues for Michael addition)

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in PBS at the desired concentration.

  • Cross-linking:

    • If using a chemical cross-linker, dissolve the cross-linking agent in PBS.

    • Mix the peptide solution with the cross-linker solution.

    • Allow the mixture to stand at room temperature or 37°C until gelation occurs. The gelation time will depend on the peptide sequence, concentration, and the cross-linking chemistry.

    • For self-assembling peptides, gelation may be induced by a change in pH or temperature.

Protocol 3: Characterization of Hydrogel Properties

1. Rheological Analysis (Mechanical Properties):

  • Use a rheometer with a parallel plate geometry to perform oscillatory frequency sweeps and strain sweeps.

  • Determine the storage modulus (G') and loss modulus (G'') to characterize the viscoelastic properties of the hydrogel. A higher G' indicates a more solid-like material.[10]

2. Swelling Studies:

  • Prepare hydrogel discs of a known weight (Wd).

  • Immerse the discs in buffer solutions of different pH (e.g., pH 1.2 and pH 7.4).

  • At regular intervals, remove the hydrogels, blot excess water, and weigh them (Ws).

  • Calculate the swelling ratio: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.[2]

3. In Vitro Drug Release:

  • Load the hydrogel with a model drug during fabrication.

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at different pH values).

  • At specific time points, collect aliquots of the release medium and replace with fresh medium.

  • Quantify the drug concentration in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[2]

4. Biocompatibility Assay (MTT Assay):

  • Sterilize the hydrogels.

  • Culture a relevant cell line (e.g., fibroblasts) on the surface of the hydrogel or with hydrogel extracts.

  • After a predetermined incubation period, perform an MTT assay to assess cell viability. Compare the results to a tissue culture plastic control.[5]

Visualizations

Diagram 1: Experimental Workflow for Biomaterial Synthesis

G cluster_0 Peptide Synthesis cluster_1 Biomaterial Fabrication & Characterization Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (incl. Fmoc-Glu(OtBu)-OH) Fmoc_Deprotection->Amino_Acid_Coupling Repeat All Residues Coupled? Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Purified Peptide Purification->Peptide Hydrogel_Fabrication Hydrogel Fabrication (Cross-linking) Peptide->Hydrogel_Fabrication Characterization Characterization Hydrogel_Fabrication->Characterization Rheology Rheology Characterization->Rheology Swelling Swelling Studies Characterization->Swelling Drug_Release Drug Release Characterization->Drug_Release Biocompatibility Biocompatibility Characterization->Biocompatibility End Biomaterial Rheology->End Swelling->End Drug_Release->End Biocompatibility->End

Caption: Workflow for peptide synthesis and biomaterial fabrication.

Diagram 2: Glutamate (B1630785) Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Glutamate Glutamate (from Biomaterial) iGluR Ionotropic Glutamate Receptor (iGluR) Glutamate->iGluR mGluR Metabotropic Glutamate Receptor (mGluR) Glutamate->mGluR Ion_Channel Ion Channel Opening iGluR->Ion_Channel G_Protein G-Protein Activation mGluR->G_Protein Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Second_Messengers Second Messengers (e.g., IP3, DAG) G_Protein->Second_Messengers Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Influx->Downstream_Signaling Second_Messengers->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Differentiation) Downstream_Signaling->Cellular_Response

Caption: Simplified overview of glutamate receptor signaling pathways.

References

Application Notes and Protocols for the Use of H-Glu(OtBu)-NH2 Hydrochloride in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are invaluable tools for identifying novel peptide-based therapeutics, mapping protein-protein interactions, and discovering enzyme substrates. A key building block in the construction of such libraries is H-Glu(OtBu)-NH2 hydrochloride . This protected amino acid derivative is strategically designed for incorporation into peptide sequences, offering a C-terminal amide, which can enhance biological activity and stability, and a side-chain tert-butyl (OtBu) protecting group on the glutamic acid residue to prevent unwanted side reactions during synthesis.

These application notes provide a comprehensive guide to the use of this compound in the creation of "one-bead-one-compound" (OBOC) peptide libraries via solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to equip researchers with the necessary information to successfully design, synthesize, and screen peptide libraries for a variety of applications.

Key Features of this compound

  • C-Terminal Amide: The presence of a C-terminal amide is crucial for mimicking the structure of many endogenous peptides and can significantly increase a peptide's metabolic stability and receptor binding affinity.

  • Orthogonal Protection: The tert-butyl (OtBu) protecting group on the γ-carboxyl group of the glutamic acid side chain is stable to the basic conditions used for Fmoc deprotection, but is readily removed under acidic conditions during the final cleavage from the solid support. This orthogonality is essential for controlled peptide synthesis.

  • Solid-Phase Peptide Synthesis (SPPS) Compatibility: this compound is ideally suited for Fmoc-based SPPS, the most common method for peptide synthesis.

Data Presentation: Peptide Library Synthesis Performance

The successful synthesis of a peptide library is evaluated by several parameters, including the overall yield and the purity of the individual peptide members. The following table summarizes typical quantitative data for the synthesis of a peptide library using a split-and-mix approach on a Rink Amide resin, starting with this compound.

ParameterTypical ValueMethod of DeterminationNotes
Resin Loading 0.4 - 0.7 mmol/gFmoc Quantitation (UV Spectrophotometry)The initial loading of the first amino acid onto the resin determines the theoretical maximum yield.
Average Stepwise Yield > 98%Kaiser Test / Fmoc QuantitationHigh stepwise yields are critical for the synthesis of longer peptides and to ensure representation of all library members.
Overall Crude Yield 20% - 40%Gravimetric AnalysisCalculated based on the initial resin loading and the final weight of the lyophilized crude peptide library.[1] This is an estimate as actual yields can be lower.
Purity of Library Members 70% - 90%RP-HPLC-MSPurity is assessed on a representative sample of beads from the library. The main peak should correspond to the expected mass of the full-length peptide.[2][3][4]
Diversity Representation > 95%Sequencing of Randomly Picked BeadsConfirms that the split-and-mix synthesis was successful in generating a diverse library.

Experimental Protocols

Protocol 1: Loading of this compound onto Rink Amide Resin

This protocol describes the initial step of coupling this compound to a Rink Amide resin, which will result in a C-terminal glutamic acid amide in the final peptides.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638), 20% in DMF

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Add DIPEA (3.3 equivalents) to neutralize the hydrochloride salt and activate the carboxyl group.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another 1-2 hours or perform a double coupling.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 30 minutes.

  • Final Wash: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times), then dry under vacuum.

Protocol 2: Split-and-Mix Synthesis of a Peptide Library

This protocol outlines the creation of a "one-bead-one-compound" peptide library using the split-and-mix method.

Procedure:

  • Initial Resin Preparation: Start with the H-Glu(OtBu)-NH2 loaded resin from Protocol 1.

  • Splitting: Divide the resin into equal portions, one for each amino acid to be incorporated at the next position in the peptide sequence.

  • Coupling: In separate reaction vessels, couple the next Fmoc-protected amino acid to each portion of the resin using the standard coupling protocol (similar to steps 4-7 in Protocol 1).

  • Pooling and Mixing: After confirming complete coupling, combine all resin portions into a single vessel and wash thoroughly with DMF to remove any residual reagents. Mix the resin beads to ensure randomization.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the newly added amino acid on the pooled resin.

  • Iteration: Repeat the splitting, coupling, pooling, and deprotection steps for each subsequent position in the peptide library until the desired length is achieved.

  • Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection.

Protocol 3: Cleavage and Deprotection of the Peptide Library

This protocol describes the final step of cleaving the peptides from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide library on resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide library resin with DCM and dry thoroughly under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptides by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude peptide library. Wash the pellet with cold diethyl ether and centrifuge again.

  • Drying: Decant the ether and dry the peptide library under vacuum.

  • Lyophilization: For long-term storage, dissolve the peptide library in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Mandatory Visualizations

Experimental_Workflow start Start: Select H-Glu(OtBu)-NH2 and Rink Amide Resin resin_prep Resin Preparation (Swelling and Fmoc Deprotection) start->resin_prep end_node End: Screen Library and Identify Hits first_aa_coupling Couple H-Glu(OtBu)-NH2.HCl to Resin resin_prep->first_aa_coupling deprotection Fmoc Deprotection first_aa_coupling->deprotection Initial Deprotection split_resin Split Resin into N Portions parallel_coupling Parallel Coupling of Next Fmoc-Amino Acid split_resin->parallel_coupling pool_mix Pool and Mix Resin parallel_coupling->pool_mix more_cycles More Cycles? pool_mix->more_cycles deprotection->split_resin cleavage Cleavage from Resin and Side-Chain Deprotection library_characterization Library Characterization (HPLC-MS) cleavage->library_characterization library_characterization->end_node more_cycles->deprotection Yes more_cycles->cleavage No

Caption: Workflow for "one-bead-one-compound" peptide library synthesis.

CCK_Signaling_Pathway receptor CCK1 Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates ligand Peptide Ligand (e.g., from Library) ligand->receptor Binds to plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag -> ip3 IP3 pip2->ip3 -> pkc PKC dag->pkc Activates ca_release Ca²⁺ Release from ER ip3->ca_release Induces cellular_response Cellular Response (e.g., Enzyme Secretion) pkc->cellular_response Leads to ca_release->cellular_response Leads to

Caption: Simplified Cholecystokinin (B1591339) (CCK) signaling pathway.

Application in Drug Discovery: Screening for CCK Receptor Modulators

Peptide libraries containing a C-terminal glutamic acid amide are particularly relevant for screening against G protein-coupled receptors (GPCRs) that recognize peptide ligands. An exemplary target is the cholecystokinin (CCK) receptor, which is involved in various physiological processes, including digestion and appetite regulation.

The screening of a peptide library synthesized using this compound against the CCK receptor can identify novel agonists or antagonists. The process involves incubating the peptide library with cells expressing the CCK receptor and a reporter system that measures downstream signaling, such as calcium mobilization. Beads that elicit a response are isolated, and the peptide sequence is determined. These "hit" peptides can then be resynthesized and further characterized for their therapeutic potential.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptide libraries with C-terminal amides. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully create and utilize these libraries in their drug discovery and chemical biology endeavors. The ability to generate diverse libraries of peptides with enhanced biological properties underscores the importance of this protected amino acid in the development of novel peptide-based therapeutics.

References

Troubleshooting & Optimization

Preventing side reactions during coupling of H-Glu(OtBu)-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the peptide coupling of H-Glu(OtBu)-NH2 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The primary side reactions include:

  • Racemization: Loss of stereochemical purity at the α-carbon of the glutamic acid residue, leading to the formation of the D-isomer. This is a major concern as it can significantly impact the biological activity of the final peptide.

  • Pyroglutamate Formation: Intramolecular cyclization of the N-terminal glutamic acid residue to form a pyroglutamyl (pGlu) species. This can be catalyzed by both acidic and basic conditions and is accelerated by heat.[1][2][3]

  • Incomplete Coupling: The coupling reaction may not proceed to completion, resulting in a lower yield of the desired peptide and the presence of unreacted starting materials.

  • Side Reactions related to Coupling Reagents: Certain coupling reagents can lead to specific side products. For instance, uronium/aminium-based reagents like HBTU can cause guanidinylation of the free N-terminus if not used in a pre-activation mode.[4]

Q2: How can I minimize racemization during the coupling step?

A2: Minimizing racemization is critical for synthesizing a pure peptide. Key strategies include:

  • Choice of Coupling Reagent and Additive: Use coupling reagents known for low racemization, such as those that form active esters in situ with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4] Phosphonium (e.g., PyBOP) and modern uronium/aminium (e.g., COMU) reagents are also effective.

  • Base Selection: Employ a sterically hindered or weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

  • Temperature Control: Perform the coupling reaction at a low temperature, typically 0 °C, to slow down the rate of racemization.

  • Minimize Pre-activation Time: If pre-activating the carboxylic acid, add the amine component as soon as possible to reduce the time the activated species is susceptible to racemization.

Q3: What is the role of the hydrochloride salt in this compound, and how should I handle it in my reaction?

A3: The hydrochloride salt protonates the free amine group of the glutamic acid derivative, rendering it unreactive as a nucleophile. To initiate the coupling reaction, this salt must be neutralized with a base to liberate the free amine. Typically, one equivalent of a tertiary amine base (e.g., NMM or DIPEA) is added to the reaction mixture for this purpose.

Q4: How can I monitor the progress of my coupling reaction?

A4: The progress of the coupling reaction can be effectively monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of the reactants and products, allowing for accurate determination of reaction completion.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by its mass-to-charge ratio and can help in identifying any side products formed.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Peptide 1. Incomplete reaction: The coupling may not have gone to completion. Active esters can be less reactive than other activated species. 2. Hydrolysis of the activated ester: Moisture in the solvent or reagents can deactivate the amino acid derivative. 3. Steric hindrance: The amino acid being coupled to H-Glu(OtBu)-NH2 may be sterically bulky.1. Optimize reaction conditions: Increase reaction time, consider gentle warming (30-40°C) while monitoring for side reactions, or use a more efficient modern coupling reagent (e.g., HATU, COMU). 2. Use anhydrous conditions: Ensure all solvents and reagents are thoroughly dried. 3. Choose a more powerful coupling reagent: Reagents like HATU or PyBrOP are known to be effective for sterically hindered couplings.[6]
Presence of a Diastereomeric Impurity (Racemization) 1. Inappropriate coupling reagent/additive: Using a carbodiimide (B86325) without an additive like HOBt or Oxyma. 2. Use of a strong, non-hindered base: Bases like TEA can promote racemization. 3. Prolonged activation time: Leaving the carboxylic acid activated for too long before adding the amine. 4. High reaction temperature. 1. Use a proven low-racemization coupling system: DIC/Oxyma, COMU, or PyBOP are excellent choices. 2. Switch to a sterically hindered or weaker base: NMM or 2,4,6-collidine are recommended. 3. Minimize pre-activation time: Add the coupling reagent to a mixture of the carboxylic acid and amine components (in-situ activation). 4. Perform the coupling at 0 °C.
Observation of a Mass Loss of 18 Da in LC-MS (Pyroglutamate Formation) 1. Prolonged exposure to acidic or basic conditions: During coupling or work-up.[1] 2. Elevated reaction temperature. [1]1. Minimize reaction time and maintain a pH close to neutral during work-up. 2. Perform the coupling at a lower temperature (e.g., 0 °C). [1] 3. The OtBu protecting group on the side chain generally reduces the likelihood of this side reaction compared to unprotected glutamic acid.
Unidentified Side Products 1. Guanidinylation: If using an excess of a uronium/aminium reagent without pre-activation. 2. Formation of N-acylurea: A common side reaction with carbodiimide coupling reagents.1. Pre-activate the carboxylic acid with the uronium/aminium reagent before adding it to the amine component. 2. Use an additive like HOBt or Oxyma with carbodiimides to suppress N-acylurea formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for H-Glu(OtBu)-NH2 Coupling

Coupling Reagent/SystemReagent TypeRelative Coupling EfficiencyRelative Racemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt Carbodiimide/AdditiveModerate-HighLow (with HOBt)Cost-effective, widely used.Slower reaction times, formation of insoluble diisopropylurea (DIU).
EDC/HOBt Carbodiimide/AdditiveModerate-HighLow (with HOBt)Water-soluble byproducts, suitable for solution-phase.Can be less efficient for sterically hindered couplings.
HBTU/DIPEA Aminium Salt/BaseHighModerateFast and efficient.Can promote racemization with sensitive amino acids, potential for guanidinylation.
HATU/DIPEA Aminium Salt/BaseVery HighLow-ModerateVery high coupling efficiency, suitable for difficult couplings.More expensive than HBTU.
PyBOP/DIPEA Phosphonium Salt/BaseHighLowEfficient with low racemization, safer than BOP.Byproducts can be difficult to remove.
COMU/DIPEA Uronium Salt/BaseVery HighVery LowHigh efficiency, excellent safety profile, water-soluble byproducts.[6]Can be less effective on certain resins in SPPS.

Disclaimer: The relative efficiency and racemization risk are based on general observations in peptide synthesis and may vary depending on the specific reaction conditions and substrates.

Table 2: Impact of Base on Racemization during H-Glu(OtBu)-NH2 Coupling

BasepKa (approx.)Steric HindranceRelative Racemization RiskNotes
Triethylamine (TEA) 10.8LowHighGenerally not recommended for coupling of chiral amino acids.
N,N-Diisopropylethylamine (DIPEA) 10.7HighModerateWidely used, but can still lead to racemization in sensitive cases.
N-Methylmorpholine (NMM) 7.4ModerateLowA good balance of basicity and steric hindrance, often a preferred choice.
2,4,6-Collidine 7.4HighVery LowHighly hindered, excellent for suppressing racemization, but its lower basicity might slow down the reaction.

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling of this compound using DIC/HOBt

Objective: To couple H-Glu(OtBu)-NH2 with an N-protected amino acid in solution with minimal side reactions.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add NMM (1.0 eq) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add DIC (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the precipitated diisopropylurea (DIU).

  • Dilute the filtrate with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the crude product by flash chromatography on silica (B1680970) gel.

Protocol 2: Analysis of Racemization by Chiral HPLC

Objective: To quantify the percentage of the undesired D-isomer in the synthesized peptide.

Materials:

  • Crude or purified peptide sample

  • Chiral HPLC column (e.g., Chiralpak series)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

  • Dissolve a small amount of the peptide sample in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Develop a suitable mobile phase gradient to achieve separation of the diastereomers. This is often empirical and may require screening different solvent systems.

  • Monitor the elution profile with a UV detector.

  • The percentage of racemization can be calculated from the relative peak areas of the desired (L,L) and the undesired (D,L) diastereomers.

Visualizations

Coupling_Pathway H-Glu(OtBu)-NH2.HCl H-Glu(OtBu)-NH2.HCl Free Amine Free Amine H-Glu(OtBu)-NH2.HCl->Free Amine + Base N-Protected AA-OH N-Protected AA-OH Activated AA Activated AA N-Protected AA-OH->Activated AA + Coupling Reagent Coupling Reagent Coupling Reagent Base Base Dipeptide Dipeptide Activated AA->Dipeptide Free Amine->Dipeptide Coupling

Caption: General workflow for the coupling of this compound.

Side_Reactions cluster_main Main Coupling Reaction cluster_side Potential Side Reactions Activated Glu Derivative Activated Glu Derivative Desired Peptide Desired Peptide Activated Glu Derivative->Desired Peptide + Amine Component Racemized Product (D-Glu) Racemized Product (D-Glu) Activated Glu Derivative->Racemized Product (D-Glu) Base, High Temp Pyroglutamate Pyroglutamate Activated Glu Derivative->Pyroglutamate Acid/Base, Heat N-acylurea N-acylurea Activated Glu Derivative->N-acylurea Carbodiimide

Caption: Key side reactions during the coupling of glutamic acid derivatives.

Troubleshooting_Workflow start Low Yield or Impure Product check_racemization Analyze for diastereomers (Chiral HPLC) start->check_racemization check_side_products Analyze by LC-MS for side products start->check_side_products optimize_coupling Optimize Coupling: - Change reagent/additive - Lower temperature - Use hindered base check_racemization->optimize_coupling Racemization detected success High Yield and Purity check_racemization->success No racemization check_side_products->optimize_coupling Incomplete coupling optimize_workup Optimize Workup: - Maintain neutral pH - Anhydrous conditions check_side_products->optimize_workup Side products detected check_side_products->success No side products optimize_coupling->success optimize_workup->success

Caption: A logical workflow for troubleshooting common coupling issues.

References

How to improve the coupling efficiency of H-Glu(OtBu)-NH2 hydrochloride in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the coupling of H-Glu(OtBu)-NH2 hydrochloride in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide: Improving H-Glu(OtBu)-NH2 Coupling Efficiency

Issue 1: Incomplete Coupling or Deletion of Glutamic Acid Residue

Symptom: Kaiser test is positive (blue beads) after the coupling step, or mass spectrometry of the final peptide shows a significant peak corresponding to a sequence missing the glutamic acid residue.

Background: Incomplete coupling is a common issue when incorporating sterically hindered amino acids like H-Glu(OtBu)-NH2. The bulky tert-butyl (OtBu) side-chain protecting group can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

Potential Cause Recommended Solution Rationale
Inadequate Activation Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HCTU, or COMU, and phosphonium (B103445) salts like PyBOP are highly effective for hindered couplings.[1][2] Additives like HOAt or Oxyma Pure can also enhance coupling efficiency.[3]Stronger activating agents are necessary to overcome the activation energy barrier increased by steric hindrance.[2] Oxyma-based additives can form more stable and reactive esters, leading to higher yields.[4]
Steric Hindrance 1. Double Coupling: Perform the coupling step twice with a fresh solution of activated H-Glu(OtBu)-NH2.[1][2] 2. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight.[2] 3. Elevated Temperature: Cautiously increase the reaction temperature to 35-40°C or utilize microwave-assisted synthesis.[2][5]A second coupling helps to drive the reaction to completion by ensuring all available N-terminal amines are acylated.[4] Longer reaction times provide more opportunity for the sterically hindered reaction to occur. Microwave energy can help overcome the activation energy barrier and disrupt peptide aggregation.[1][5]
Peptide Aggregation 1. Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF with DCM or DMSO.[1][4] 2. Chaotropic Salts: Add a chaotropic salt like LiCl (0.5 M) to the coupling solution.[2][4]NMP has better solvating properties for aggregated peptides.[1] Chaotropic agents disrupt secondary structures of the growing peptide chain, improving the accessibility of the N-terminal amine.[2][4]
Poor Resin Swelling Ensure the resin is fully swollen in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the coupling step.[6]Inadequate swelling of the resin can limit the accessibility of reactive sites for the coupling reaction to occur efficiently.[6]

Issue 2: Pyroglutamate (B8496135) (pGlu) Formation

Symptom: Mass spectrometry of the final peptide shows an unexpected mass loss of 18 Da, and N-terminal sequencing is blocked. This is observed when the glutamic acid residue is at the N-terminus of the peptide.

Background: N-terminal glutamic acid can undergo intramolecular cyclization to form a five-membered lactam ring called pyroglutamic acid (pGlu).[2][7] This reaction involves the nucleophilic attack of the N-terminal amine on the side-chain carboxyl group, leading to the elimination of a water molecule and termination of the peptide chain.[2][4]

Potential Cause Recommended Solution Rationale
Prolonged Exposure to Basic Conditions Minimize the time the N-terminal Glu residue is exposed to basic conditions during Fmoc-deprotection.[4] Short deprotection times (e.g., 1 minute) with 50% piperidine (B6355638)/DMF have been shown to reduce this side reaction.[8]The formation of pyroglutamate can be catalyzed by basic conditions.[4] Reducing the exposure time to piperidine minimizes the opportunity for this side reaction to occur.
Slow Acylation of N-terminal Glu Use a highly efficient coupling protocol (e.g., with HATU) to ensure rapid peptide bond formation.[4]Accelerating the acylation of the N-terminal glutamic acid helps to cap the reactive N-terminal amine before it can participate in the intramolecular cyclization.[7]

Experimental Protocols

Protocol 1: High-Efficiency HATU Coupling of H-Glu(OtBu)-NH2

This protocol is recommended for overcoming steric hindrance and reducing the risk of pyroglutamate formation.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and a suitable base such as DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Standard DIC/HOBt Coupling of H-Glu(OtBu)-NH2

This is a more traditional coupling method. It may require longer reaction times or double coupling for H-Glu(OtBu)-NH2.

  • Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive, consider a second coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative Coupling EfficiencyRacemization RiskKey Advantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[9]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[9]
COMU Uronium SaltVery HighVery LowHigh coupling efficiency comparable to HATU, with improved safety and solubility.[3]
PyBOP Phosphonium SaltHighLowEffective for hindered couplings, does not react with primary amines.[10]
DIC/HOBt CarbodiimideModerateLowCost-effective, by-product (DCU) is soluble in DMF.
DIC/Oxyma CarbodiimideHighVery LowSuperior to HOBt in terms of yield and racemization suppression.[4]

Note: Efficiencies are general estimates for sterically hindered amino acids and can be sequence-dependent. Optimization is recommended.

Visualizations

G start Positive Kaiser Test (Incomplete Coupling) reagent Inadequate Activation? start->reagent Check steric Steric Hindrance? start->steric Check aggregation Peptide Aggregation? start->aggregation Check sol_reagent Switch to HATU, HCTU, or COMU reagent->sol_reagent Solution sol_steric1 Perform Double Coupling steric->sol_steric1 Solution sol_steric2 Extend Reaction Time / Increase Temp steric->sol_steric2 Solution sol_aggregation Use NMP Solvent or add LiCl aggregation->sol_aggregation Solution end Negative Kaiser Test (Complete Coupling) sol_reagent->end sol_steric1->end sol_steric2->end sol_aggregation->end

Caption: Troubleshooting workflow for incomplete coupling.

G start N-Terminal H-Glu(OtBu)-Peptide (After Fmoc Deprotection) side_reaction Intramolecular Cyclization (Base or Acid Catalyzed) start->side_reaction Side Reaction coupling Desired Coupling Reaction (+ Activated Amino Acid) start->coupling Desired Pathway product Pyroglutamyl (pGlu) Peptide (+ H2O) side_reaction->product desired_product Elongated Peptide coupling->desired_product

Caption: Mechanism of pyroglutamate formation from N-terminal Glu.

Frequently Asked Questions (FAQs)

Q1: Why is H-Glu(OtBu)-NH2 considered a "difficult" amino acid to couple in SPPS?

A1: The difficulty arises primarily from the steric bulk of the side-chain tert-butyl (OtBu) ester. This large group can hinder the reactive centers, slowing down the rate of peptide bond formation compared to less sterically hindered amino acids.

Q2: Should I use the hydrochloride salt of H-Glu(OtBu)-NH2 directly, or should it be neutralized first?

A2: During the in-situ activation step, a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added. This base neutralizes the hydrochloride salt, forming the free amine required for the coupling reaction. Therefore, pre-neutralization is not necessary.

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid.[4] It is a useful strategy to overcome low coupling efficiency, which can be caused by factors like steric hindrance or peptide aggregation.[4] If you observe a positive Kaiser test after the initial coupling of H-Glu(OtBu)-NH2, performing a second coupling is a recommended troubleshooting step.[4]

Q4: Can microwave-assisted SPPS improve the coupling of H-Glu(OtBu)-NH2?

A4: Yes, microwave-assisted peptide synthesis can be highly beneficial. The application of microwave energy can help to overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings for hindered amino acids.[1][5]

Q5: What is the best solvent to use for coupling H-Glu(OtBu)-NH2?

A5: While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings.[1] NMP has better solvating properties for aggregated peptides, which can improve the accessibility of the N-terminal amine.[1][4]

References

Technical Support Center: Troubleshooting Aggregation in Peptides Containing Glu(OtBu) Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting aggregation issues encountered during the synthesis of peptide sequences containing glutamic acid protected with a tert-butyl ester, Glu(OtBu).

Frequently Asked Questions (FAQs)

Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds that lead to stable secondary structures like β-sheets. This aggregation can physically block reactive sites, resulting in incomplete deprotection and coupling reactions. Hydrophobic sequences are particularly prone to aggregation. While the Glu(OtBu) residue is not one of the most hydrophobic amino acids, its bulky tert-butyl protecting group can contribute to steric hindrance and aggregation in certain sequence contexts.

Q2: Are peptides containing Glu(OtBu) particularly prone to aggregation?

A2: Not necessarily, but the presence of Glu(OtBu) can contribute to aggregation in "difficult sequences". The tert-butyl group adds steric bulk and hydrophobicity to the side chain. In sequences that already have a tendency to aggregate due to other hydrophobic residues, the inclusion of Glu(OtBu) can exacerbate the problem.

Q3: What are the initial signs of aggregation during SPPS?

A3: Common indicators of on-resin aggregation include:

  • Poor resin swelling: The resin beads may appear clumped or shrunken.

  • Slow or incomplete Fmoc deprotection: This can be observed through UV monitoring of the piperidine-dibenzofulvene adduct.

  • Positive Kaiser or Chloranil test after coupling: Indicates incomplete coupling of the incoming amino acid.

  • Low crude peptide purity: HPLC analysis of the cleaved peptide will show multiple deletion or truncated sequences.

Q4: What are common side reactions associated with Glu(OtBu) that can be mistaken for aggregation?

A4: Two common side reactions involving glutamic acid derivatives are:

  • Pyroglutamate formation: If Glu(OtBu) is at the N-terminus, it can cyclize to form pyroglutamate, especially during the coupling of the subsequent amino acid. This leads to a truncated peptide.[1]

  • Aspartimide formation: In sequences containing an Asp-Glu motif, the peptide backbone can undergo a side reaction to form a five-membered aspartimide ring, which can lead to byproducts.

Troubleshooting Guide

If you suspect peptide aggregation, follow this troubleshooting workflow to diagnose and resolve the issue.

Troubleshooting_Aggregation cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Advanced Solutions Observe Low crude purity / Incomplete coupling or deprotection Diagnose Suspect Aggregation Observe->Diagnose CheckSwelling Check Resin Swelling Diagnose->CheckSwelling Visual Inspection MonitorDeprotection Monitor Fmoc Deprotection Diagnose->MonitorDeprotection Instrument Data KaiserTest Perform Kaiser Test Diagnose->KaiserTest Reaction Monitoring Solvent Optimize Solvents Diagnose->Solvent If aggregation is confirmed Additives Use Additives Solvent->Additives TempMicrowave Increase Temperature / Use Microwave Additives->TempMicrowave Chemistry Modify Synthesis Chemistry TempMicrowave->Chemistry Pseudoproline Incorporate Pseudoproline Dipeptides Chemistry->Pseudoproline For Ser/Thr/Cys containing sequences DmbHmb Use Dmb/Hmb Backbone Protection Chemistry->DmbHmb For other sequences

Caption: Troubleshooting workflow for addressing peptide aggregation.

Quantitative Data Summary

The following tables summarize quantitative data for various anti-aggregation strategies.

Table 1: Chaotropic Salt Concentrations for Disrupting Aggregation

Chaotropic SaltRecommended Concentration in DMFApplication Notes
Lithium Chloride (LiCl)0.5 MCan be added to the coupling mixture to disrupt secondary structures and improve solvation.[2]
Potassium Thiocyanate (KSCN)Up to 4 MUsed as a resin wash before coupling to break up existing aggregates.
Sodium Perchlorate (NaClO₄)0.8 MUsed as a resin wash prior to the coupling step to disrupt secondary structures.

Table 2: Comparison of Solvents for SPPS of Aggregating Peptides

SolventPropertiesRecommendations for Aggregating Peptides
N,N-Dimethylformamide (DMF) Standard SPPS solvent, good swelling for polystyrene resins.May not be sufficient for severe aggregation.
N-Methyl-2-pyrrolidone (NMP) More polar than DMF, often better at solvating peptide chains and disrupting aggregation.[3]A good first alternative to DMF when aggregation is suspected.
Dimethyl Sulfoxide (DMSO) High polarity, effective at disrupting hydrogen bonds.Can be used as a co-solvent with DMF (e.g., 25% DMSO in DMF).
"Magic Mixture" DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2M ethylene (B1197577) carbonate.A powerful solvent system for very difficult sequences, often used at elevated temperatures (e.g., 55°C).

Table 3: Impact of Temperature on SPPS of Difficult Peptides

MethodTemperature RangeEffect on Aggregation and PurityReference
Conventional Heating50-60°CCan significantly improve coupling efficiency and reduce aggregation by disrupting secondary structures.[4]
Microwave-Assisted Synthesis75-90°CDramatically shortens reaction times and often leads to higher crude purity for difficult sequences compared to room temperature synthesis.[3][5][6][3][5][6]

Experimental Protocols

Protocol 1: Solubilization of Aggregated Peptides using TFA/HFIP

This protocol is for the disaggregation of lyophilized crude peptides that are difficult to dissolve for purification.

Materials:

  • Lyophilized aggregated peptide

  • Trifluoroacetic acid (TFA)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Argon or nitrogen gas

  • Distilled water adjusted to pH 3 with TFA

  • Vortex mixer

  • Fume hood

Procedure:

  • In a fume hood, weigh 1-5 mg of the lyophilized peptide into a glass vial.

  • Prepare a 1:1 (v/v) mixture of TFA and HFIP.

  • Add the TFA/HFIP mixture to the peptide to achieve a concentration of approximately 0.5 mg/mL.

  • Vortex the suspension at room temperature until the peptide is fully dissolved. This may take from 30 minutes to 4 hours.[7]

  • Once dissolved, evaporate the solvent under a gentle stream of argon or nitrogen gas.

  • Immediately redissolve the peptide film in distilled water adjusted to pH 3 with TFA to a concentration of 100-200 µM.[7]

  • The peptide solution is now ready for purification by RP-HPLC.

Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay

This kinetic assay is used to monitor the formation of β-sheet-rich aggregates in solution.

Materials:

  • Disaggregated peptide stock solution (from Protocol 1)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.

Procedure:

  • Preparation: Prepare the reaction mixtures in the 96-well plate. A typical final volume is 100-200 µL.

  • Peptide Concentration: The final concentration of the peptide should be optimized for your system (e.g., 10-50 µM).

  • ThT Concentration: The final concentration of ThT is typically in the range of 10-20 µM.

  • Controls: Include the following controls:

    • Peptide alone (to monitor aggregation)

    • Buffer + ThT (for background fluorescence)

    • Peptide + known aggregation inhibitor (positive control)

  • Measurement: Place the plate in the fluorescence reader pre-set to 37°C.

  • Kinetics: Take fluorescence readings at regular intervals (e.g., every 2-5 minutes) over the desired time course. Incorporate shaking between reads if it promotes aggregation in your system.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity versus time to obtain aggregation curves.[7]

ThT_Assay_Workflow cluster_0 Preparation cluster_1 Measurement cluster_2 Data Analysis Prep_Peptide Prepare Disaggregated Peptide Stock Prep_Plate Prepare 96-well Plate with Controls Prep_Peptide->Prep_Plate Prep_ThT Prepare ThT Stock Solution Prep_ThT->Prep_Plate Incubate Incubate at 37°C in Plate Reader Prep_Plate->Incubate Read_Fluorescence Read Fluorescence (Ex: 440nm, Em: 485nm) Incubate->Read_Fluorescence At regular intervals Read_Fluorescence->Incubate Subtract_BG Subtract Background Fluorescence Read_Fluorescence->Subtract_BG Plot_Data Plot Fluorescence vs. Time Subtract_BG->Plot_Data Analyze_Kinetics Analyze Aggregation Kinetics Plot_Data->Analyze_Kinetics

Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.

References

Technical Support Center: Optimizing Acid-Mediated Deprotection of the OtBu Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the acid-mediated deprotection of the tert-butyl (OtBu) ester protecting group. Find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize side products and achieve high-purity target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the acid-mediated deprotection of the OtBu group?

A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation (tBu+) generated during the cleavage.[1][2] This results in an unexpected mass increase of +56 Da in the final product.[1] Amino acid residues particularly susceptible to tert-butylation include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to alkylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3]

  • Cysteine (Cys): The free thiol group is a target for S-alkylation.[3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

Other potential side products include incomplete deprotection and, in the context of peptide synthesis, pyroglutamate (B8496135) formation from N-terminal glutamic acid residues, especially under prolonged exposure to acidic conditions.[4]

Q2: How can I prevent the formation of tert-butylation side products?

A2: The most effective strategy to prevent tert-butylation is to incorporate "scavengers" into the deprotection reaction mixture.[3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl carbocation than the sensitive residues of your substrate, effectively trapping the cation before it can react with your product.[3]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on the specific nucleophilic residues present in your molecule. Often, a cocktail of scavengers is used to provide broad protection.[3]

  • For Tryptophan: Triisopropylsilane (TIS) or triethylsilane (TES) are highly effective.[3]

  • For Methionine: Thioanisole is recommended to prevent S-alkylation.[3]

  • For Cysteine: Ethanedithiol (EDT) is a common and effective choice.[3]

  • General Purpose: A common and effective general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[3]

Q4: My standard TFA protocol is too harsh and cleaves other acid-labile protecting groups on my molecule. What are some milder alternatives?

A4: For sensitive substrates, several milder acidic or Lewis acidic methods can be employed for the selective deprotection of the OtBu group.[5] These include:

  • Zinc Bromide (ZnBr₂): This Lewis acid can chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile groups like N-Boc (on primary amines) and PhF-protected amines.[4][6][7]

  • Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign and mild reagent that can selectively deprotect tert-butyl esters while tolerating other sensitive groups like CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[1][8]

Q5: I am observing incomplete deprotection. What are the possible causes and solutions?

A5: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: Some OtBu groups, particularly on sterically hindered residues, may require a higher concentration of acid for complete removal.

  • Insufficient Reaction Time: The deprotection may simply need more time to go to completion.

  • Low Temperature: Most deprotections are performed at room temperature; lower temperatures will slow down the reaction rate.

Solutions:

  • Increase the concentration of the acid (e.g., use 95% TFA).

  • Extend the reaction time and monitor the progress by TLC or LC-MS.

  • If the substrate is stable, consider gentle warming (e.g., to 40°C), but be aware that this may increase side product formation if scavengers are not used.[3]

Troubleshooting Guides

Issue 1: Mass spectrometry analysis shows a +56 Da adduct on my product.
  • Possible Cause: tert-butylation of a nucleophilic residue (Trp, Met, Cys, or Tyr) by the tert-butyl cation generated during deprotection.[1]

  • Solution:

    • Incorporate Scavengers: Add an appropriate scavenger or scavenger cocktail to your deprotection reaction. Refer to the Data Presentation section for guidance on selecting the right scavengers.

    • Optimize Scavenger Concentration: Ensure you are using a sufficient concentration of the scavenger. Typically, 2.5-5% (v/v) of each scavenger is used in the cleavage cocktail.

    • Use a Milder Deprotection Method: If the issue persists, consider switching to a milder deprotection method such as ZnBr₂ or aqueous H₃PO₄, which may generate the reactive carbocation more slowly, allowing for more effective scavenging.

Issue 2: The deprotection reaction is incomplete, even after an extended reaction time.
  • Possible Cause:

    • Steric hindrance around the OtBu group.

    • Insufficient acid strength for a particularly stable OtBu ester.

  • Solution:

    • Increase Acid Concentration: If using TFA, increase the concentration to 95% in a solvent like dichloromethane (B109758) (DCM).

    • Switch to a Stronger Acid: Consider using 4M HCl in dioxane, which is a stronger acidic condition.[3] Be mindful that this will also increase the risk of side reactions, so the use of scavengers is critical.

    • Elevate the Temperature: Gentle heating (e.g., to 40°C) can help drive the reaction to completion, but this should be done cautiously and with careful monitoring to avoid degradation.[3]

Issue 3: I am seeing byproducts related to the cleavage of other acid-sensitive protecting groups.
  • Possible Cause: The deprotection conditions are too harsh and not selective for the OtBu group.

  • Solution:

    • Switch to a Milder Reagent: This is the most effective solution. Utilize milder conditions such as ZnBr₂ in DCM or aqueous phosphoric acid. These reagents show good selectivity for OtBu esters in the presence of other acid-labile groups.[1][4][6][7][8]

    • Careful Reaction Monitoring: If you must use a stronger acid, carefully monitor the reaction progress and stop it as soon as the OtBu group is cleaved to minimize the degradation of other protecting groups.

Data Presentation

Table 1: Comparison of Scavenger Cocktails for Preventing S-t-butylation of a Cysteine-Containing Peptide
Scavenger Cocktail (v/v/v)Desired Product (%)S-t-butylated Product (%)
TFA/TIS/H₂O (95:2.5:2.5)85.214.8
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)89.710.3
TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5)91.09.0
TFA/TIS/H₂O/EDT (90:2.5:2.5:5)Not specifiedNot specified
Reagent K (TFA/phenol/H₂O/thioanisole/EDT; 82.5:5:5:5:2.5)Effective for multiple sensitive residuesVaries by sequence

Data adapted from a study on a model Cys-containing peptidyl resin.[9] Percentages are relative area determined by HPLC.

Table 2: Comparison of Deprotection Methods for OtBu Esters
Deprotection MethodReagentsTypical Reaction TimeTemperatureKey AdvantagesKey Considerations
Strong Acidolysis 95% TFA with scavengers (e.g., TIS, H₂O)1-4 hoursRoom TemperatureHighly effective and reliable for most substrates.Can cleave other acid-labile groups; requires scavengers to prevent side reactions.
Lewis Acid Catalysis ZnBr₂ (3-5 equivalents) in DCM6-24 hoursRoom TemperatureMilder conditions; selective for OtBu esters over some other acid-labile groups like N-Boc.[4][6][7]Reaction times can be longer; requires anhydrous conditions.
Mild Protic Acid 85% Aqueous H₃PO₄ in Toluene (B28343)3-14 hoursRoom TemperatureEnvironmentally benign; highly selective, tolerating groups like CBZ, benzyl esters, and TBDMS ethers.[1][8]Slower reaction rates compared to TFA.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection of OtBu with a Scavenger Cocktail

This protocol is suitable for the deprotection of OtBu groups in a solution-phase reaction.

Materials:

  • OtBu-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Dissolve the OtBu-protected compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Prepare the cleavage cocktail by carefully adding TFA, water, and TIS in a 95:2.5:2.5 volume ratio. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the solution of the protected compound (e.g., an equal volume to the DCM).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Precipitate the crude product by adding the concentrated reaction mixture dropwise to a stirred flask of cold diethyl ether.

  • Collect the precipitated solid by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any remaining scavengers and byproducts.[10]

  • Dry the product under vacuum.

Protocol 2: Milder Deprotection of OtBu using Zinc Bromide (ZnBr₂)

This protocol is suitable for substrates with other acid-labile protecting groups that are not stable to strong acids like TFA.[4][6][7][11]

Materials:

  • OtBu-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Water

  • Ethyl acetate (B1210297) (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the OtBu-protected substrate in anhydrous DCM.

  • Add anhydrous ZnBr₂ (typically 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and stir for an additional hour.[4]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Selective Deprotection of OtBu using Aqueous Phosphoric Acid

This protocol offers a green and highly selective method for OtBu deprotection.[1][8]

Materials:

  • OtBu-protected compound

  • Toluene

  • 85% Aqueous Phosphoric Acid (H₃PO₄)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (or other suitable extraction solvent)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the OtBu-protected compound in toluene (approximately 1 mL per gram of substrate).

  • Add 85% aqueous phosphoric acid (approximately 0.5 mL for milligram-scale reactions).

  • Stir the mixture vigorously at room temperature for 3-14 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Mandatory Visualization

Caption: Mechanism of OtBu deprotection, side product formation, and scavenger-based optimization.

Start Start: OtBu Deprotection Check_Purity Analyze Crude Product (LC-MS, HPLC) Start->Check_Purity Incomplete Is Deprotection Complete? Check_Purity->Incomplete Side_Products Are Side Products Present (e.g., +56 Da)? Incomplete->Side_Products Yes Increase_Time_Acid Increase Reaction Time or Acid Concentration Incomplete->Increase_Time_Acid No Add_Scavengers Add/Optimize Scavengers (TIS, Thioanisole, EDT) Side_Products->Add_Scavengers Yes Purify Purify Product (Chromatography) Side_Products->Purify No End End: Purified Product Increase_Time_Acid->Check_Purity Add_Scavengers->Check_Purity Milder_Method Consider Milder Method (ZnBr2, H3PO4) Add_Scavengers->Milder_Method If problem persists Milder_Method->Check_Purity Purify->End

Caption: Troubleshooting workflow for optimizing OtBu group deprotection.

References

H-Glu(OtBu)-NH2 hydrochloride stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues associated with H-Glu(OtBu)-NH2 hydrochloride during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, lyophilized this compound should be stored in a cool, dry, and dark environment. Specific temperature recommendations are provided in the table below. It is also advised to store the compound under an inert atmosphere, such as argon, as it is known to be hygroscopic and sensitive to air and heat.

Q2: How long can I store this compound as a solid?

A2: When stored under the recommended conditions, the solid form of this compound is expected to be stable for an extended period. For specific shelf life, please refer to the manufacturer's certificate of analysis.

Q3: What about the stability of this compound in solution?

A3: Solutions of this compound are significantly less stable than the lyophilized powder. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, stock solutions should be aliquoted and stored at -20°C for no longer than one year, or at -80°C for up to two years to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q4: What are the primary degradation pathways for this compound?

A4: The two main potential degradation pathways for this compound during long-term storage are:

  • Acid-catalyzed hydrolysis of the tert-butyl (OtBu) ester: The tert-butyl ester protecting group is susceptible to cleavage under acidic conditions, which can be exacerbated by the presence of moisture. This hydrolysis results in the formation of H-Glu-NH2 and tert-butanol.

  • Intramolecular cyclization of the N-terminal glutamic acid: The free N-terminal amine can react with the side-chain amide to form a five-membered ring structure known as pyroglutamic acid (pGlu). This is a common modification for N-terminal glutamic acid and glutamine residues in peptides and proteins.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by a decrease in the purity of the sample over time. The most common analytical method for assessing purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is indicative of degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Experimental Results Degradation of this compound due to improper storage.1. Verify that the compound has been stored according to the recommended conditions (see Table 1). 2. Assess the purity of your current stock using a stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, procure a new batch of the compound. 4. For solutions, always prepare them fresh before use.
Appearance of a New Peak in HPLC Analysis Formation of degradation products.1. Based on the retention time, tentatively identify the degradation product. Hydrolysis of the tert-butyl ester will result in a more polar compound (H-Glu-NH2), which will likely have a shorter retention time in reversed-phase HPLC. The formation of pyroglutamic acid results in a less polar product, which may have a longer retention time. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Change in Physical Appearance (e.g., clumping) Absorption of moisture due to the hygroscopic nature of the compound.1. Ensure the vial is tightly sealed and stored in a desiccator. 2. When opening, allow the vial to equilibrate to room temperature before breaking the seal to prevent condensation. 3. Consider repackaging the compound under an inert atmosphere (e.g., argon or nitrogen) in smaller, single-use aliquots.

Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light/Moisture Duration
Lyophilized Solid2-8°CInert (e.g., Argon)Protect from light and moistureRefer to manufacturer's specifications
Stock Solution-20°CSealed VialProtect from lightUp to 1 year[1]
-80°CSealed VialProtect from lightUp to 2 years[1]

Table 2: Potential Degradation Products of this compound

Degradation Pathway Degradation Product Chemical Change Analytical Observation (RP-HPLC)
HydrolysisH-Glu-NH2Loss of tert-butyl groupAppearance of a more polar peak (earlier retention time)
CyclizationpGlu-NH2Formation of a pyroglutamyl ringAppearance of a potentially less polar peak (later retention time)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Deionized water

  • HPLC system with UV detector

  • pH meter

2. Procedure:

  • Acid Hydrolysis: Dissolve a small amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a small amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a small amount of this compound in a 1:1 mixture of water and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in an oven at 60°C for 48 hours.

  • Photostability: Expose the solid this compound to a light source according to ICH Q1B guidelines.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a general reversed-phase HPLC method suitable for the analysis of this compound and its potential degradation products. Method optimization may be required.

1. HPLC System and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve this compound and samples from the forced degradation study in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

DegradationPathways A H-Glu(OtBu)-NH2 (hydrochloride) B H-Glu-NH2 (Hydrolysis Product) A->B  Acidic Conditions + H2O C pGlu-NH2 (Cyclization Product) A->C Intramolecular Cyclization

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Outcome Start H-Glu(OtBu)-NH2 HCl Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation Long_Term_Storage Long-Term Storage Samples (t=0, 3, 6, 12 months) Start->Long_Term_Storage HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Long_Term_Storage->HPLC_Analysis Data_Analysis Data Analysis (Purity, Impurity Profile) HPLC_Analysis->Data_Analysis Results Stability Assessment & Shelf-Life Determination Data_Analysis->Results

Caption: Workflow for assessing the stability of this compound.

References

Diagnosing and solving low yield problems in syntheses with H-Glu(OtBu)-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-Glu(OtBu)-NH2 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges, particularly low yields, encountered during syntheses with this reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: My peptide coupling reaction with this compound is resulting in a very low yield. What are the common causes and how can I improve it?

Answer:

Low coupling yield is a frequent challenge that can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Reaction: The coupling reaction may not have proceeded to completion.

    • Solution:

      • Extend Reaction Time: Monitor the reaction using a method like the Kaiser test. If the reaction is sluggish, consider extending the reaction time.

      • Increase Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

      • Optimize Reagents: Ensure you are using a sufficient excess of the coupling reagents and the amino acid.

  • Poor Solubility: The reactants, including this compound or the growing peptide chain, may have poor solubility in the chosen solvent.[1]

    • Solution:

      • Solvent Screening: Test different anhydrous solvents or solvent mixtures. N-methyl-2-pyrrolidone (NMP) can be a better solvent than dimethylformamide (DMF) for some sequences.

      • Chaotropic Agents: In solid-phase peptide synthesis (SPPS), adding chaotropic agents like LiCl can help disrupt aggregation and improve solvation.

  • Inadequate Neutralization: As this compound is a salt, the free amine must be liberated by a base before it can react.[2]

    • Solution:

      • Use an appropriate base: Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction mixture. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride and one for the coupling reaction itself.

  • Hydrolysis of Reagents: Moisture in the reaction can hydrolyze activated esters or coupling reagents, leading to inactive species.

    • Solution:

      • Use Anhydrous Solvents: Ensure that all solvents (e.g., DMF, DCM, NMP) are of high purity and anhydrous.

      • Dry Reagents: Thoroughly dry all reagents before use.

Troubleshooting Workflow for Low Coupling Yield

low_yield_troubleshooting start Low Yield with H-Glu(OtBu)-NH2·HCl check_neutralization Is the HCl salt being adequately neutralized? start->check_neutralization check_solubility Are all reactants soluble? check_neutralization->check_solubility Yes add_base Add sufficient base (e.g., 2-3 eq. DIPEA) check_neutralization->add_base No check_coupling Is the coupling reaction incomplete? check_solubility->check_coupling Yes change_solvent Screen solvents (DMF, NMP, DCM) or use additives check_solubility->change_solvent No check_reagents Are reagents of high quality? check_coupling->check_reagents No optimize_coupling Increase reaction time, temperature, or use a stronger coupling reagent check_coupling->optimize_coupling Yes use_anhydrous Use anhydrous solvents and fresh reagents check_reagents->use_anhydrous No solution Improved Yield check_reagents->solution Yes add_base->check_solubility change_solvent->check_coupling optimize_coupling->check_reagents use_anhydrous->solution

Caption: Troubleshooting logic for diagnosing and resolving low coupling yield.

Question 2: I am observing a significant side product with a mass corresponding to the loss of water (-18 Da) from my peptide containing an N-terminal H-Glu(OtBu)-NH2. What is this side product and how can I prevent it?

Answer:

This side product is likely pyroglutamate (B8496135). The N-terminal amine of the glutamic acid derivative can attack the side-chain ester, but more commonly, if the N-terminal amine is free, it can attack the alpha-carbonyl, leading to the formation of a five-membered ring (pyroglutamate) and the elimination of water. This is a common side reaction for N-terminal glutamine and, to a lesser extent, glutamic acid residues.[3][4][5]

  • Causes:

    • Prolonged exposure to either acidic or basic conditions while the N-terminal amine is unprotected.

    • Elevated temperatures during coupling or deprotection steps.

  • Solutions:

    • Minimize Time of Free Amine Exposure: After deprotection of the preceding amino acid, proceed with the coupling of this compound as promptly as possible.

    • pH Control: The formation of pyroglutamate from glutamic acid can be accelerated at both acidic and basic pH.[5] Careful control of the reaction pH is crucial.

    • Avoid High Temperatures: If possible, conduct the coupling reaction at room temperature or below.

Pyroglutamate Formation Pathway

pyroglutamate_formation cluster_conditions Accelerating Conditions reactant H-Glu(OtBu)-NH2 at N-terminus NH2 C=O Side Chain: (CH2)2-COO(tBu) intermediate {Cyclic Intermediate} reactant->intermediate Intramolecular cyclization product Pyroglutamate C=O Side Chain: (CH2)2-COO(tBu) intermediate->product - H2O h2o H2O acid Acidic pH base Basic pH temp Elevated Temperature

References

Methods to minimize racemization when activating H-Glu(OtBu)-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the activation and coupling of H-Glu(OtBu)-NH2 hydrochloride in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue when activating H-Glu(OtBu)-NH2?

A1: Racemization is the process where a pure enantiomer (the L-form of an amino acid) converts into an equal mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. This is a significant concern because these resulting diastereomeric impurities can be difficult to separate and may drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1][2] The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate after the carboxyl group is activated, which allows for the loss of stereochemistry at the alpha-carbon.[3][4]

Q2: My H-Glu(OtBu)-NH2 is a hydrochloride salt. How does this affect the coupling reaction?

A2: The hydrochloride salt means the N-terminal amine is protonated (H₃N⁺-). This amine is not nucleophilic and cannot participate in the coupling reaction. Therefore, you must add at least one equivalent of a tertiary base (e.g., NMM, DIPEA) to neutralize the hydrochloride, liberating the free amine (H₂N-).[5] This is in addition to the base required for the coupling reaction itself if you are using aminium/uronium or phosphonium (B103445) reagents.[5]

Q3: Which factors have the most significant impact on racemization during the coupling of glutamic acid derivatives?

A3: Several factors critically influence the degree of racemization:

  • Coupling Reagent: The choice of activating agent is paramount. Carbodiimides like DCC or DIC used alone pose a high risk of racemization.[2][4]

  • Base: The type, strength, and concentration of the base are crucial. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are known to promote racemization more than weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-collidine.[1][6]

  • Additives: Racemization-suppressing additives are essential, especially when using carbodiimides. Reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and particularly ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[1]

  • Temperature: Elevated temperatures accelerate coupling but also significantly increase the rate of racemization.[2][4]

  • Solvent: Less polar solvents may help reduce racemization, but their use is often limited by the solubility of reagents and the need for proper resin swelling.[4][7]

  • Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component increases the lifetime of the reactive intermediate, providing more opportunity for racemization.[1][2]

Q4: What are racemization-suppressing additives and how do they function?

A4: Racemization-suppressing additives are compounds that react with the highly reactive intermediate formed by the coupling reagent (e.g., an O-acylisourea from a carbodiimide). This reaction generates a new active ester (e.g., an OBt, OAt, or Oxyma ester) that is more stable and less prone to forming the oxazolone intermediate.[1] This new intermediate is still sufficiently reactive to form the desired peptide bond efficiently but minimizes the loss of stereochemical integrity.[1][8]

Racemization Mechanism and Suppression

The primary pathway for racemization during peptide coupling is through the formation of an oxazolone intermediate. The use of additives like HOBt or Oxyma intercepts the highly reactive activated species to form a more stable active ester, which is less prone to cyclization and subsequent racemization.

Racemization_Mechanism cluster_main Main Coupling Pathway (Low Racemization) AA L-Amino Acid (H-Glu(OtBu)-NH2) Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated + Coupling Reagent (e.g., DIC) ActiveEster Stable Active Ester (e.g., Oxyma Ester) Activated->ActiveEster + Additive Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone (No Additive) Additive Additive (e.g., Oxyma, HOBt) Additive->ActiveEster Peptide Desired L-Peptide ActiveEster->Peptide + Nucleophile Nuc Nucleophile (Resin-Bound Amine) Nuc->Peptide D_Peptide Undesired D-Peptide Oxazolone->D_Peptide + Nucleophile

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
High percentage of D-isomer detected after coupling. 1. Use of a strong, sterically hindered base (e.g., DIPEA).Switch to a weaker or more hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.[1]
2. No racemization-suppressing additive was used with a carbodiimide (B86325) reagent (DCC, DIC).Always use an additive like Oxyma or HOBt when coupling with carbodiimides.[1][2]
3. Use of a less effective coupling reagent (e.g., HBTU).Switch to a modern uronium/aminium salt like COMU (which contains an Oxyma moiety) or use a carbodiimide system with a highly effective additive (e.g., DIC/Oxyma).[1]
4. Elevated reaction temperature.Perform the coupling at a lower temperature (e.g., 0°C to room temperature). Avoid excessive heating, especially if using microwave synthesis.[1][4]
Low coupling yield in addition to racemization. 1. The coupling reaction is slow, allowing more time for the activated intermediate to racemize.Consider switching to a more efficient coupling reagent system, such as DIC/Oxyma or COMU.[1]
2. Prolonged pre-activation time before adding the amine component.Minimize the pre-activation time. Prefer in-situ activation where all components are mixed together, reducing the lifetime of the racemization-prone intermediate.[1]
3. Insufficient base to neutralize the hydrochloride salt and for the coupling reaction.Ensure at least one equivalent of base is added to free the N-terminal amine of this compound, plus the amount required by the specific coupling protocol.

Troubleshooting Workflow

This decision tree provides a logical workflow for troubleshooting and optimizing conditions to prevent racemization.

Troubleshooting_Workflow Start High Racemization Detected CheckReagent What is your coupling system? Start->CheckReagent Carbodiimide Carbodiimide (DIC/DCC) CheckReagent->Carbodiimide Onium Onium Salt (HBTU/HATU) CheckReagent->Onium CheckAdditive Are you using an additive? Carbodiimide->CheckAdditive CheckBase What base are you using? Onium->CheckBase Solution4 Action: Switch to a modern reagent like COMU or use DIC/Oxyma. Onium->Solution4 NoAdditive No CheckAdditive->NoAdditive YesAdditive Yes CheckAdditive->YesAdditive Solution1 Action: Add Oxyma or HOBt. This is critical. NoAdditive->Solution1 YesAdditive->CheckBase DIPEA DIPEA CheckBase->DIPEA NMM_Collidine NMM / Collidine CheckBase->NMM_Collidine Solution2 Action: Switch to NMM or 2,4,6-collidine. DIPEA->Solution2 CheckTemp Check Temperature & Time NMM_Collidine->CheckTemp Solution2->CheckTemp Solution3 Action: Lower temperature to RT or 0°C. Minimize pre-activation time. CheckTemp->Solution3

Caption: Decision tree for troubleshooting racemization in peptide coupling.

Quantitative Data on Racemization Suppression

The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables summarize reported data from model peptide syntheses, demonstrating the effectiveness of different reagent combinations.

Table 1: Comparison of Additives in Carbodiimide-Mediated Coupling Data adapted from model syntheses known to be sensitive to racemization.

Coupling SystemBaseRelative Racemization (%)Reference
DIC onlyDIPEAHigh (variable)[1]
DIC / HOBtDIPEALow to Moderate[1][5]
DIC / HOAtDIPEALow[1]
DIC / OxymaPureDIPEAVery Low [1][5]

Table 2: Racemization Levels with Different Uronium/Aminium Coupling Reagents Data from a model synthesis of Z-Phg-Pro-NH₂, known to be sensitive to racemization.[1]

Coupling ReagentBaseRacemization (D-isomer %)
HBTUDIPEA7.0%
HATUDIPEA4.0%
COMU DIPEA 1.0%

Experimental Protocols

Protocol 1: Low-Racemization Activation and Coupling using DIC/Oxyma

This protocol describes a standard method for activating this compound and coupling it to a resin-bound N-terminal amine with minimal racemization.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amine on the resin (if applicable) using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add NMM (4 equivalents: 1 eq. to neutralize the HCl salt + 3 eq. for the coupling) to the solution and mix gently for 1-2 minutes. Note: The number of base equivalents may need optimization.

  • Activation and Coupling:

    • Add DIC (3 equivalents) to the amino acid/additive/base solution.

    • Immediately add the complete activation mixture to the swollen and washed resin.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 2-4 hours.

  • Washing and Monitoring:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times).

    • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_final Final Steps Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF) Deprotect->Wash1 Activate 4. Prepare Activation Mixture (H-Glu(OtBu)-NH2.HCl, Oxyma, NMM, DIC in DMF) Wash1->Activate Couple 5. Add Mixture to Resin Agitate at RT for 2-4h Activate->Couple Wash2 6. Wash Resin (DMF, DCM) Couple->Wash2 Test 7. Kaiser Test for Completion Wash2->Test Next Proceed to Next Cycle Test->Next

Caption: Experimental workflow for low-racemization peptide coupling.

References

Technical Support Center: Purification of Peptides Containing H-Glu(OtBu)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for the purification of synthetic peptides containing the H-Glu(OtBu)-NH2 residue.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Glu(OtBu) residue in peptide synthesis?

A1: The tert-butyl (OtBu) group on the glutamic acid (Glu) side chain is an acid-labile protecting group.[1][2] It prevents the carboxylic acid side chain from participating in unwanted side reactions during the step-by-step assembly of the peptide on a solid support (Solid-Phase Peptide Synthesis or SPPS).[3] This group is designed to be stable under the basic conditions used for Fmoc-deprotection but is readily removed during the final acid cleavage step.[1][4]

Q2: What are the most common impurities to expect when purifying peptides containing H-Glu(OtBu)-NH2?

A2: Common impurities include:

  • Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[5]

  • Products of Incomplete Deprotection: Peptides where the OtBu group on Glu or other side-chain protecting groups (e.g., tBu, Trt, Pbf) have not been fully removed.[6][7]

  • Side-Reaction Products: During final cleavage with trifluoroacetic acid (TFA), the released tert-butyl cations can modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) if not properly "scavenged".[7][8]

  • Pyroglutamate Formation: The N-terminal glutamic acid residue can sometimes cyclize, especially under acidic or thermal conditions.[5]

Q3: What is the general workflow for purifying a peptide containing H-Glu(OtBu)-NH2?

A3: The standard workflow involves several key stages:

  • Cleavage & Deprotection: The peptide is cleaved from the solid-phase resin, and all acid-labile protecting groups (including OtBu) are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[2][7]

  • Precipitation & Isolation: The cleaved peptide is precipitated from the acidic solution using cold diethyl ether, then isolated by centrifugation.[2][6]

  • Purification: The crude peptide is purified, most commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • Lyophilization: The purified peptide fractions are freeze-dried to obtain a stable, powdered final product.[9]

cluster_workflow General Purification Workflow Resin Peptide on Resin (Fully Protected) Cleavage Cleavage & Deprotection (TFA Cocktail) Resin->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude Crude Peptide Pellet Precipitation->Crude Purification Preparative RP-HPLC Crude->Purification Fractions Collect Pure Fractions Purification->Fractions Lyophilization Lyophilization Fractions->Lyophilization Final Purified Peptide Powder Lyophilization->Final

Caption: General purification workflow for peptides with acid-labile protecting groups.

Troubleshooting Guide

Problem: Incomplete removal of the OtBu protecting group.

  • Symptom: Mass spectrometry (MS) analysis shows a peak with a mass of +56 Da relative to the expected product mass. On RP-HPLC, the incompletely deprotected peptide typically has a longer retention time.

  • Cause: Insufficient cleavage time or acid strength. Peptides with multiple tBu-protected residues may require longer exposure to the cleavage cocktail.[7]

  • Solution:

    • Extend Cleavage Time: Increase the cleavage reaction time from the standard 2-4 hours up to 6 hours.[7]

    • Repeat Cleavage: If incomplete deprotection is confirmed after the initial cleavage, precipitate the peptide and subject it to a second, fresh cleavage cocktail treatment.[7]

    • Optimize Cocktail: Ensure the TFA concentration in the cleavage mixture is at least 90-95%.[1][6]

Problem: Poor resolution or bad peak shape during RP-HPLC.

  • Symptom: Peaks are broad, tailing, or co-elute with impurities.

  • Cause: Suboptimal mobile phase composition, inappropriate gradient, or issues with peptide solubility.

  • Solution:

    • Adjust TFA Concentration: Trifluoroacetic acid (TFA) acts as an ion-pairing agent that improves peak shape.[] Most protocols use 0.1% TFA in both mobile phases (Water and Acetonitrile).[9][12] If peak tailing is observed, increasing the TFA concentration slightly may help.[]

    • Optimize Gradient: A shallow gradient around the elution point of the target peptide can significantly improve the resolution of closely eluting impurities.[5]

    • Change Mobile Phase/Modifier: If TFA does not provide adequate separation, switching to a different ion-pairing reagent or buffer system, such as formic acid (FA) or a phosphate (B84403) buffer, can alter selectivity and improve resolution.[5][] For some peptides, purification at a higher pH may be beneficial.[13]

    • Check Solubility: Ensure the crude peptide is fully dissolved before injection. Using a small amount of a strong organic solvent like DMSO to dissolve the peptide before diluting it with the mobile phase can be effective.[5]

cluster_troubleshooting HPLC Troubleshooting Logic Start Poor HPLC Resolution CheckShape Analyze Peak Shape Start->CheckShape Tailing Tailing Peaks? CheckShape->Tailing CoEluting Co-eluting Impurities? CheckShape->CoEluting Tailing->CoEluting No Sol_TFA Ensure 0.1% TFA in Mobile Phase Tailing->Sol_TFA Yes Sol_Gradient Use a Shallower Gradient CoEluting->Sol_Gradient Yes Sol_Modifier Change Mobile Phase Modifier (e.g., Formic Acid) Sol_Gradient->Sol_Modifier If no improvement Sol_pH Attempt Purification at High pH Sol_Modifier->Sol_pH Alternative

Caption: A decision tree for troubleshooting common HPLC purification issues.

Problem: Low final yield of the purified peptide.

  • Symptom: The quantity of lyophilized pure peptide is significantly lower than expected based on the synthesis scale.

  • Cause: This can result from issues at multiple stages: incomplete cleavage, peptide loss during precipitation and washing, or peptide aggregation.

  • Solution:

    • Verify Cleavage: Ensure the cleavage reaction went to completion (see first troubleshooting point).

    • Optimize Precipitation: Use a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution) to ensure maximal precipitation.[6] Minimize the number of wash steps to avoid losing the product, as some peptides have slight solubility in ether.

    • Address Aggregation: Peptides containing hydrophobic or certain sequences can be prone to aggregation.[1][14] Dissolving the crude peptide in a small amount of guanidine (B92328) hydrochloride or urea (B33335) solution before HPLC purification can sometimes disrupt aggregates, although these reagents must then be removed.

Data Summary

Table 1: Common TFA Cleavage Cocktails

During cleavage, scavengers are added to the TFA to "trap" reactive carbocations released from the protecting groups, preventing modification of sensitive amino acids.[7] The choice of cocktail depends on the peptide sequence.

Cocktail NameComposition (v/v/v/w)Target Residues & PurposeReference
Standard (95:2.5:2.5) TFA / Water / Triisopropylsilane (TIS)General purpose, TIS is a scavenger for Trityl (Trt) groups.[7]
Reagent K TFA / Water / Phenol / Thioanisole / EDTFor peptides with multiple Arg(Pmc/Pbf), Cys, Met, Trp. EDT is a potent scavenger for tBu cations.[7]
TFA/TIS/EDT TFA / TIS / 1,2-ethanedithiol (B43112) (EDT)Effective for peptides containing Cys to prevent S-tert-butylation.[8]
TFA/Water TFA / Water (95:5)Used for simple peptides without sensitive residues like Cys, Met, or Trp.[6]
Table 2: Typical Starting Conditions for Preparative RP-HPLC

These are general starting parameters that should be optimized for each specific peptide.[9][12]

ParameterRecommended SettingRationale
Column Preparative C18, 5-10 µm particle size, 100-300 Å pore sizeC18 is a versatile stationary phase for peptides. Wide pores are needed for larger molecules.
Mobile Phase A 0.1% TFA in HPLC-grade WaterAqueous phase. TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic phase for eluting the peptide.
Gradient 5-65% Mobile Phase B over 60 minutesA broad starting gradient to determine the approximate elution time of the peptide.
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)Should be scaled according to the column dimensions.
Detection 214 nm and 280 nm214 nm detects the peptide backbone. 280 nm detects aromatic residues (Trp, Tyr).

Experimental Protocols

Protocol 1: Cleavage from Resin and Global Deprotection

This protocol describes the simultaneous cleavage of the peptide from the solid support and removal of all acid-labile side-chain protecting groups, including Glu(OtBu).

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove residual DMF, followed by a methanol (B129727) wash. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.[2][7]

  • Cleavage Reaction: Add the appropriate cleavage cocktail (see Table 1) to the dry resin in a reaction vessel (approx. 10 mL per gram of resin).[2]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple protecting groups, this time may be extended.[2][7]

  • Peptide Collection: Filter the resin using a fritted funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin 2-3 times with fresh TFA to ensure complete recovery.

Protocol 2: Crude Peptide Precipitation and Wash
  • Volume Reduction: If necessary, concentrate the collected TFA filtrate to about one-third of its original volume using a gentle stream of nitrogen or rotary evaporation (with caution).

  • Precipitation: Add the concentrated filtrate dropwise into a centrifuge tube containing a large volume (at least 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[2][6]

  • Isolation: Place the tube on ice for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Washing: Carefully decant the ether. Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and re-centrifuging. Repeat this wash step twice to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, decant the ether and dry the crude peptide pellet under vacuum to remove all traces of solvent. The peptide is now ready for purification.[2]

References

Technical Support Center: H-Glu(OtBu)-NH2 Hydrochloride in Long Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered when using H-Glu(OtBu)-NH2 hydrochloride in the synthesis of long peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their solid-phase peptide synthesis (SPPS) protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in the synthesis of long peptides?

A1: The primary challenges include:

  • Pyroglutamate (B8496135) (pGlu) Formation: The N-terminal glutamic acid can cyclize, leading to chain termination.

  • Glutarimide (B196013) Formation: A side reaction involving the glutamic acid side chain can occur, disrupting peptide formation.[1][2][3]

  • Low Coupling Efficiency: Steric hindrance from the bulky tert-butyl (OtBu) protecting group can lead to incomplete or slow coupling reactions, resulting in deletion sequences.[4]

  • Solubility Issues: Both the amino acid derivative and the growing peptide chain can exhibit poor solubility in standard SPPS solvents, leading to aggregation and incomplete reactions.[5]

  • Handling of the Hydrochloride Salt: The hydrochloride salt of the N-terminal amine requires neutralization before coupling, which can introduce variability if not performed correctly.[6][7]

Q2: How does the hydrochloride salt of H-Glu(OtBu)-NH2 affect the coupling reaction?

A2: The N-terminal α-amino group is protonated in the hydrochloride salt form. This positive charge prevents it from acting as a nucleophile in the coupling reaction. Therefore, it is essential to neutralize the amine in situ using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to liberate the free amine for reaction with the activated carboxyl group of the incoming amino acid.[6][7] Interestingly, the use of hydrochloride salts may offer an advantage by helping to minimize the conversion of N-terminal glutamic acid to pyroglutamate during storage and handling.[8]

Q3: What is pyroglutamate formation, and how can it be minimized when H-Glu(OtBu)-NH2 is at the N-terminus?

A3: Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamic acid residue. This reaction involves the loss of a water molecule and results in a blocked N-terminus, preventing further peptide chain elongation. This modification can be difficult to separate from the desired peptide and can affect the final product's biological activity.[9][10][11] The formation of pyroglutamate from N-terminal glutamic acid can occur under both acidic and basic conditions and has been observed to happen in vitro in aqueous buffers, with minimal formation at a pH of around 6.2 and increased formation at more acidic (pH 4) or basic (pH 8) conditions.[11]

Strategies to Minimize Pyroglutamate Formation:

  • pH Control: Maintaining a pH between 6.0 and 7.0 during any aqueous workup or purification steps is crucial.[11]

  • Minimize Exposure of N-terminal Glu: Proceed with the subsequent coupling step as quickly as possible after the deprotection of the preceding amino acid to reduce the time the free N-terminal glutamic acid is exposed to reaction conditions.

  • Use of Appropriate Coupling Reagents: Employing highly efficient and fast-acting coupling reagents can reduce the overall reaction time, thereby decreasing the window for side reactions.

Q4: What is glutarimide formation, and under what conditions does it occur?

A4: Glutarimide formation is an intramolecular side reaction where the nitrogen atom of the amino acid residue following glutamic acid attacks the side-chain carbonyl group of the glutamic acid. This leads to the formation of a six-membered cyclic glutarimide, which can disrupt the intended peptide sequence.[1][2][3] This side reaction has been observed to be sequence-dependent, with sequences such as Glu(Gly) being particularly susceptible.[1][2] The presence of a sterically hindered amino acid adjacent to the glutamic acid residue can help prevent this side reaction.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Peptide Incomplete coupling due to steric hindrance from the OtBu group.1. Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP instead of DIC/HOBt.[4]2. Perform a double coupling: After the initial coupling, repeat the procedure with a fresh solution of the activated amino acid.3. Extend the coupling time: Increase the reaction time to 4-6 hours or even overnight.[4]
Peptide aggregation on the resin.1. Use a "magic mixture" of solvents: A 1:1:1 mixture of DCM:DMF:NMP can improve solvation.[5]2. Incorporate chaotropic salts: Add LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.[4]
Presence of Deletion Sequences in Mass Spectrometry Analysis Failed coupling of H-Glu(OtBu)-NH2.Review the coupling protocol. Ensure complete neutralization of the hydrochloride salt and use a more efficient coupling reagent as mentioned above.[4]
Mass -18 Da Peak Observed (Pyroglutamate Formation) Cyclization of N-terminal glutamic acid.Minimize the time the N-terminal Glu is deprotected before the next coupling. Ensure efficient and rapid coupling.
Unexpected Side Product (Glutarimide Formation) Sequence-dependent cyclization involving the Glu side chain.If the sequence following Glu is prone to this (e.g., Gly), consider substituting it with a more sterically hindered amino acid if the sequence allows.[1][2][3]
Poor Solubility of Reagents Low polarity of the solvent.Use more polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) in place of or in combination with Dimethylformamide (DMF).[5]

Quantitative Data Summary

While comprehensive quantitative data for this compound is limited, the following table summarizes the general performance of common coupling reagents, which is indicative of their effectiveness in challenging coupling scenarios.

Coupling Reagent Class Relative Coupling Efficiency Racemization Risk Key Advantages
HATU Uronium SaltVery HighLowFast reaction rates, high yields, effective for sterically hindered couplings.[12][13][14]
HBTU Uronium SaltHighLowGood performance for routine synthesis, well-established.[4][12]
PyBOP Phosphonium SaltHighLowEfficient with low racemization, byproducts are generally less hazardous than BOP.[4][14]
DIC/HOBt Carbodiimide/AdditiveModerate to HighLow (with HOBt)Cost-effective, but can be less efficient for sterically hindered couplings.[4][12]

Experimental Protocols

Protocol 1: Standard Coupling of an Incoming Fmoc-Amino Acid to N-terminal H-Glu(OtBu)-NH2 on Resin

  • Resin Swelling: Swell the peptide-resin (with N-terminal H-Glu(OtBu)-NH2) in DMF for 30-60 minutes.

  • Neutralization: Wash the resin with DMF (3x). Add a solution of 5% DIPEA in DMF and agitate for 5-10 minutes to neutralize the hydrochloride salt. Wash the resin thoroughly with DMF (5x) to remove excess base.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol 2: Troubleshooting Protocol for a Difficult Coupling

  • Solvent System: Swell the resin in a 1:1 mixture of DMF and NMP.

  • Neutralization: Follow step 2 from Protocol 1.

  • Activation and Coupling: Use 4 equivalents of the incoming Fmoc-amino acid and 3.9 equivalents of HATU with 8 equivalents of DIPEA in NMP. Pre-activate for 5 minutes. Add to the resin and couple for 4 hours.

  • Monitoring and Recoupling: If the Kaiser test is positive, perform a second coupling with a fresh solution of activated amino acid for another 2-4 hours.

  • Washing: Follow step 6 from Protocol 1.

Visualizations

Pyroglutamate_Formation N_Term_Glu N-terminal H-Glu(OtBu)-NH2-Peptide Cyclization Intramolecular Cyclization N_Term_Glu->Cyclization Base or Acid Catalysis pGlu Pyroglutamyl-Peptide (Chain Terminated) Cyclization->pGlu H2O H₂O Cyclization->H2O

Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.

Glutarimide_Formation Peptide Peptide-...-NH-Glu(OtBu)-CO-NH-Gly-... Attack Nucleophilic Attack by Glycine Nitrogen Peptide->Attack Sequence-dependent Glutarimide Glutarimide-Containing Peptide (Side Reaction) Attack->Glutarimide OtBuOH tBuOH Attack->OtBuOH

Caption: Glutarimide formation as a side reaction in peptide synthesis.

SPPS_Troubleshooting_Workflow Start Start SPPS Cycle with H-Glu(OtBu)-NH2 Coupling Perform Coupling Start->Coupling Kaiser Kaiser Test Coupling->Kaiser Troubleshoot Troubleshoot Coupling Kaiser->Troubleshoot Positive NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative Troubleshoot->Coupling Recouple Analysis Final Peptide Analysis NextCycle->Analysis Deletion Deletion Sequence? Analysis->Deletion SideProduct Side Product? Deletion->SideProduct No Optimize Optimize Protocol Deletion->Optimize Yes SideProduct->Optimize Yes Success Successful Synthesis SideProduct->Success No Optimize->Start Redesign Synthesis

Caption: A decision-making workflow for troubleshooting SPPS with H-Glu(OtBu)-NH2.

References

Validation & Comparative

HPLC and mass spectrometry analysis of peptides made with H-Glu(OtBu)-NH2 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Glutamic Acid Derivatives

For researchers, scientists, and drug development professionals, the successful synthesis of peptides is critically dependent on the strategic use of protecting groups. Glutamic acid, with its reactive side-chain carboxyl group, requires robust protection to prevent unwanted side reactions and ensure the high purity of the final product. The use of H-Glu(OtBu)-NH2 hydrochloride as a building block, or more commonly, its Nα-protected form Fmoc-Glu(OtBu)-OH, represents the prevalent tert-butyl (OtBu) protection strategy in modern solid-phase peptide synthesis (SPPS).

This guide provides an objective comparison of the OtBu protecting group strategy for glutamic acid against common alternatives. It details the implications of this choice on the subsequent purification and analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), supported by detailed experimental protocols and comparative data.

Comparison of Side-Chain Protecting Groups for Glutamic Acid

The choice of a side-chain protecting group for glutamic acid is fundamental to the overall peptide synthesis strategy, most commonly Fmoc/tBu or Boc/Bzl chemistry.[1][2] The ideal group must be stable during the repetitive Nα-deprotection steps while being easily removable during the final cleavage stage without degrading the peptide.[2][3] The most common protecting groups used in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[3]

Performance Metrictert-Butyl (OtBu)Benzyl (Bzl)Allyl (OAll)
Nα-Strategy Compatibility Primarily Fmoc/tBuFmoc/Bzl or Boc/BzlFmoc (Orthogonal)
Stability High stability to base (e.g., piperidine (B6355638) used for Fmoc removal).[3]Stable to base and mild acid.Stable to both acid (TFA) and base (piperidine).[3]
Deprotection Conditions Strong acid (e.g., Trifluoroacetic acid - TFA), simultaneous with resin cleavage.[3]Catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HF.[3]Palladium(0)-catalyzed reaction (e.g., Pd(PPh₃)₄).[3]
Orthogonality No, removed with final cleavage in standard Fmoc/tBu strategy.[3]Yes, can be removed while the peptide is on-resin.[3]Yes, fully orthogonal to both Fmoc and tBu groups.[4]
Key Advantages High efficiency in preventing side reactions like pyroglutamate (B8496135) formation; simple workflow as it is removed with final cleavage.[3]Useful for synthesizing protected peptide fragments for segment condensation.[3]Allows for selective on-resin modification of the glutamic acid side-chain (e.g., cyclization, labeling).
Key Disadvantages Not suitable for synthesizing protected peptide fragments where the side chain must remain protected after cleavage.[3]Hydrogenation can be incompatible with other functional groups (e.g., Cys, Met); requires an extra synthesis step.Requires specific, sometimes costly, palladium catalysts; potential for incomplete deprotection.[4]
Common Side Reactions Minimal; considered the safest choice for standard Fmoc-SPPS.[3]Potential for partial deprotection during repeated acid treatments in Boc synthesis.Incomplete removal of the protecting group, leading to a modified peptide (+40 Da).

Experimental Workflow and Analysis

The typical workflow for synthesizing and analyzing a peptide containing a protected glutamic acid residue involves several key stages. The process begins with the stepwise addition of amino acids on a solid support, followed by cleavage from the support, purification, and finally, characterization to confirm its identity and purity.

G cluster_0 Peptide Synthesis (SPPS) cluster_1 Cleavage & Purification cluster_2 Analysis & Characterization Resin 1. Resin Swelling Fmoc_Deprotection 2. Nα-Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (e.g., Fmoc-Glu(OtBu)-OH + HATU) Fmoc_Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat 5. Repeat Cycle Wash->Repeat Repeat->Fmoc_Deprotection for next amino acid Cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Peptide-Resin Precipitation 7. Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification HPLC_Analysis 9. Analytical RP-HPLC (Purity Check) Purification->HPLC_Analysis Purified Peptide MS_Analysis 10. Mass Spectrometry (Identity Confirmation) HPLC_Analysis->MS_Analysis

Caption: General workflow for the synthesis and analysis of a peptide using Fmoc-SPPS.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in peptide synthesis and analysis.

Fmoc-SPPS Coupling Protocol for Fmoc-Glu(OtBu)-OH

This protocol describes a standard coupling cycle on a resin with a free N-terminal amine.

  • Materials : Rink Amide resin, Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), N,N-Diisopropylethylamine (DIPEA) (6 eq.), Dimethylformamide (DMF), Dichloromethane (DCM), 20% Piperidine in DMF.[5]

  • Procedure :

    • Resin Preparation : Swell the resin in DMF for 30 minutes. Perform Nα-Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Washing : Wash the deprotected resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.[5]

    • Amino Acid Activation : In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH, HATU, and DIPEA in DMF. Allow to pre-activate for 1-2 minutes.[5]

    • Coupling : Add the activation mixture to the washed resin. Agitate at room temperature for 1-2 hours.

    • Washing : Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents. Proceed to the next deprotection/coupling cycle.

Peptide Cleavage and Deprotection Protocol

This protocol removes the peptide from the resin and simultaneously cleaves acid-labile side-chain protecting groups like OtBu.

  • Materials : Dried peptide-resin, Cleavage Cocktail (Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol).[3]

  • Procedure :

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[3]

    • Incubate at room temperature with occasional stirring for 2-4 hours.[3]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.[3]

    • Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.

Analytical Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC is the primary method for assessing the purity of the crude and purified peptide.[6]

  • System : Analytical HPLC with a UV detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A : 0.1% TFA in HPLC-grade water.[6][8]

  • Mobile Phase B : 0.1% TFA in acetonitrile.[8]

  • Procedure :

    • Sample Preparation : Dissolve the peptide in Mobile Phase A to a concentration of ~1 mg/mL and filter.[6]

    • Equilibration : Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Injection and Gradient : Inject 10-20 µL of the sample. Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-60 minutes.[9] Monitor absorbance at 214 nm and 280 nm.

    • Analysis : Integrate the peak areas to determine the relative purity of the target peptide.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is used to confirm the molecular weight and sequence of the target peptide.

  • System : LC system coupled to an electrospray ionization (ESI) mass spectrometer.[10]

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[11]

  • Mobile Phase A : 0.1% Formic Acid in water (preferred over TFA to avoid ion suppression).[11][12]

  • Mobile Phase B : 0.1% Formic Acid in acetonitrile.[11]

  • Gradient : A typical gradient is 5-95% B over 30 minutes at a flow rate of 0.3 mL/min.[11][13]

  • MS Parameters :

    • Ionization Mode : Positive ESI.

    • Scan Range : m/z 300-2000.

    • Data Acquisition : Perform full MS scans to identify the parent ion's charge state distribution. Use tandem MS (MS/MS) on the most abundant precursor ions to obtain fragmentation data for sequence confirmation.[14]

Comparative Analytical Data

The choice of protecting group strategy directly impacts the impurity profile of the crude peptide, which is observable by HPLC and MS. The following table presents hypothetical but representative data for a model decapeptide containing one glutamic acid residue, synthesized using different side-chain protection.

Analysis MetricGlu(OtBu) StrategyGlu(OAll) Strategy (Incomplete Deprotection)
Target Peptide (Expected [M+H]⁺) 1250.6 Da1250.6 Da
Crude Purity by HPLC (214 nm) ~85-95%~70-80%
Observed [M+H]⁺ by MS 1250.7 (Observed)1250.7 (Target Peptide)
Key Impurities Detected by MS Deletion sequences (e.g., [M-amino acid]+), Truncated peptides.1290.7 Da ([M+40+H]⁺, corresponds to remaining All group)
MS/MS Fragmentation Fragments (b- and y-ions) match the expected sequence.MS/MS of 1250.7 Da ion confirms target sequence. MS/MS of 1290.7 Da ion shows a mass shift on fragments containing the modified Glu residue.

This data illustrates that while the OtBu strategy is robust, leading primarily to sequence-related impurities, orthogonal strategies like OAll introduce the risk of incomplete deprotection, creating a distinct impurity that is easily identifiable by mass spectrometry.[4] The high stability of the OtBu group during Fmoc deprotection minimizes the risk of side reactions, generally resulting in a cleaner crude product and simplifying subsequent purification.[3]

References

A Comparative Guide to H-Glu(OtBu)-NH2·HCl and H-Glu(OBzl)-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is critical to achieving high yields and purity. This guide provides an objective comparison of two commonly used C-terminal glutamic acid amide precursors: H-Glu(OtBu)-NH2 hydrochloride and H-Glu(OBzl)-NH2. The choice between these two reagents is intrinsically linked to the overarching peptide synthesis strategy, namely the Fmoc/tBu and Boc/Bzl protection schemes, respectively. This document outlines the performance differences, supported by representative data, and provides detailed experimental protocols to aid in making an informed decision for your synthetic needs.

At a Glance: Key Differences and Strategic Implications

The fundamental difference between H-Glu(OtBu)-NH2·HCl and H-Glu(OBzl)-NH2 lies in the nature of their side-chain protecting groups. The tert-butyl (OtBu) ester is labile to moderately strong acids like trifluoroacetic acid (TFA), making it compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. In contrast, the benzyl (B1604629) (Bzl) ester requires a much stronger acid, typically anhydrous hydrogen fluoride (B91410) (HF), for its removal, aligning it with the classical Boc/Bzl strategy. This dictates significantly different cleavage and deprotection workflows and presents distinct challenges and advantages.

Performance Comparison

While direct, side-by-side quantitative data for the synthesis of an identical peptide using H-Glu(OtBu)-NH2 and H-Glu(OBzl)-NH2 is not extensively available in the literature, a comparison can be drawn from the well-documented performance of the Fmoc/tBu and Boc/Bzl strategies. The following table summarizes the expected outcomes for the synthesis of a model peptide with a C-terminal glutamic acid amide.

ParameterH-Glu(OtBu)-NH2·HCl (Fmoc/tBu Strategy)H-Glu(OBzl)-NH2 (Boc/Bzl Strategy)
Cleavage/Deprotection Conditions ~95% Trifluoroacetic Acid (TFA)[1]Anhydrous Hydrogen Fluoride (HF)[1]
Orthogonality High: Fmoc group removed by base, OtBu by acid[1]Low: Boc and Bzl groups both removed by acid
Crude Peptide Purity (Illustrative) ~70-80%[2]~75-85%[2]
Coupling Efficiency >99% with modern coupling reagents[2]>99% with modern coupling reagents[2]
Major Side Reactions Aspartimide formation, piperidinyl adducts[2]Pyroglutamate formation, alkylated products from scavengers[2]
Safety and Handling TFA is corrosive but manageable in a standard lab setting.HF is highly toxic and corrosive, requiring specialized equipment.[1]

Logical Relationships of Protecting Groups

The choice of H-Glu(OtBu)-NH2 or H-Glu(OBzl)-NH2 is dictated by the overall protecting group strategy employed in the peptide synthesis. The following diagram illustrates the logical relationship between the Nα-protecting groups and the corresponding side-chain protection for glutamic acid.

G cluster_0 Peptide Synthesis Strategy cluster_1 C-Terminal Precursor Fmoc_Strategy Fmoc/tBu Strategy Glu_OtBu H-Glu(OtBu)-NH2·HCl Fmoc_Strategy->Glu_OtBu dictates use of Boc_Strategy Boc/Bzl Strategy Glu_OBzl H-Glu(OBzl)-NH2 Boc_Strategy->Glu_OBzl dictates use of

Caption: Choice of C-terminal precursor based on synthesis strategy.

Experimental Workflows

The synthetic workflows for incorporating H-Glu(OtBu)-NH2 and H-Glu(OBzl)-NH2 differ primarily in the deprotection steps and the final cleavage from the solid support.

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow for C-Terminal Glu(OtBu)-NH2

start Start with Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Couple Fmoc-AA-OH (e.g., HBTU/DIPEA) deprotection1->coupling wash1 Wash (DMF) coupling->wash1 repeat Repeat Deprotection, Coupling, and Wash Cycles wash1->repeat final_deprotection Final Fmoc Deprotection repeat->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation end Purify Peptide precipitation->end

Caption: Workflow for Fmoc/tBu SPPS with C-terminal Glu(OtBu)-NH2.

Boc/Bzl Solid-Phase Peptide Synthesis Workflow for C-Terminal Glu(OBzl)-NH2

start Start with MBHA Resin deprotection1 Boc Deprotection (TFA/DCM) start->deprotection1 neutralization Neutralization (e.g., DIPEA/DCM) deprotection1->neutralization coupling Couple Boc-AA-OH (e.g., HBTU/DIPEA) neutralization->coupling wash1 Wash (DCM/DMF) coupling->wash1 repeat Repeat Deprotection, Neutralization, Coupling, and Wash Cycles wash1->repeat final_deprotection Final Boc Deprotection repeat->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (Anhydrous HF/Scavengers) final_deprotection->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation end Purify Peptide precipitation->end

References

Advantages of OtBu protection versus other glutamic acid side-chain protections

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of a side-chain protecting group for trifunctional amino acids like glutamic acid is a critical decision that significantly influences the overall efficiency, purity, and yield of the final peptide.[1] Among the various options available, the tert-butyl (OtBu) group has emerged as a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy.[2] This guide provides an objective comparison of OtBu protection versus other common glutamic acid side-chain protecting groups, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The primary role of a side-chain protecting group is to mask the reactive γ-carboxyl group of glutamic acid, preventing it from engaging in unwanted side reactions during peptide chain elongation.[3] The ideal protecting group should be stable throughout the synthesis cycles and be selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups.[1]

Performance Comparison of Glutamic Acid Protecting Groups

The most prevalent protecting groups for the γ-carboxyl group of glutamic acid in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[1] The choice between them hinges on the specific requirements of the synthesis, such as the desired orthogonality and the need for subsequent on-resin modifications.

Parametertert-Butyl (OtBu)Benzyl (Bzl)Allyl (OAll)
Chemical Structure -C(CH₃)₃-CH₂-C₆H₅-CH₂-CH=CH₂
Crude Peptide Purity (HPLC) ~70-80%[2]~75-85% (in Boc/Bzl strategy)[2]Moderate to High[1]
Overall Yield ~45-55%[2]~50-60% (in Boc/Bzl strategy)[2]Moderate to High[1]
Prevention of Pyroglutamate (B8496135) Excellent[1]Moderate[1]Good[1]
Prevention of Glutarimide (B196013) Excellent[1]Moderate[1]Good[1]
Cleavage Conditions Strong Acid (e.g., TFA)[1]Catalytic Hydrogenation (H₂/Pd) or Strong Acid (HF)[1][2]Pd(0) Catalyst (e.g., Pd(PPh₃)₄)[1]
Orthogonality to Fmoc Excellent[1]Excellent[1]Excellent[1]
Suitability for Protected Fragments No[1]Yes[1]Yes[1]

Key Advantages of OtBu Protection

The OtBu group offers several distinct advantages, making it the preferred choice for standard Fmoc-SPPS:

  • High Stability: The OtBu ester is exceptionally stable under the basic conditions required for the repeated removal of the Nα-Fmoc protecting group (typically with piperidine).[3] This stability minimizes side-chain deprotection during the synthesis, leading to higher purity of the final peptide.

  • Prevention of Side Reactions: The steric hindrance provided by the bulky tert-butyl group effectively prevents common side reactions such as pyroglutamate and glutarimide formation.[1]

  • Simultaneous Deprotection and Cleavage: In the final step of SPPS, the OtBu group is efficiently cleaved simultaneously with the cleavage of the peptide from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[3] This simplifies the workflow and ensures high yields.[3]

Comparison with Other Protecting Groups

Benzyl (Bzl) Protection

The benzyl ester is another widely used protecting group for the glutamic acid side chain, particularly in the Boc/Bzl synthesis strategy.[2] Its primary advantage is its orthogonality to the Fmoc group.[1] The Bzl group can be removed by catalytic hydrogenation (e.g., H₂/Pd), which allows for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.[1] However, Bzl protection is more susceptible to pyroglutamate formation compared to OtBu.[1]

Allyl (OAll) Protection

The allyl ester offers complete orthogonality to both Fmoc (base-labile) and OtBu (acid-labile) protecting groups.[1] This unique feature makes it invaluable for synthetic strategies that require selective on-resin side-chain modification or cyclization.[1] The OAll group is removed under specific conditions using a palladium(0) catalyst.[1] The main drawback is the potential for incomplete deprotection if the catalyst is poisoned or sterically hindered, and the need for thorough removal of palladium residues.[1]

Experimental Protocols

Detailed methodologies for key experiments in Fmoc-based SPPS incorporating a protected glutamic acid residue are provided below.

Protocol 1: Fmoc-SPPS - Amino Acid Coupling

This protocol describes the coupling of an Fmoc-protected amino acid, including Fmoc-Glu(P)-OH (where P is the protecting group), to a resin-bound peptide chain.[1]

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH, or Fmoc-Glu(OAll)-OH) (4 eq.)

  • Coupling reagent (e.g., HBTU) (3.9 eq.)

  • Base (e.g., DIPEA) (8 eq.)

  • Solvent (e.g., DMF)

  • Peptide-resin with a free N-terminal amine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Protocol 2: Cleavage and Global Deprotection (for OtBu and Bzl)

This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile protecting groups are removed.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT))[1]

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[1]

Protocol 3: Selective Deprotection of OAll Group

This protocol describes the on-resin removal of the allyl protecting group.

Reagents:

  • Pd(PPh₃)₄ (0.3 eq.)

  • Phenylsilane (PhSiH₃) (25 eq.)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.[1]

  • Add the solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.[1]

  • Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature.[1]

  • Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.[1]

Visualizing the Workflow

The following diagrams illustrate the chemical structures and the decision-making process for selecting an appropriate protecting group.

G Chemical Structures of Protected Glutamic Acid cluster_OtBu Fmoc-Glu(OtBu)-OH cluster_OBzl Fmoc-Glu(OBzl)-OH cluster_OAll Fmoc-Glu(OAll)-OH OtBu OBzl OAll

Figure 1: Structures of common protected glutamic acid derivatives.

workflow cluster_deprotection Deprotection Strategy start Start SPPS resin Couple first amino acid to resin start->resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection coupling Couple Fmoc-Glu(P)-OH (P = OtBu, OBzl, OAll) deprotection->coupling repeat Repeat Deprotection/ Coupling Cycles coupling->repeat repeat->deprotection for subsequent amino acids final_deprotection Final Cleavage & Side-Chain Deprotection repeat->final_deprotection synthesis complete OtBu_dep TFA Cleavage Cocktail (OtBu, Bzl) final_deprotection->OtBu_dep OAll_dep Pd(0) Catalyst (OAll - selective) final_deprotection->OAll_dep optional on-resin purification Peptide Purification (HPLC) end Pure Peptide purification->end OtBu_dep->purification OAll_dep->purification

Figure 2: Generalized workflow for Fmoc-SPPS incorporating protected glutamic acid.

decision_tree start Need to incorporate Glutamic Acid in SPPS q1 Is on-resin side-chain modification or cyclization required? start->q1 q2 Is synthesis of a protected peptide fragment needed? q1->q2 No use_OAll Use Fmoc-Glu(OAll)-OH q1->use_OAll Yes use_OBzl Use Fmoc-Glu(OBzl)-OH q2->use_OBzl Yes use_OtBu Use Fmoc-Glu(OtBu)-OH q2->use_OtBu No

Figure 3: Decision workflow for selecting a glutamic acid protecting group.

References

A Researcher's Guide to C-Terminal Glutamine Amide Introduction in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and high-fidelity synthesis of peptides is paramount. The introduction of a C-terminal glutamine amide, a common modification in bioactive peptides, presents unique challenges, primarily the risk of side reactions such as pyroglutamate (B8496135) formation and nitrile dehydration. This guide provides a comprehensive comparison of alternative reagents and methodologies to the traditional use of pre-loaded Fmoc-Gln(Trt)-Wang resin, supported by experimental data and detailed protocols.

Traditional vs. Alternative Approaches: A Comparative Overview

The conventional method for incorporating a C-terminal glutamine involves the use of pre-loaded Fmoc-Gln(Trt)-Wang resin.[1][2] The trityl (Trt) protecting group on the glutamine side chain is crucial for minimizing side reactions during peptide synthesis.[3][4] However, several alternative strategies have emerged, offering advantages in terms of efficiency, yield, and suppression of side products.

This guide focuses on two primary alternative strategies: the use of specialized amide-forming resins and the side-chain anchoring approach.

Method Reagent/Resin Typical Yield Purity Key Advantages Potential Drawbacks
Traditional Fmoc-Gln(Trt)-Wang ResinVariableGoodReadily available, established protocols.Potential for diketopiperazine formation, requires specific pre-loaded resin.
Amide-Forming Resins Rink Amide, Sieber, MBHA ResinsHighHighDirect synthesis of C-terminal amide, versatile for various C-terminal amides.[5][6][7]Resin-dependent cleavage conditions.
Side-Chain Anchoring Fmoc-Glu(OtBu)-OH on PAL or similar resin>95%[8]ExcellentHigh yields, minimal side reactions, avoids issues with direct Gln loading.[8]Requires an additional amino acid derivative (Fmoc-Glu(OtBu)-OH).
Universal Linkers Cl-TCP(Cl), Cl-MPA on ProTide™ ResinsHighHighEliminates the need for various pre-loaded resins, flexible.[9]Requires an on-resin loading step.
Photolabile Linkers α-methylphenacylamido linkage70-74%[10]GoodMild cleavage conditions (photolysis), avoids strong acids.[10]May require specialized equipment, lower reported yields compared to other alternatives.

Experimental Protocols

General SPPS Workflow

The following diagram illustrates the general workflow for Solid-Phase Peptide Synthesis, highlighting the initial resin and first amino acid loading, which is the key variable in the compared methods.

SPPS_Workflow cluster_start Resin Preparation cluster_loading First Amino Acid Loading cluster_synthesis Peptide Elongation cluster_cleavage Cleavage and Deprotection Resin Solid Support (e.g., Polystyrene) Loading Attach Linker & Fmoc-AA-OH or Use Pre-loaded Resin Resin->Loading Functionalization Deprotection Fmoc Deprotection (Piperidine) Loading->Deprotection Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Deprotection->Coupling n cycles Wash Washing Coupling->Wash Wash->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash->Cleavage Purification Peptide Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: C-Terminal Glutamine Amide Synthesis using Rink Amide Resin

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

  • First Amino Acid Coupling (Fmoc-Gln(Trt)-OH):

    • Pre-activate Fmoc-Gln(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Confirm complete coupling using a Kaiser test.

  • Peptide Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by HPLC.

Protocol 2: C-Terminal Glutamine Amide Synthesis via Side-Chain Anchoring
  • Resin Preparation: Use a suitable resin with an amino functional group, such as one with a PAL linker.

  • First Amino Acid Attachment (Fmoc-Glu-OtBu):

    • Couple Fmoc-Glu-OtBu (3 eq.) to the resin via its side-chain carboxyl group using standard coupling reagents like HBTU/DIPEA. The alpha-carboxyl group remains protected as a tert-butyl ester.

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence.

  • Cleavage and Amide Formation:

    • Cleave the peptide from the resin using a TFA-based cleavage cocktail.

    • The acidic conditions of the cleavage cocktail will simultaneously remove the tert-butyl ester from the C-terminal glutamate, which then cyclizes and is subsequently opened by ammonia (B1221849) (present from the breakdown of the amide side chain of other Gln/Asn residues or added as an ammonium (B1175870) salt scavenger) to form the C-terminal glutamine amide.[8] This method has been reported to yield peptides in >95% yield without side reactions at the C-terminus.[8]

Selecting the Optimal Reagent: A Decision-Making Guide

The choice of reagent for introducing a C-terminal glutamine amide depends on several factors, including the specific peptide sequence, the desired scale of synthesis, and the required purity of the final product. The following flowchart can guide researchers in selecting the most appropriate method.

Decision_Tree Start Start: Need to synthesize a peptide with C-terminal Gln-amide HighYieldPurity Is highest possible yield and purity the primary concern? Start->HighYieldPurity PreloadedAvailable Is a pre-loaded Fmoc-Gln(Trt)-resin readily available? HighYieldPurity->PreloadedAvailable No SideChain Use Side-Chain Anchoring with Fmoc-Glu(OtBu)-OH HighYieldPurity->SideChain Yes RinkAmide Use Rink Amide or Sieber Amide Resin PreloadedAvailable->RinkAmide No Preloaded Use Pre-loaded Fmoc-Gln(Trt)-Wang Resin PreloadedAvailable->Preloaded Yes UniversalLinker Do you have a universal linker resin (e.g., Cl-TCP(Cl))? MildCleavage Are acid-labile side-chain protecting groups present that require mild cleavage? UniversalLinker->MildCleavage No Universal Load Fmoc-Gln(Trt)-OH onto the universal linker resin UniversalLinker->Universal Yes MildCleavage->RinkAmide No Photolabile Consider a Photolabile Linker MildCleavage->Photolabile Yes RinkAmide->UniversalLinker

Caption: Decision tree for selecting a C-terminal Gln-amide strategy.

Conclusion

While the traditional use of pre-loaded Fmoc-Gln(Trt)-Wang resin is a viable option, alternative methods, particularly the side-chain anchoring strategy and the use of amide-forming resins, offer significant advantages in terms of yield and purity for the synthesis of peptides with a C-terminal glutamine amide. The choice of the most suitable method should be guided by the specific requirements of the synthesis and the resources available. By carefully considering the options presented in this guide, researchers can optimize their peptide synthesis workflows and achieve higher quality products.

References

A Head-to-Head Comparison of H-Glu(OtBu)-NH2·HCl and Fmoc-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the selection of appropriate building blocks is a critical decision that dictates the success of a synthetic strategy. This guide provides a detailed performance comparison between two pivotal glutamic acid derivatives: H-Glu(OtBu)-NH2 hydrochloride, a cornerstone of the tert-butyloxycarbonyl (Boc) strategy, and Fmoc-Glu(OtBu)-OH, the workhorse of the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This objective analysis, supported by experimental data, will illuminate the strengths and weaknesses of each, enabling an informed choice for your specific research needs.

The fundamental difference between these two amino acid derivatives lies in their Nα-protecting group, which in turn defines the entire solid-phase peptide synthesis (SPPS) workflow, from deprotection conditions to potential side reactions and final cleavage protocols. H-Glu(OtBu)-NH2·HCl is utilized in Boc-SPPS, where the temporary Nα-Boc group is removed with acid. In contrast, Fmoc-Glu(OtBu)-OH is central to Fmoc-SPPS, which employs a base-labile Fmoc group for Nα-protection.[1][2] This distinction in chemical orthogonality is the primary determinant of their respective performance characteristics.

Quantitative Performance Comparison

While direct, side-by-side quantitative comparisons of a single peptide synthesized with both H-Glu(OtBu)-NH2·HCl and Fmoc-Glu(OtBu)-OH are not extensively documented, the performance of their respective synthetic strategies (Boc/Bzl and Fmoc/tBu) provides a strong basis for evaluation. The following table summarizes the expected quantitative outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue.

ParameterH-Glu(OtBu)-NH2·HCl (Boc/Bzl Strategy)Fmoc-Glu(OtBu)-OH (Fmoc/tBu Strategy)Key Considerations
Crude Peptide Purity (HPLC) ~75-85%~70-80%Purity is sequence-dependent. The Fmoc strategy may yield more side products like aspartimide.[2]
Overall Yield ~50-60%~45-55%The Boc/Bzl strategy can sometimes offer higher yields for standard sequences.[2]
Coupling Efficiency >99%>99%With modern coupling reagents, both derivatives can achieve high coupling efficiencies.[2]
Major Side Product Formation Pyroglutamate (B8496135), Alkylated productsAspartimide, Pyroglutamate, Piperidinyl adductsSide reaction profiles are distinct and heavily influenced by synthesis conditions.[2]

Key Performance Considerations

Reaction Conditions: Fmoc-SPPS is characterized by its milder deprotection conditions (typically 20% piperidine (B6355638) in DMF), which are highly compatible with acid-sensitive modifications such as phosphorylation and glycosylation.[1] Conversely, Boc-SPPS necessitates repeated cycles of strong acid treatment (e.g., trifluoroacetic acid - TFA) for Nα-deprotection, which can lead to the gradual degradation of acid-labile side-chain protecting groups.[1]

Side Reactions: A significant concern when incorporating glutamic acid, especially at the N-terminus, is the formation of pyroglutamate, a cyclic lactam that results in a mass loss of 18 Da.[1][2] The acidic conditions used for Nα-Boc deprotection can promote this cyclization.[1] While pyroglutamate formation can also occur in Fmoc-SPPS, it is generally less pronounced under the basic deprotection conditions.[1] However, the Fmoc strategy is more susceptible to the formation of piperidinyl adducts.[3]

Aggregation: For lengthy or hydrophobic peptide sequences prone to aggregation, the Boc strategy can be advantageous. The strong acidic deprotection steps protonate the N-terminus, which aids in disrupting interchain hydrogen bonding and secondary structure formation that can impede coupling efficiency.[1]

Solubility: Fmoc-Glu(OtBu)-OH generally exhibits excellent solubility in common peptide synthesis solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[] this compound, being a salt, is soluble in water and is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.[5]

Experimental Protocols

Detailed methodologies for the incorporation of H-Glu(OtBu)-NH2·HCl and Fmoc-Glu(OtBu)-OH into a peptide chain are provided below. These protocols are for manual solid-phase peptide synthesis and can be adapted for automated synthesizers.

Protocol 1: Incorporation of Glutamic Acid using Boc-SPPS (with H-Glu(OtBu)-NH2·HCl)

This protocol assumes the use of a Merrifield resin and that the preceding amino acid has been deprotected.

  • Resin Neutralization:

    • Wash the resin-bound peptide with dichloromethane (B109758) (DCM).

    • Neutralize the N-terminal amine hydrochloride with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.

    • Wash the resin thoroughly with DCM.

  • Boc-Glu(OtBu)-OH Coupling:

    • Note: For subsequent cycles after the initial amino acid, Boc-Glu(OtBu)-OH would be used, not H-Glu(OtBu)-NH2·HCl.

    • In a separate vessel, dissolve Boc-Glu(OtBu)-OH (3 equivalents) and an activating agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the neutralized resin and shake for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

  • Chain Elongation:

    • Wash the resin with DMF and DCM.

    • Deprotect the N-terminal Boc group with 50% TFA in DCM for 30 minutes.

    • Repeat the neutralization and coupling steps for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • After the final coupling and Boc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the peptide-resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole), to cleave the peptide from the resin and remove the OtBu side-chain protecting group.

Protocol 2: Incorporation of Fmoc-Glu(OtBu)-OH using Fmoc-SPPS

This protocol assumes the use of a Rink Amide resin and that the preceding amino acid has been deprotected.

  • Fmoc-Deprotection:

    • Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF.

  • Fmoc-Glu(OtBu)-OH Coupling:

    • In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[6]

    • Add the activated amino acid solution to the deprotected resin and shake for 1 hour.[6]

    • Monitor the coupling completion with a Kaiser test.[6]

  • Chain Elongation:

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.[6]

    • Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours to cleave the peptide from the resin and remove the OtBu side-chain protecting group.[6]

Visualizing the Synthetic Workflows

The logical flow of a single coupling cycle in SPPS differs significantly between the two strategies, primarily in the deprotection step.

Boc_SPPS_Workflow Resin Resin-AA(n-1) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Activation Boc-Glu(OtBu)-OH Activation Activation->Coupling Washing Washing Coupling->Washing Next_Cycle Resin-AA(n) Washing->Next_Cycle

Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Fmoc_SPPS_Workflow Resin Resin-AA(n-1)-Fmoc Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Fmoc-Glu(OtBu)-OH Activation Activation->Coupling Washing Washing Coupling->Washing Next_Cycle Resin-AA(n)-Fmoc Washing->Next_Cycle

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow.

Conclusion

The choice between this compound and Fmoc-Glu(OtBu)-OH is intrinsically linked to the overarching decision between the Boc and Fmoc solid-phase peptide synthesis strategies. Fmoc-Glu(OtBu)-OH, as part of the modern Fmoc/tBu strategy, is favored for its milder deprotection conditions, making it ideal for the synthesis of complex and sensitive peptides.[2][6] However, the potential for aspartimide formation requires careful consideration.[2]

The Boc strategy, for which H-Glu(OtBu)-NH2·HCl is a relevant building block, remains a robust and valuable approach, particularly for the synthesis of long and aggregation-prone peptides.[1] The harsher acidic conditions, especially the final HF cleavage, necessitate specialized equipment and careful handling. Ultimately, the optimal choice depends on the specific requirements of the target peptide, the available synthetic infrastructure, and the researcher's expertise.

References

Validating the Sequence of Peptides Synthesized with H-Glu(OtBu)-NH2 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of a synthesized peptide sequence is a critical step in the development of novel therapeutics and research tools. When utilizing building blocks such as H-Glu(OtBu)-NH2 hydrochloride in solid-phase peptide synthesis (SPPS), rigorous analytical validation is paramount to confirm the identity and purity of the final product. This guide provides a comprehensive comparison of the primary methods for peptide sequence validation, supported by experimental data and detailed protocols.

The principal techniques for confirming the amino acid sequence of a synthesized peptide are Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, speed, and the level of structural detail provided.

Comparative Analysis of Peptide Sequencing Techniques

The selection of a validation method often depends on the specific requirements of the research, including the length of the peptide, the presence of post-translational modifications, and the desired level of detail in the structural analysis. The following table summarizes the key performance characteristics of the most common sequencing techniques.

FeatureMass Spectrometry (MS/MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Output Peptide mass and fragment ion masses for sequence deductionSequential identification of N-terminal amino acidsThrough-bond and through-space atomic correlations
Sensitivity High (picomole to femtomole range)Moderate (10-100 picomoles)[1]Low (micromole to millimole range)[2]
Speed High-throughputLow-throughput, time-consuming[3]Low-throughput, time-consuming
Peptide Length Suitable for both short and long peptidesBest for shorter peptides (<30-50 amino acids)[1][4]Best for small to medium-sized peptides (<30 kDa)[2]
N-terminal Modification Can sequence peptides with modified N-termini[3]Blocked N-termini prevent sequencing[1][3]Can provide information on N-terminal modifications
De Novo Sequencing Possible and widely used[4][5]Inherently a de novo sequencing methodPossible for short peptides but complex[6]
Structural Information Primarily sequence informationOnly sequence informationProvides 3D structure and conformational dynamics[7][8]
Sample Consumption LowLow[1]High

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible sequencing data. Below are outlines of the standard experimental protocols for the three main validation techniques.

Mass Spectrometry (Tandem MS/MS)

Mass spectrometry has become the cornerstone of peptide sequencing due to its high sensitivity, speed, and versatility.[9] Tandem mass spectrometry (MS/MS) is the most common approach, involving the fragmentation of peptide ions to deduce their sequence.[10][11][12]

Protocol:

  • Sample Preparation: The synthesized peptide is dissolved in a solvent compatible with the chosen ionization method (e.g., 0.1% formic acid in water/acetonitrile for Electrospray Ionization - ESI).

  • Ionization: The peptide solution is introduced into the mass spectrometer and ionized, typically using ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]

  • MS1 Scan: The mass spectrometer measures the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).[12]

  • Precursor Ion Selection: A specific precursor ion corresponding to the peptide of interest is isolated.[12]

  • Fragmentation: The selected precursor ion is fragmented into smaller product ions by collision-induced dissociation (CID) or other fragmentation methods.[11][12]

  • MS2 Scan: The m/z of the resulting fragment ions is measured.[12]

  • Data Analysis: The resulting fragmentation pattern (MS/MS spectrum) is analyzed to determine the amino acid sequence. This can be done through database searching or de novo sequencing algorithms.[5]

Edman Degradation

Developed by Pehr Edman, this classical chemical method provides direct sequencing by sequentially removing and identifying amino acids from the N-terminus of a peptide.[1][14]

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to derivatize the N-terminal amino acid.[12]

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid like trifluoroacetic acid (TFA).[12][14]

  • Conversion: The released amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically High-Performance Liquid Chromatography (HPLC), by comparing its retention time to known standards.[14]

  • Cycle Repetition: The shortened peptide is subjected to the next cycle of the Edman degradation to identify the subsequent amino acid in the sequence.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[7][16] While not a primary high-throughput sequencing method, it can be used to confirm the sequence and provide detailed conformational information for smaller peptides.[6][8]

Protocol:

  • Sample Preparation: A concentrated solution of the purified peptide (typically >0.5 mM) is prepared in a suitable buffer, often containing a small percentage of deuterium (B1214612) oxide (D2O).[2]

  • Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed, such as COSY, TOCSY, and NOESY.[16]

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms within each amino acid residue of the peptide.

  • Sequential Assignment: Through-bond (COSY, TOCSY) and through-space (NOESY) correlations are used to link the assigned amino acid spin systems in a sequential manner, confirming the amino acid sequence.

  • Structure Calculation: For a full structural determination, distance and dihedral angle restraints derived from the NMR data are used to calculate an ensemble of 3D structures.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and their relationships, the following diagrams are provided.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Sequence Validation cluster_data Data Analysis & Confirmation start Start with H-Glu(OtBu)-NH2·HCl spps Solid-Phase Peptide Synthesis start->spps cleavage Cleavage & Deprotection spps->cleavage purification Purification (HPLC) cleavage->purification ms Mass Spectrometry (MS/MS) purification->ms edman Edman Degradation purification->edman nmr NMR Spectroscopy purification->nmr ms_analysis Sequence Confirmation (Fragment Ions) ms->ms_analysis edman_analysis Sequence Confirmation (PTH-AA Identification) edman->edman_analysis nmr_analysis Sequence & 3D Structure Confirmation nmr->nmr_analysis final Validated Peptide Sequence ms_analysis->final edman_analysis->final nmr_analysis->final

Caption: Experimental workflow for peptide synthesis and sequence validation.

Method_Comparison cluster_ms Mass Spectrometry cluster_edman Edman Degradation cluster_nmr NMR Spectroscopy peptide Synthesized Peptide ms_node High Sensitivity High Throughput Handles Modified N-termini peptide->ms_node edman_node Direct Sequencing Unambiguous N-terminus ID peptide->edman_node nmr_node Provides 3D Structure Conformational Dynamics peptide->nmr_node ms_con Indirect Sequencing ms_node->ms_con Limitation edman_con Slow Blocked N-termini Fail Limited Peptide Length edman_node->edman_con Limitations nmr_con Low Sensitivity Requires Large Sample Complex for Long Peptides nmr_node->nmr_con Limitations

Caption: Comparison of primary peptide sequencing methodologies.

References

A Comparative Analysis of Coupling Reagents for H-Glu(OtBu)-NH2 Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Coupling Efficiency

The strategic selection of a coupling reagent is a critical determinant in the successful synthesis of peptides, directly influencing yield, purity, and the suppression of side reactions such as racemization. This guide provides a comprehensive comparative analysis of commonly employed coupling reagents for the acylation of H-Glu(OtBu)-NH2 hydrochloride, a key building block in the synthesis of various peptide-based therapeutics. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.

Performance Comparison of Key Coupling Reagents

The efficiency of a coupling reaction is paramount for achieving high yields of the desired peptide with minimal impurities. The following table summarizes the performance of three widely used classes of coupling reagents—aminium/uronium salts (HATU and HBTU) and carbodiimides (EDC in conjunction with HOBt)—in the context of coupling an N-protected amino acid to this compound.

Coupling ReagentClassTypical Reaction TimeTypical Yield RangeRacemization RiskKey Advantages & Disadvantages
HATU Aminium/Uronium Salt15 - 60 minutes>95%Very LowAdvantages: High efficiency and rapid reaction rates, particularly for sterically hindered couplings.[1] Low risk of racemization due to the formation of a highly reactive HOAt ester.[1] Disadvantages: Higher cost compared to other reagents.
HBTU Aminium/Uronium Salt30 - 120 minutes90 - 95%LowAdvantages: Well-established and effective for routine peptide synthesis. Disadvantages: Generally less reactive and slower than HATU.[1] Can be less effective for particularly "difficult" sequences.
EDC/HOBt Carbodiimide/Additive2 - 12 hours85 - 90%Low to ModerateAdvantages: Cost-effective, and the byproducts are water-soluble, facilitating purification in solution-phase synthesis. Disadvantages: Slower reaction times compared to onium salts. Can be less efficient for sterically hindered couplings. Requires an additive like HOBt to suppress racemization.

Delving into the Mechanisms: A Logical Approach to Reagent Selection

The choice of a coupling reagent is governed by a balance of reactivity, the steric hindrance of the amino acids being coupled, and the need to preserve stereochemical integrity. The following diagram illustrates the decision-making process based on these factors.

Logical Flow for Coupling Reagent Selection Start Initiate Peptide Coupling with H-Glu(OtBu)-NH2 Steric_Hindrance Is the N-protected amino acid sterically hindered? Start->Steric_Hindrance High_Efficiency_Needed Is rapid, high-yield coupling critical? Steric_Hindrance->High_Efficiency_Needed No HATU Select HATU (High Reactivity, Low Racemization) Steric_Hindrance->HATU Yes Cost_Consideration Is cost a primary concern? High_Efficiency_Needed->Cost_Consideration No High_Efficiency_Needed->HATU Yes HBTU Select HBTU (Good General Purpose) Cost_Consideration->HBTU No EDC_HOBt Select EDC/HOBt (Cost-Effective, Water-Soluble Byproducts) Cost_Consideration->EDC_HOBt Yes End Proceed with Optimized Coupling Protocol HATU->End HBTU->End EDC_HOBt->End General Solution-Phase Peptide Coupling Workflow Start Start Dissolve_Reactants Dissolve N-protected amino acid and H-Glu(OtBu)-NH2.HCl in anhydrous solvent (e.g., DMF) Start->Dissolve_Reactants Add_Base Add base (e.g., DIPEA) to neutralize hydrochloride Dissolve_Reactants->Add_Base Cool_Reaction Cool reaction mixture to 0°C Add_Base->Cool_Reaction Add_Coupling_Reagent Add coupling reagent (and additive if required) Cool_Reaction->Add_Coupling_Reagent Reaction_Progress Allow reaction to proceed, monitor by TLC or LC-MS Add_Coupling_Reagent->Reaction_Progress Workup Perform aqueous workup to remove byproducts and unreacted reagents Reaction_Progress->Workup Purification Purify the dipeptide by flash chromatography Workup->Purification Characterization Characterize the purified product (NMR, MS) Purification->Characterization End End Characterization->End

References

A Researcher's Guide to Assessing Lot-to-Lot Variability of H-Glu(OtBu)-NH2 Hydrochloride from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and purity of raw materials is a critical first step in achieving reliable and reproducible experimental results. H-Glu(OtBu)-NH2 hydrochloride is a key building block in peptide synthesis, and its quality can significantly impact the outcome of complex synthetic procedures. This guide provides a framework for assessing the lot-to-lot variability of this compound from different suppliers, complete with experimental protocols and data presentation templates.

The quality of amino acid derivatives like this compound can fluctuate between suppliers and even between different batches from the same supplier. These variations can manifest in purity levels, the presence of specific impurities, water content, and stereochemical integrity. Such inconsistencies can lead to failed syntheses, unexpected byproducts, and difficulty in purification, ultimately delaying research and development timelines. A systematic evaluation of incoming raw materials is therefore a crucial quality control measure.

Comparative Analysis of Supplier Specifications

While publicly available lot-to-lot comparison data is scarce, a review of typical supplier Certificates of Analysis (CoA) reveals key quality attributes to consider. Researchers should request and compare CoAs for multiple lots from their potential suppliers, paying close attention to the parameters outlined in the table below.

Table 1: Key Quality Parameters for this compound

Parameter Supplier A (Typical Specification) Supplier B (Typical Specification) Supplier C (Typical Specification) Recommended In-House Analysis Method
Appearance White to off-white solidWhite to off-white powderWhite crystalline powderVisual Inspection
Purity (by HPLC) ≥98.0%≥97.0%≥98.5%High-Performance Liquid Chromatography (HPLC)
Purity (by NMR) Conforms to structure (≥98.0%)Consistent with structureConforms to structure (≥98.0%)¹H Nuclear Magnetic Resonance (NMR)
Identity Conforms to structureConfirmed by MSConsistent by IR and MSMass Spectrometry (MS), ¹H NMR
Optical Rotation +15.0° to +20.0° (c=1 in H₂O)+16.0° to +21.0° (c=0.5 in H₂O)Specific value provided per lotPolarimetry
Water Content (Karl Fischer) ≤1.0%≤1.5%≤0.5%Karl Fischer Titration
Residual Solvents Not specifiedNot specifiedNot specifiedGas Chromatography (GC)
Enantiomeric Purity Not specifiedNot specifiedNot specifiedChiral HPLC

Note: The values presented in this table are illustrative and based on generally available supplier data. Actual specifications may vary.

Experimental Protocols for In-House Verification

To ensure the quality and consistency of this compound for your specific application, it is highly recommended to perform in-house analysis on each new lot received. The following are detailed protocols for the most critical analytical tests.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is essential for determining the purity of the compound and identifying any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.[1]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. Potential impurities to look for include the free amino acid (not protected with the tert-butyl group) and byproducts from the synthesis process.

Identity Confirmation by ¹H NMR and Mass Spectrometry (MS)

These techniques confirm the chemical structure and molecular weight of the compound.

  • ¹H NMR Spectroscopy:

    • Solvent: Deuterated water (D₂O) or DMSO-d₆.

    • Procedure: Dissolve 5-10 mg of the sample in the chosen deuterated solvent. Acquire the ¹H NMR spectrum.

    • Expected Peaks (in D₂O): The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the tert-butyl group protons (a singlet around 1.4 ppm) and the glutamine backbone protons.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol (B129727) or water/acetonitrile.

    • Analysis: Infuse the sample into the mass spectrometer. The expected [M+H]⁺ ion for H-Glu(OtBu)-NH2 (C₉H₁₈N₂O₃) is approximately m/z 203.2.

Water Content by Karl Fischer Titration

Excess water can affect reaction stoichiometry and promote side reactions.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones.

  • Procedure: Accurately weigh a sample of the compound (typically 20-50 mg) and introduce it into the titration vessel. The instrument will automatically titrate the water and provide the water content as a percentage.

Enantiomeric Purity by Chiral HPLC

For applications in synthesizing stereospecific peptides, confirming the enantiomeric purity is crucial.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column capable of separating amino acid enantiomers.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) with an alcohol (e.g., isopropanol) and a small amount of an acidic or basic modifier. The exact conditions will depend on the column used and should be optimized.

  • Analysis: The presence of the D-enantiomer would appear as a separate peak from the main L-enantiomer peak.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for assessing a new lot of this compound and a logical decision-making process for supplier qualification.

Experimental_Workflow cluster_0 Sample Receipt and Initial Checks cluster_1 In-House Analytical Testing cluster_2 Data Analysis and Decision A Receive New Lot of H-Glu(OtBu)-NH2·HCl B Visual Inspection (Appearance, Color) A->B C Review Supplier's Certificate of Analysis B->C D HPLC Analysis (Purity, Impurities) C->D E ¹H NMR & Mass Spec (Identity, Structure) C->E F Karl Fischer Titration (Water Content) C->F G Chiral HPLC (Enantiomeric Purity) C->G H Does Data Meet Pre-defined Specs? D->H E->H F->H G->H I Accept Lot for Use H->I Yes J Reject Lot & Contact Supplier H->J No

Caption: Experimental workflow for the quality assessment of a new lot.

Supplier_Qualification cluster_0 Initial Screening cluster_1 Sample Evaluation cluster_2 Decision and Monitoring A Identify Potential Suppliers B Request CoAs for Multiple Lots A->B C Compare Specifications & Historical Data B->C D Order Samples from Top 2-3 Suppliers C->D E Perform Full In-House Analytical Testing D->E F Assess Lot-to-Lot Consistency E->F G Consistent & Meets Specs? F->G H Qualify Supplier G->H Yes I Continue Evaluation or Reject G->I No J Ongoing Monitoring of New Lots H->J

Caption: Decision-making flowchart for new supplier qualification.

By implementing a rigorous in-house testing protocol and systematically evaluating suppliers, researchers can mitigate the risks associated with lot-to-lot variability of this compound. This proactive approach to quality control will contribute to more robust and reproducible scientific outcomes in peptide synthesis and drug development.

References

A Comparative Guide to H-Glu(OtBu)-NH2 Hydrochloride and Boc-Glu(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthetic strategy. This guide provides an in-depth, objective comparison of two commonly used glutamic acid derivatives: H-Glu(OtBu)-NH2 hydrochloride and Boc-Glu(OBzl)-OH. This comparison is supported by a summary of their physicochemical properties, performance in peptide synthesis, and detailed experimental methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these building blocks is essential for their effective use in peptide synthesis. The following table summarizes key properties for both compounds.

PropertyThis compoundBoc-Glu(OBzl)-OH
Molecular Formula C₉H₁₉ClN₂O₃[1]C₁₇H₂₃NO₆
Molecular Weight 238.71 g/mol [1][2][3]337.37 g/mol
Appearance White to off-white solid[1]White to slight yellow powder
Storage Temperature 2-8°C[4]2-8°C
Solubility Typically soluble in water.[5]Soluble in DMSO (≥ 100 mg/mL), and clearly soluble in DMF (1 mmole in 2 ml).[6]
Melting Point Not specified69-71 °C

Application in Peptide Synthesis Strategies

The primary difference in the application of this compound and Boc-Glu(OBzl)-OH lies in the overarching solid-phase peptide synthesis (SPPS) strategy they are designed for.

This compound is utilized in the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy . In this approach, the temporary Nα-amino group protection is provided by the base-labile Fmoc group, while the side-chain carboxyl group of glutamic acid is protected by the acid-labile tert-butyl (OtBu) group.[7] This orthogonality allows for the selective deprotection of the Nα-Fmoc group at each cycle of peptide elongation without affecting the side-chain protection.[8]

Boc-Glu(OBzl)-OH is a cornerstone of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme .[7] Here, the temporary Nα-protection is the acid-labile Boc group, and the side-chain is protected by the benzyl (B1604629) (Bzl) ester. Both protecting groups are removed by acid, but their lability differs, allowing for selective removal of the Nα-Boc group with a milder acid like trifluoroacetic acid (TFA), while the side-chain Bzl group requires a stronger acid, such as hydrogen fluoride (B91410) (HF), for cleavage.[7][9]

The choice between these two strategies, and consequently these two glutamic acid derivatives, has significant implications for the synthesis of peptides.

G Protecting Group Strategies cluster_0 Fmoc/tBu Strategy cluster_1 Boc/Bzl Strategy a H-Glu(OtBu)-NH2 (Side-chain: OtBu) b Nα-Fmoc Protection b->a d Mild Base (e.g., Piperidine) for Nα-Fmoc deprotection b->d deprotection c Side-chain OtBu Protection c->a e Strong Acid (e.g., TFA) for final side-chain deprotection c->e deprotection f Boc-Glu(OBzl)-OH (Side-chain: OBzl) g Nα-Boc Protection g->f i Mild Acid (e.g., TFA) for Nα-Boc deprotection g->i deprotection h Side-chain OBzl Protection h->f j Strong Acid (e.g., HF) or Catalytic Hydrogenation for final side-chain deprotection h->j deprotection

Comparison of protecting group strategies.

Performance in Solid-Phase Peptide Synthesis: A Comparative Overview

ParameterH-Glu(OtBu)-NH2 (in Fmoc/tBu Strategy)Boc-Glu(OBzl)-OH (in Boc/Bzl Strategy)Key Considerations
Crude Peptide Purity (HPLC) ~70-80%[7]~75-85%[7]Purity is sequence-dependent. The Fmoc strategy may be more prone to side products like aspartimide.[7]
Overall Yield ~45-55%[7]~50-60%[7]The Boc/Bzl strategy can sometimes offer higher yields for routine sequences.[7]
Coupling Efficiency >99%[7]>99%[7]With modern coupling reagents, both strategies can achieve high coupling efficiencies.[7]
Major Side Product Formation Aspartimide, Pyroglutamate (B8496135), Piperidinyl adducts[7]Pyroglutamate, Alkylated products[7]Side reaction profiles are distinct and heavily dependent on synthesis conditions.[7]
Nα-Deprotection Conditions 20% Piperidine (B6355638) in DMF[7]50% TFA in DCM[7]Fmoc deprotection is milder for the growing peptide chain.[7]
Final Side-Chain Deprotection 95% TFA[7]HF or Catalytic Transfer Hydrogenation[7]Catalytic transfer hydrogenation offers a milder alternative for Bzl removal.[7]

Experimental Protocols

Peptide Coupling

The following are generalized protocols for the incorporation of each glutamic acid derivative into a peptide chain during SPPS.

Protocol 1: Coupling of Fmoc-Glu(OtBu)-OH (as a representative for H-Glu(OtBu)-NH2 usage)

This protocol assumes the use of a Rink Amide resin for the synthesis of a peptide amide and that H-Glu(OtBu)-NH2 would be acylated with an Fmoc-protected amino acid in a similar fashion.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the Fmoc group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitoring: Monitor the coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid.

Protocol 2: Coupling of Boc-Glu(OBzl)-OH

This protocol assumes the use of a Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes.

  • Boc Deprotection: Deprotect the preceding amino acid by treating the resin with 50% TFA in DCM for 30 minutes.[7]

  • Washing and Neutralization: Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x). Neutralize with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (2x). Wash with DCM (3x).[7]

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.[7]

  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours.[7]

  • Monitoring: Monitor coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

G SPPS Experimental Workflow cluster_0 Fmoc/tBu Cycle cluster_1 Boc/Bzl Cycle Fmoc_Start Resin-AA(Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Fmoc_Coupling Fmoc_Washing Washing (DMF) Fmoc_Coupling->Fmoc_Washing Fmoc_Next Next Cycle Fmoc_Washing->Fmoc_Next Boc_Start Resin-AA(Boc) Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Boc_Neutralization Boc_Coupling Coupling (Boc-AA-OH, Coupling Reagent) Boc_Neutralization->Boc_Coupling Boc_Washing Washing (DCM/DMF) Boc_Coupling->Boc_Washing Boc_Next Next Cycle Boc_Washing->Boc_Next

A generalized experimental workflow for SPPS cycles.
Deprotection Protocols

Deprotection of the OtBu Group

The tert-butyl (OtBu) group is cleaved under acidic conditions.

  • Preparation: Suspend the peptide-resin in a cleavage cocktail, typically containing 95% TFA. Scavengers such as water (2.5%) and triisopropylsilane (B1312306) (TIS) (2.5%) are added to prevent side reactions.

  • Cleavage: Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Deprotection of the OBzl Group

The benzyl (OBzl) group can be removed by strong acidolysis or catalytic transfer hydrogenation.

  • Strong Acidolysis (HF Cleavage):

    • Apparatus: Use a specialized HF cleavage apparatus.

    • Cleavage: Treat the peptide-resin with anhydrous HF in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours.

    • HF Removal: Remove the HF under vacuum.

    • Peptide Precipitation and Isolation: Precipitate, wash, and dry the peptide as described for OtBu deprotection.

  • Catalytic Transfer Hydrogenation: This is a milder alternative to HF cleavage.

    • Preparation: Suspend the peptide-resin in a mixture of formic acid and methanol.[7]

    • Catalyst Addition: Add a palladium catalyst (e.g., 10% Pd/C).

    • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by HPLC).

    • Isolation: Filter to remove the catalyst and resin, and evaporate the solvent.

Potential Side Reactions

Both protecting group strategies are susceptible to side reactions involving the glutamic acid residue.

With H-Glu(OtBu)-NH2 (in Fmoc/tBu Strategy):

  • Aspartimide Formation: Although less common with glutamic acid than aspartic acid, cyclization to form a piperidide derivative can occur during the repeated piperidine treatments for Fmoc deprotection.

  • Pyroglutamate Formation: If glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate. This can be minimized by ensuring rapid and efficient coupling of the subsequent amino acid.[7]

With Boc-Glu(OBzl)-OH (in Boc/Bzl Strategy):

  • Pyroglutamate Formation: Similar to the Fmoc strategy, N-terminal glutamic acid can form pyroglutamate.[7][9]

  • Acid-Catalyzed Side Reactions: During the final cleavage with strong acids like HF, the benzyl protecting groups can lead to the alkylation of sensitive residues such as tryptophan and methionine if scavengers are not used effectively.[7]

  • Transesterification: Transesterification of the benzyl ester can occur under certain conditions.[10]

G Decision Tree for Protecting Group Selection Start Target Peptide Characteristics Sensitive_Residues Contains acid-sensitive residues (e.g., post-translational modifications)? Start->Sensitive_Residues Fmoc_Strategy Consider Fmoc/tBu Strategy with H-Glu(OtBu)-NH2 (Milder Deprotection) Sensitive_Residues->Fmoc_Strategy Yes Boc_Strategy Boc/Bzl Strategy with Boc-Glu(OBzl)-OH may be suitable Sensitive_Residues->Boc_Strategy No N_Terminal_Glu Is Glutamic Acid at the N-terminus? Pyroglutamate_Risk High risk of pyroglutamate formation. Ensure rapid subsequent coupling. N_Terminal_Glu->Pyroglutamate_Risk Yes No_Pyroglutamate_Risk Lower risk of pyroglutamate formation. N_Terminal_Glu->No_Pyroglutamate_Risk No Fmoc_Strategy->N_Terminal_Glu Boc_Strategy->N_Terminal_Glu

A logical decision-making workflow.

Conclusion

The choice between this compound and Boc-Glu(OBzl)-OH is intrinsically linked to the selection of the overall peptide synthesis strategy. H-Glu(OtBu)-NH2 is the appropriate choice for the modern and widely adopted Fmoc/tBu strategy, which offers the advantage of milder deprotection conditions compatible with a broader range of sensitive peptides. Conversely, Boc-Glu(OBzl)-OH is the classical choice for the robust Boc/Bzl strategy, which can sometimes provide higher yields for less complex peptides.

Researchers and drug development professionals should carefully consider the nature of their target peptide, including its sequence, length, and the presence of any sensitive moieties, when selecting the most suitable glutamic acid derivative and corresponding synthetic strategy. A thorough understanding of the potential side reactions associated with each approach is also crucial for optimizing the synthesis and ensuring the desired purity and yield of the final product.

References

A Comparative Guide to Confirming Complete OtBu Group Removal Post-Synthesis and Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of peptides and complex small molecules hinges on the precise control of protecting groups. The tert-butyl (OtBu) group is a widely used protecting group for carboxylic acids, alcohols, and the side chains of amino acids like aspartic acid and glutamic acid, prized for its stability in various conditions.[1] However, its incomplete removal during the final cleavage step can lead to impurities that are difficult to separate and can compromise biological activity and safety. Therefore, rigorous analytical confirmation of complete OtBu group removal is a critical step in the synthetic workflow.

This guide provides an objective comparison of the primary analytical techniques used to confirm the complete cleavage of OtBu protecting groups, supported by experimental protocols and data.

Primary Analytical Methods for Confirmation

The most common and reliable methods for verifying the complete removal of OtBu groups are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of a synthetic product.[2] By separating the final product from any remaining OtBu-protected starting material or intermediates based on hydrophobicity, RP-HPLC provides a quantitative measure of purity. The disappearance of the peak corresponding to the protected species and the appearance of a single, sharp peak for the desired product is a strong indicator of complete deprotection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. Not only does it separate the components of the reaction mixture, but it also provides the mass-to-charge ratio (m/z) of each component. The presence of any species with a mass increase of 56 Da (or multiples thereof) relative to the desired product is a definitive sign of incomplete OtBu removal.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a molecule.[4] For confirming OtBu cleavage, ¹H NMR is particularly powerful. The presence or absence of the characteristic sharp singlet signal for the nine equivalent protons of the tert-butyl group is a direct and unambiguous indicator of the protecting group's status. While less sensitive for detecting trace impurities compared to HPLC, it provides definitive structural confirmation.[4]

Quantitative Data Comparison

The following tables summarize the key performance characteristics and typical data outputs for each analytical method.

Table 1: Comparison of Analytical Techniques for OtBu Deprotection Analysis

FeatureHPLC AnalysisLC-MS Analysis¹H NMR Analysis
Primary Application Quantitative purity assessment.[4]Definitive identification of impurities and purity assessment.Absolute structural confirmation.[4]
Information Provided Retention time, peak purity (area %).[4]Retention time, peak purity, and mass-to-charge ratio (m/z) of eluting species.Chemical shifts (δ), signal integration, and coupling constants (J).[4]
Key Indicator Disappearance of the starting material peak; single peak for the product.Absence of ions corresponding to the mass of the OtBu-protected compound (+56 Da).[3]Complete disappearance of the tert-butyl proton singlet (approx. δ 1.4-1.5 ppm).
Strengths High sensitivity for trace impurity detection, excellent quantitation capabilities.[4]High specificity and sensitivity; provides molecular weight confirmation.Provides unambiguous structural information; non-destructive.
Limitations Indirect structural information; requires a reference standard for absolute confirmation.[4]Ion suppression effects can impact quantitation; TFA can interfere with analysis.[2]Lower sensitivity for trace impurities; can be complex to interpret in complex mixtures.[4]
Typical Purity Goal >98% (by peak area).[4]>98% with no detectable +56 Da adducts.No detectable signal for the OtBu group above the noise level.

Experimental Protocols

Detailed methodologies for a standard cleavage procedure and subsequent analysis are provided below.

Protocol 1: Standard Trifluoroacetic Acid (TFA) Cleavage

This protocol is a common method for cleaving peptides from resin and removing acid-labile protecting groups like OtBu.[1][5]

Materials:

  • Peptide-bound resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • In a well-ventilated fume hood, add the freshly prepared TFA cleavage cocktail to the resin (e.g., 10 mL per 1 gram of resin).[6]

  • Stir or agitate the mixture at room temperature for 2-3 hours. Reaction time may be extended for sequences with multiple or sterically hindered protecting groups.[5]

  • Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[5]

  • Precipitate the crude peptide by adding the TFA solution dropwise to a stirred, cold solution of MTBE (typically 10 times the volume of the TFA solution).[6]

  • A white precipitate should form. Allow the suspension to stand at 4°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension and decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Analysis by Reversed-Phase HPLC (RP-HPLC)

This protocol is used to assess the purity of the crude peptide after cleavage.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Crude peptide dissolved in Mobile Phase A or a suitable solvent (approx. 1 mg/mL)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a constant flow rate.

  • Injection: Inject 10-20 µL of the prepared peptide sample.

  • Gradient Elution: Run a linear gradient to separate the components. A typical gradient is:

    • 5% to 65% B over 30 minutes

    • 65% to 95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B over 1 minute and re-equilibrate.[2]

  • Detection: Monitor the elution profile at 214 nm or 220 nm (for the peptide backbone).[2]

  • Data Analysis: Integrate the peak areas. Complete deprotection is indicated by the absence of the more hydrophobic (longer retention time) OtBu-protected starting material and a purity of the main product peak typically exceeding 95-98%.

Protocol 3: Analysis by ¹H NMR Spectroscopy

This protocol provides definitive structural confirmation of OtBu group removal.

Instrumentation & Materials:

  • NMR Spectrometer (300 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)

  • Sample: 1-5 mg of the crude peptide

Procedure:

  • Sample Preparation: Dissolve the dried crude peptide in approximately 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

  • Acquisition: Acquire a ¹H NMR spectrum. The number of scans will depend on the sample concentration.

  • Data Analysis:

    • Examine the chemical shift range of δ 1.4-1.5 ppm. The complete absence of a sharp singlet in this region indicates the successful removal of the OtBu group.

    • The OtBu group has nine equivalent protons, making its signal a prominent singlet. Its absence is a high-confidence indicator of complete deprotection.

    • Compare the spectrum to that of the OtBu-protected starting material if available.

Visualized Workflows and Decision Making

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the overall workflow and a decision-making process.

cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Workup cluster_analysis Analysis Phase cluster_result Outcome Synthesis Peptide or Molecule Synthesis (with OtBu protection) Cleavage TFA-Mediated Cleavage & Deprotection Synthesis->Cleavage Post-Synthesis Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Drying Drying of Crude Product Precipitation->Drying Analysis Analytical Confirmation Drying->Analysis Submit for Analysis Complete Deprotection Complete (Proceed to Purification) Analysis->Complete Criteria Met Incomplete Deprotection Incomplete (Re-cleave or Optimize) Analysis->Incomplete Criteria Not Met

Fig 1. General workflow from synthesis to analytical confirmation.

start Need to Confirm OtBu Removal question1 Primary Goal? start->question1 method_hplc Use RP-HPLC (Quantitative Purity) question1->method_hplc Quantitative Purity method_lcms Use LC-MS (Impurity ID & Purity) question1->method_lcms Impurity ID question2 Ambiguous HPLC Peak or Need Absolute Proof? method_nmr Use ¹H NMR (Structural Confirmation) question2->method_nmr Yes end_purify Proceed to Purification question2->end_purify No method_hplc->question2 Purity >98%? method_lcms->end_purify Purity >98% & No +56 Da peak end_reanalyze Re-evaluate Cleavage Protocol method_lcms->end_reanalyze Impurity Detected method_nmr->end_purify No OtBu Signal method_nmr->end_reanalyze OtBu Signal Present

Fig 2. Decision tree for selecting the appropriate analytical method.

References

Safety Operating Guide

Safe Disposal of H-Glu(OtBu)-NH2 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of H-Glu(OtBu)-NH2 hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide offers a detailed, step-by-step plan for both direct disposal of the chemical waste and a protocol for its chemical neutralization prior to disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information pertinent to the safe handling and disposal of this compound and its neutralization byproducts.

ParameterValueSource(s)
H-Glu(OtBu)-NH2 HCl
LD50 (Oral, rat)7500 mg/kg (for L-Glutamine)[2]
LD50 (Oral, mouse)21700 mg/kg (for L-Glutamine)[2]
tert-Butanol
Flash Point11°C (51.8°F)[3]
Explosive Limits (in air)2.4% - 8.0% by volume[4]
TLV-TWA (ACGIH)100 ppm[3]
Neutralized Solution
pH for Drain Disposal5.5 - 9.0[5][6]

Disposal Procedures

Two primary methods for the disposal of this compound are outlined below: direct disposal of the chemical as hazardous waste and a chemical neutralization protocol for rendering the waste less hazardous before disposal.

Method 1: Direct Disposal as Hazardous Waste

This is the most straightforward and recommended method for disposing of small quantities of this compound.

Step-by-Step Protocol:

  • Containment: Ensure the this compound waste is in a sealed, properly labeled container. The label should clearly state "Hazardous Waste" and the full chemical name.

  • Spill Cleanup: In case of a spill, avoid generating dust.[1] Use dry cleanup procedures.[1] Carefully sweep the solid material and place it into the hazardous waste container.[1] The spill area should then be washed with copious amounts of water.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Method 2: Chemical Neutralization (Acidic Hydrolysis)

For larger quantities or when seeking to reduce the hazardous nature of the waste, a chemical neutralization protocol can be employed. This procedure utilizes acidic hydrolysis to cleave the tert-butyl ester, converting the compound to L-glutamine hydrochloride and tert-butanol.

Experimental Protocol: Acidic Hydrolysis of this compound

  • Preparation: In a chemical fume hood, place the this compound waste into a suitably sized glass beaker or flask equipped with a magnetic stirrer.

  • Dissolution: For every 1 gram of this compound, add 10 mL of a 1 M hydrochloric acid solution. Stir the mixture at room temperature until the solid is fully dissolved.

  • Hydrolysis Reaction: Gently heat the solution to 40-50°C and maintain this temperature with stirring for 2-4 hours. This will facilitate the hydrolysis of the tert-butyl ester.

  • Cooling: After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.

  • Neutralization: Slowly and carefully add a 1 M sodium hydroxide (B78521) solution to the acidic mixture while stirring. Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 5.5 and 9.0.[5][6] This neutralization step will generate sodium chloride.

  • Final Disposal: The resulting neutralized solution, containing L-glutamine, tert-butanol, and sodium chloride, can now be disposed of. For small quantities, this neutralized solution may be permissible for drain disposal with copious amounts of water, in accordance with local regulations.[5] Always confirm your institution's specific policies for the disposal of neutralized chemical waste.[7]

Safety Considerations for Neutralization Products:

  • L-Glutamine: Generally considered to be of low toxicity.[8][9]

  • tert-Butanol: A flammable liquid and irritant.[3][4][10][11][12] The low concentration in the final neutralized solution mitigates its flammability risk, but care should still be taken to avoid ignition sources.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the chemical transformation involved in the disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for H-Glu(OtBu)-NH2 HCl start H-Glu(OtBu)-NH2 HCl Waste decision Small Quantity? start->decision direct_disposal Direct Disposal as Hazardous Waste decision->direct_disposal Yes chemical_neutralization Chemical Neutralization (Acidic Hydrolysis) decision->chemical_neutralization No collect_waste Collect in a Labeled, Sealed Container direct_disposal->collect_waste store_waste Store in Designated Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup hydrolysis_step 1. Dissolve in 1M HCl 2. Heat to 40-50°C for 2-4h chemical_neutralization->hydrolysis_step neutralize_step Neutralize with 1M NaOH to pH 5.5-9.0 hydrolysis_step->neutralize_step final_disposal Dispose of Neutralized Solution per Institutional Guidelines neutralize_step->final_disposal

Caption: Decision workflow for the disposal of H-Glu(OtBu)-NH2 HCl.

HydrolysisReaction Chemical Neutralization Pathway reactant H-Glu(OtBu)-NH2 HCl reagents + HCl (aq), Heat reactant->reagents products L-Glutamine HCl + tert-Butanol reagents->products neutralization + NaOH (aq) products->neutralization final_products L-Glutamine + tert-Butanol + NaCl + H2O neutralization->final_products

Caption: Acidic hydrolysis and neutralization of H-Glu(OtBu)-NH2 HCl.

References

Safeguarding Your Research: A Comprehensive Guide to Handling H-Glu(OtBu)-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling H-Glu(OtBu)-NH2 hydrochloride, a key reagent in peptide synthesis. Adherence to these protocols will minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the required PPE, categorized by the type of protection.

Protection TypeRequired PPESpecifications
Eye and Face Protection Safety glasses with side-shields or goggles; Face shieldEnsure compliance with appropriate government standards such as NIOSH (US) or EN166 (EU). A face shield should be worn when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber); Laboratory coatGloves should be inspected prior to use. Follow manufacturer's instructions for glove breakthrough time and permeation. A lab coat should be worn at all times.
Respiratory Protection Dust mask or respiratorFor nuisance levels of dust, a type N95 (US) or type P1 (EN143) dust mask is recommended. In situations where significant dust may become airborne, a certified respirator with an appropriate particulate filter should be used.[1]
General Hygiene N/ADo not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling and management of this compound. The following diagram illustrates the key steps, from receiving the compound to its final disposal.

Workflow for Safe Handling of this compound cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Spill and Waste Management cluster_disposal Disposal receiving 1. Receive Chemical storage 2. Store in a Cool, Dry, Well-Ventilated Area receiving->storage ppe 3. Don Appropriate PPE storage->ppe weighing 4. Weigh in a Ventilated Enclosure ppe->weighing experiment 5. Perform Experiment weighing->experiment waste_collection 7. Collect Waste in Labeled Containers experiment->waste_collection spill 6. Minor Spill Cleanup spill->waste_collection disposal 8. Dispose of as Hazardous Waste waste_collection->disposal

Safe handling workflow for this compound.

Detailed Procedural Guidance

Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks.[1] The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage temperatures can range from room temperature to -20°C for long-term stability, with some suppliers recommending storage under argon as it is hygroscopic.[1][2][3]

Handling and Use: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.[1] All weighing and handling of the solid material should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.[4] Avoid creating dust.[1]

Spill Management: In the event of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1] The spill area should then be cleaned with soap and water. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1] Collect all waste in clearly labeled, sealed containers.[1] Disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal procedures.[1] Never dispose of this chemical down the drain.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.